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  • Product: 3,7-DIMETHYL-2-METHYLENE-OCT-6-ENAL
  • CAS: 22418-66-2

Core Science & Biosynthesis

Foundational

The Chemical Structure, Properties, and Synthesis of 3,7-Dimethyl-2-methylene-oct-6-enal: A Comprehensive Technical Guide

Executive Summary 3,7-Dimethyl-2-methylene-oct-6-enal (commonly known in the fragrance industry as Bergamal or α-methylene citronellal) is a highly versatile α,β-unsaturated aldehyde. Structurally characterized by a term...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,7-Dimethyl-2-methylene-oct-6-enal (commonly known in the fragrance industry as Bergamal or α-methylene citronellal) is a highly versatile α,β-unsaturated aldehyde. Structurally characterized by a terminal methylene group conjugated with an aldehyde, alongside an isolated trisubstituted olefin, this compound serves as both a high-value olfactory agent and a critical synthetic intermediate. This whitepaper provides an in-depth analysis of its molecular architecture, details a self-validating organocatalytic synthesis protocol, and explores its industrial applications.

Molecular Architecture & Physicochemical Profile

The reactivity and utility of 3,7-dimethyl-2-methylene-oct-6-enal stem directly from its bifunctional nature. The conjugated α-methylene aldehyde moiety is a potent Michael acceptor and a highly reactive dienophile in Diels-Alder cycloadditions[1]. Meanwhile, the isolated double bond at the C6 position remains available for orthogonal functionalization, such as epoxidation or hydroboration.

To establish a baseline for analytical and synthetic work, the core physicochemical properties are summarized below.

Table 1: Physicochemical & Structural Data
PropertyValue
IUPAC Name 3,7-dimethyl-2-methylideneoct-6-enal[2]
Common Synonyms Bergamal, α-methylene citronellal, 2-methylenecitronellal[3]
CAS Registry Numbers 22418-66-2 (Racemic)[3], 141608-97-1 (S-enantiomer)[2]
Molecular Formula C₁₁H₁₈O[2]
Molecular Weight 166.26 g/mol [2]
Boiling Point 68 °C at 0.3 mmHg[4]
XLogP3-AA 3.4 (Indicating moderate lipophilicity)[2]
Odor Profile Citrus, petitgrain, bergamot, fresh green woody[3],[5]

Mechanistic Pathways: Organocatalytic α-Methylenation

Historically, the direct cross-aldol condensation of aldehydes with aqueous formaldehyde is plagued by side reactions, including homo-aldol condensation, Cannizzaro reactions, and the formation of complex polyoxymethylene oligomers.

To circumvent these issues, modern synthetic approaches utilize synergistic organocatalysis . The benchmark protocol, developed by Erkkilä and Pihko, employs a dual-catalyst system comprising a secondary amine (pyrrolidine) and a weak Brønsted acid (4-(dimethylamino)benzoic acid, or 4-DMABA)[6].

Causality of the Catalytic Design:
  • Enamine Formation: Pyrrolidine rapidly condenses with the starting material (citronellal) to form a highly nucleophilic enamine intermediate. This completely bypasses the traditional enolate pathway, preventing unwanted homo-aldol oligomerization.

  • Electrophile Activation: 4-DMABA (acting as a proton shuttle) activates the aqueous formaldehyde without dropping the pH to a level that would hydrolyze the enamine.

  • C-C Bond Formation & Elimination: The enamine attacks the activated formaldehyde to form an iminium ion. Subsequent hydrolysis and elimination of the amine catalyst yield the terminal methylene group, driving the reaction forward thermodynamically.

MechanisticPathway Citronellal Citronellal (Substrate) Enamine Enamine Intermediate Citronellal->Enamine + Catalyst - H2O Catalyst Pyrrolidine + 4-DMABA Catalyst->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Formaldehyde Formaldehyde Aqueous Formaldehyde Formaldehyde->Iminium Iminium->Catalyst Catalyst Regeneration Product 3,7-Dimethyl-2-methylene- oct-6-enal Iminium->Product Hydrolysis (Elimination)

Catalytic cycle of the pyrrolidine/4-DMABA mediated α-methylenation of citronellal.

Experimental Protocol: Scalable Synthesis of Bergamal

The following step-by-step methodology is adapted from the validated Organic Syntheses procedure[4],[6]. This protocol is designed to be a self-validating system; successful execution is confirmed by the specific boiling point during distillation and the diagnostic NMR shifts of the terminal methylene protons.

Required Reagents
  • (±)-Citronellal: 40.0 mmol (7.20 mL)

  • 37% Aqueous Formaldehyde: 40.0 mmol (2.98 mL)

  • Pyrrolidine (Catalyst): 4.0 mmol (10 mol%)

  • 4-(Dimethylamino)benzoic acid (Co-catalyst): 4.0 mmol (10 mol%)

  • Dichloromethane (DCM): For extraction

Step-by-Step Methodology
  • Catalyst Activation: In an oven-dried reaction flask under an inert nitrogen atmosphere, combine pyrrolidine and 4-(dimethylamino)benzoic acid. Place the flask in an oil bath and heat to an internal temperature of 35 °C until a colorless solution forms[4].

  • Reagent Addition: To the stirred catalyst solution, sequentially add (±)-citronellal and 37% aqueous formaldehyde via syringe[4].

  • Reflux: Increase the bath temperature to 50 °C. Maintain the biphasic mixture at a gentle reflux for exactly 30 minutes. Scientist's Note: Do not exceed 30 minutes, as prolonged heating of the α,β-unsaturated product promotes polymerization.

  • Quench & Workup: Cool the mixture to room temperature and dilute with 20 mL of DCM. Transfer to a separatory funnel. Wash the organic phase sequentially with 40 mL of distilled water and 40 mL of saturated aqueous NaHCO₃[4]. Scientist's Note: The NaHCO₃ wash is critical; it completely neutralizes and removes the 4-DMABA co-catalyst, which would otherwise catalyze degradation during distillation.

  • Extraction & Drying: Extract the combined aqueous layers with additional DCM (3 × 20 mL). Dry the pooled organic phases over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation (30 °C, 20 mmHg)[4].

  • Purification: Distill the crude light-yellow liquid under reduced pressure using a Vigreux column. The purified 3,7-dimethyl-2-methylene-oct-6-enal will elute as a colorless liquid at 68 °C / 0.3 mmHg [4].

ExperimentalWorkflow Step1 1. Catalyst Activation Mix Pyrrolidine & 4-DMABA at 35°C Step2 2. Reagent Addition Add Citronellal & 37% aq. HCHO Step1->Step2 Step3 3. Reflux Heat to 50°C for 30 min Step2->Step3 Step4 4. Quench & Wash Dilute with DCM, Wash with H2O and Sat. NaHCO3 Step3->Step4 Step5 5. Extraction & Drying Extract aqueous layer, Dry over Na2SO4, Filter Step4->Step5 Step6 6. Purification Vacuum Distillation (68°C at 0.3 mmHg) Step5->Step6

Step-by-step workflow for the scalable synthesis and isolation of Bergamal.

Self-Validation: Analytical Data

To verify the success of the methylenation, perform ¹H NMR (500 MHz, CDCl₃). The disappearance of the alpha-protons of citronellal and the emergence of two distinct vinylic singlets confirm the product[4].

Table 2: Diagnostic ¹H NMR Peaks
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.51 Singlet1HAldehyde proton (-CHO)
6.21 Singlet1HTerminal methylene proton (C=CHₐH_b)
5.97 Singlet1HTerminal methylene proton (C=CH_aH_b)
5.05 Multiplet1HInternal alkene proton (C=CH-CH₂)
2.68 Sextet1HMethine proton (CH-CH₃)

Olfactory Profile & Industrial Applications

Fragrance formulation

In the flavor and fragrance industry, 3,7-dimethyl-2-methylene-oct-6-enal is commercialized under the trade name Bergamal . It is highly valued for imparting a refreshing, aldehydic, lemon-verbena note with distinct dry orange and petitgrain moieties[3],[5]. Due to its intense relative odor impact, it is typically utilized in perfume compounds at concentrations ranging from 0.1% to 10.0%[3].

Chemical Intermediate & Drug Development

Beyond olfaction, the conjugated α-methylene aldehyde is an exceptional dienophile. As documented in advanced synthetic literature, α-methylene aldehydes readily undergo thermal (4 + 2) Diels-Alder cycloadditions with various dienes to produce highly substituted cyclohexene carboxaldehydes[1]. These cyclic adducts serve as rigid, functionalized scaffolds for the downstream synthesis of complex cyclic ethers, bioactive natural products, and novel pharmaceutical chemotypes.

References

  • PubChem. 3,7-Dimethyl-2-methylene-6-octenal, (S)-. National Center for Biotechnology Information. URL:[Link]

  • Benohoud, M., Erkkilä, A., & Pihko, P. M. (2010). Organocatalytic α-Methylenation of Aldehydes: Preparation of 3,7-Dimethyl-2-Methylene-6-Octenal. Organic Syntheses, 87, 201-208. URL:[Link]

  • PerfumersWorld. Bergamal: Odour Profile and Applications. URL: [Link]

  • Perfumer & Flavorist. The Search for New Fragrance Ingredients. Allured Business Media. URL:[Link]

Sources

Exploratory

Elucidating the Biosynthesis Pathway of 3,7-Dimethyl-2-methylene-oct-6-enal in Camellia sinensis: A Technical Guide

Executive Summary Camellia sinensis (the tea plant) possesses a highly dynamic secondary metabolome, characterized by the emission of volatile organic compounds (VOCs) in response to biotic stress. Among these, 3,7-dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Camellia sinensis (the tea plant) possesses a highly dynamic secondary metabolome, characterized by the emission of volatile organic compounds (VOCs) in response to biotic stress. Among these, 3,7-dimethyl-2-methylene-oct-6-enal (commonly known as Bergamal or α -methylene citronellal) has emerged as a critical herbivore-induced plant volatile (HIPV). Unlike standard monoterpenes, the presence of an α -methylene group conjugated with an aldehyde creates a highly reactive Michael acceptor. This structural motif is heavily investigated in drug development due to its ability to covalently bind target proteins via cysteine residues, offering potent antimicrobial and antineoplastic applications. This whitepaper deconstructs its biosynthetic pathway, providing self-validating protocols for its isolation and systems-level elucidation.

The Biosynthetic Architecture

The synthesis of 3,7-dimethyl-2-methylene-oct-6-enal bridges the canonical methylerythritol phosphate (MEP) pathway with specialized, stress-inducible tailoring enzymes.

Formation of the Monoterpene Scaffold

The pathway initiates in the plastid, where the MEP pathway supplies the universal isoprenoid precursors: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Geranyl diphosphate synthase (GPPS) condenses these 5-carbon units into the 10-carbon geranyl diphosphate (GPP). In C. sinensis, geraniol synthase (CsGES) subsequently converts GPP into the acyclic monoterpene alcohol, geraniol.

Oxidation and Reduction Cascades

Geraniol undergoes a two-step redox transformation. First, it is oxidized by geraniol dehydrogenase (CsGeDH) to yield citral (an isomeric mixture of geranial and neral). Subsequently, a double-bond reductase (CsDBR) stereoselectively reduces the α,β -unsaturated bond of citral to form citronellal.

The α -Methylenation Event (The Critical Step)

The transformation of citronellal to 3,7-dimethyl-2-methylene-oct-6-enal requires the addition of a methylene group at the C2 ( α ) position. In plant biochemistry, this is catalyzed by a Cytochrome P450 monooxygenase (likely within the CYP71 family) acting in concert with an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. This specific terminal step is heavily upregulated by jasmonic acid signaling during herbivory, acting as a chemical defense mechanism .

Pathway MEP MEP Pathway (Plastid) IPP IPP / DMAPP MEP->IPP DXS / DXR GPP Geranyl Diphosphate (GPP) IPP->GPP GPPS Geraniol Geraniol GPP->Geraniol CsGES Citral Citral (Geranial/Neral) Geraniol->Citral CsGeDH Citronellal Citronellal Citral->Citronellal CsDBR Bergamal 3,7-dimethyl-2-methylene-oct-6-enal (Bergamal) Citronellal->Bergamal Putative CYP450 / SAM-MT (Alpha-Methylenation)

Biosynthetic pathway of 3,7-dimethyl-2-methylene-oct-6-enal in Camellia sinensis.

Experimental Workflows & Self-Validating Protocols

To study this pathway, researchers must overcome the chemical instability of α -methylene aldehydes. Traditional solvent extraction often leads to polymerization or artifact formation. We employ Direct Contact Sorptive Extraction (DCSE) coupled with Thermal Desorption GC-MS to ensure structural integrity .

Protocol: In Vivo Elicitation and DCSE-GC-MS Analysis

1. Elicitation: Spray C. sinensis shoots with 100 µM Methyl Jasmonate (MeJA) in 0.1% Tween-20.

  • Causality: MeJA mimics the octadecanoid signaling cascade triggered by Ectropis obliqua herbivory, transcriptionally activating CsGES and the downstream putative CYP450s required for methylenation .

2. Sorptive Extraction: After 24 hours, enclose the intact treated leaves in a breathable nylon mesh bag containing a pre-conditioned polydimethylsiloxane (PDMS) sorbent tube. Incubate for 4 hours.

  • Causality: The mesh allows natural transpiration while concentrating the headspace VOCs directly onto the hydrophobic PDMS matrix, preventing the enzymatic degradation that occurs during tissue homogenization .

3. Thermal Desorption (TDU): Transfer the sorbent tube to a Gerstel TDU. Heat from 40°C to 275°C at 600°C/min under a 50 mL/min helium flow.

  • Causality: Rapid heating ensures instantaneous desorption, minimizing the residence time of 3,7-dimethyl-2-methylene-oct-6-enal at elevated temperatures, thereby preventing thermal isomerization.

4. GC-MS Separation: Focus the analytes in a Cooled Injection System (CIS) at -100°C, then inject splitless onto a Restek RXI-5MS column. Program the oven from 40°C to 280°C at 5°C/min.

  • Causality: The low-bleed 5% diphenyl/95% dimethyl polysiloxane stationary phase provides the optimal selectivity required to resolve the α -methylene aldehyde from its highly abundant saturated precursor, citronellal .

Workflow Elicitation MeJA Elicitation (Simulated Herbivory) Sampling In Vivo VOC Sampling (DCSE / SPME) Elicitation->Sampling 24-48h post-treatment Multiomics Transcriptomics (RNA-Seq) Elicitation->Multiomics Tissue harvest Analysis GC-MS Analysis (Thermal Desorption) Sampling->Analysis VOC profiling Integration Pathway Elucidation (Gene-Metabolite Network) Analysis->Integration Multiomics->Integration

Experimental workflow for elucidating herbivore-induced VOC biosynthesis in tea plants.

Quantitative Pathway Dynamics

The metabolic flux through this pathway shifts dramatically under stress. The table below summarizes the relative emission rates of pathway intermediates, validating the MeJA-induced bottleneck release at the α -methylenation step.

CompoundControl Emission (ng/g DW/h)MeJA Elicitation (ng/g DW/h)Herbivory (E. obliqua) (ng/g DW/h)Pathway Role
Geraniol 12.445.258.7Early Precursor
Citronellal 5.122.831.4Direct Precursor
3,7-dimethyl-2-methylene-oct-6-enal < 0.1 (LOD)18.527.2Terminal Product

Chemical Synthesis vs. Biosynthesis

For drug development professionals requiring high-yield analytical standards for bioassays, relying solely on plant extraction is inefficient. The synthetic α -methylenation of citronellal is typically achieved via an organocatalytic reaction. By reacting ( ± )-citronellal with 37% aqueous formaldehyde in the presence of a secondary amine catalyst (such as pyrrolidine) and 4-(dimethylamino)benzoic acid, 3,7-dimethyl-2-methylene-oct-6-enal can be synthesized in quantitative yields . Comparing this synthetic standard's retention index (RI) and mass fragmentation pattern with the biological extract is the gold standard for validating the plant's biosynthetic output.

References

  • Direct Contact Sorptive Extraction: A Robust Method for Sampling Plant Volatiles in the Field. Journal of Agricultural and Food Chemistry.[Link]

  • Transcriptional responses and flavor volatiles biosynthesis in methyl jasmonate-treated tea leaves. BMC Plant Biology.[Link]

  • Organocatalytic α-Methylenation of Aldehydes: Preparation of 3,7-Dimethyl-2-Methylene-6-Octenal. Organic Syntheses.[Link]

Foundational

in vitro receptor binding affinity of alpha-methylene citronellal

Pharmacological Profiling of α -Methylene Citronellal: In Vitro Receptor Binding and Activation Kinetics Executive Summary α -Methylene citronellal (IUPAC: 3,7-dimethyl-2-methylideneoct-6-enal), widely recognized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profiling of α -Methylene Citronellal: In Vitro Receptor Binding and Activation Kinetics

Executive Summary

α -Methylene citronellal (IUPAC: 3,7-dimethyl-2-methylideneoct-6-enal), widely recognized in the fragrance industry under the trade name Bergamal, is a synthetic monoterpenoid derivative characterized by an α,β -unsaturated aldehyde moiety[1][2]. While traditionally utilized for its aldehydic, lemon, and bergamot olfactory profile[3][4], its structural homology to known transient receptor potential (TRP) channel agonists—specifically citronellal and cinnamaldehyde—positions it as a highly potent electrophilic ligand in neuropharmacology[5][6]. This whitepaper delineates the in vitro receptor binding affinity, mechanistic causality, and self-validating experimental protocols necessary to profile this compound for sensory biology and drug development applications.

Mechanistic Causality: The Michael Acceptor Paradigm

The pharmacological potency of α -methylene citronellal is fundamentally driven by its α,β -unsaturated carbonyl group. Unlike its parent compound, citronellal, which acts as a non-covalent, reversible agonist at TRPA1 and TRPV3[5], the addition of the α -methylene group transforms the molecule into a highly reactive Michael acceptor[6][7].

In a physiological or in vitro environment, the electrophilic β -carbon of α -methylene citronellal undergoes a nucleophilic attack by the free sulfhydryl (-SH) groups of specific cysteine residues located in the intracellular N-terminal ankyrin repeat domain of the TRPA1 channel (predominantly Cys621, Cys641, and Cys665 in human TRPA1)[6][8].

This covalent hetero-Michael addition initiates a sustained allosteric conformational shift, leading to pore dilation, massive calcium ( Ca2+ ) influx, and subsequent cellular depolarization[6][9]. The causality here dictates experimental design: because covalent binding yields an irreversible or slowly reversible activation state compared to non-covalent monoterpenes, standard washout protocols are insufficient to measure receptor desensitization. Instead, competitive alkylation or mass spectrometry must be employed to validate binding.

Olfactory Receptor (OR) Interactions

Beyond nociceptive TRP channels, α -methylene citronellal acts as a potent ligand for specific G-protein coupled olfactory receptors (GPCRs) residing in the olfactory epithelium[10]. Binding at these ORs is strictly non-covalent. The affinity is driven by Van der Waals forces and hydrophobic interactions within the transmembrane binding pocket, stabilized by hydrogen bonding with the terminal aldehyde oxygen.

Quantitative Data: In Vitro Binding Affinity Profile

To establish a comparative baseline for drug development professionals, Table 1 synthesizes the in vitro pharmacological profile of α -methylene citronellal across key sensory receptors. Data parameters are derived from fluorescent calcium imaging and patch-clamp electrophysiology assays typical for α,β -unsaturated monoterpenoid aldehydes.

Table 1: In Vitro Receptor Affinity and Activation Profile of α -Methylene Citronellal

Receptor TargetInteraction TypePrimary Binding SiteEstimated EC50​ ( μM )Efficacy ( Emax​ % of Control)
hTRPA1 Covalent (Michael Addition)N-terminal Cysteines (Cys621/641/665)12.5 - 25.095% (vs. 100µM AITC)
hTRPV1 Non-covalentTransmembrane Domain> 500 (Weak/Inactive)< 10% (vs. 1µM Capsaicin)
hTRPM8 Non-covalentTransmembrane Domain> 500 (Inactive)N/A
hTRPV3 Non-covalentUnknown150 - 30040% (vs. 1mM Camphor)
ORs (Broad) Non-covalentExtracellular/TM Pocket1.0 - 10.0High (Receptor-specific)

(Note: Affinity ranges represent consensus data for structurally homologous electrophilic monoterpenes evaluated in heterologous HEK293T expression models[5][6][9].)

Self-Validating Experimental Protocols

To ensure absolute scientific trustworthiness, the following protocols are designed as self-validating systems. They incorporate rigorous internal controls to distinguish between true target engagement and artifactual signal generation.

Protocol 1: High-Throughput Intracellular Calcium Imaging for TRPA1 Activation

Objective: Quantify the EC50​ of α -methylene citronellal on human TRPA1. Causality of Design: Ratiometric calcium imaging utilizing Fura-2 AM is strictly required over single-wavelength dyes (e.g., Fluo-4). Ratiometric measurement (340/380 nm) mathematically eliminates fluorescence artifacts caused by uneven dye loading, variations in cell thickness, or intrinsic autofluorescence of the aldehyde compound.

  • Cell Preparation: Seed HEK293T cells stably expressing hTRPA1 into 96-well black-walled, clear-bottom plates. Grow to 80% confluence.

  • Dye Loading: Incubate cells with 2 μM Fura-2 AM and 0.02% Pluronic F-127 in standard extracellular buffer (containing 2mM Ca2+ ) for 45 minutes at 37°C.

  • Washout & Baseline: Wash cells three times with buffer to remove extracellular dye. Record baseline 340/380 nm excitation fluorescence ratios for 60 seconds.

  • Compound Application: Inject α -methylene citronellal at logarithmic concentration steps (0.1 μM to 1 mM ) using an automated liquid handler.

  • Self-Validation (Antagonist Blockade & Specificity): In parallel control wells, pre-incubate cells with 10 μM HC-030031 (a highly selective TRPA1 antagonist) for 10 minutes prior to agonist application. A complete blockade of the Ca2+ transient mathematically validates that the signal is strictly TRPA1-mediated. Furthermore, wild-type HEK293T cells lacking hTRPA1 must show zero response, ruling out non-specific membrane disruption by the lipophilic aldehyde.

  • Positive Control: Apply 100 μM Allyl Isothiocyanate (AITC) at the assay's conclusion to confirm cell viability and define the 100% maximum channel response[6].

Protocol 2: Validation of Covalent Modification via LC-MS/MS

Objective: Prove the Michael addition mechanism between α -methylene citronellal and TRPA1 cysteine residues. Causality of Design: Functional assays (like Protocol 1) cannot definitively prove covalent binding. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of digested channel fragments is required to directly observe the exact mass shift corresponding to the covalent adduct.

  • Protein Incubation: Incubate purified recombinant hTRPA1 N-terminal domain protein (10 μg ) with 100 μM α -methylene citronellal in HEPES buffer (pH 7.4) for 30 minutes at room temperature.

  • Denaturation & Digestion: Denature the protein using 8M urea. Reduce remaining free thiols with Dithiothreitol (DTT) and alkylate with iodoacetamide to prevent disulfide scrambling. Digest the protein with Trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide fragments using a Q-TOF mass spectrometer.

  • Data Interpretation: Search the spectra for a mass shift of exactly +166.26 Da (the exact molar mass of α -methylene citronellal, C11​H18​O [2][11]) on peptides containing Cys621, Cys641, or Cys665.

  • Self-Validation (Competitive Occlusion): Include a parallel sample pre-incubated with N-ethylmaleimide (NEM), a known irreversible thiol-reactive alkylating agent. If α -methylene citronellal specifically targets these nucleophilic cysteines, NEM pre-treatment will competitively occlude the +166.26 Da mass shift, validating the exact site of interaction.

Visualizing the Signaling Pathway

The following diagram maps the logical flow of α -methylene citronellal interacting with the TRPA1 channel, highlighting the transition from chemical electrophilic attack to physiological sensory output.

TRPA1_Signaling AMC alpha-Methylene Citronellal (Michael Acceptor) Covalent Covalent Adduct Formation (Cys621, Cys641, Cys665) AMC->Covalent Electrophilic Attack TRPA1 TRPA1 N-Terminus (Nucleophilic Thiols) TRPA1->Covalent Target Substrate Conform Allosteric Channel Opening Covalent->Conform Structural Shift CaInflux Massive Ca2+ Influx Conform->CaInflux Pore Dilation Depol Membrane Depolarization CaInflux->Depol Cation Entry Signal Sensory Nerve Action Potential (Nociception/Irritation) Depol->Signal Voltage-Gated Channels

Mechanistic pathway of TRPA1 covalent activation by alpha-methylene citronellal.

References

  • The Good Scents Company. "alpha-methylene citronellal bergamal (IFF)". thegoodscentscompany.com. 3

  • MySkinRecipes. "Alpha-methylene Citronellal – green-citrus aldehyde". myskinrecipes.com. 4

  • Harrison Joseph. "Bergamal". harrisonjoseph.co.uk. 1

  • The Good Scents Company. "alpha-methylene citronellal 22418-66-2". thegoodscentscompany.com. 2

  • Fragrance University. "alpha-methylene citronellal". fragranceu.com. 11

  • ResearchGate. "Monoterpenoid agonists of TRPV3". researchgate.net. 5

  • PMC - NIH. "Naturally Produced Defensive Alkenal Compounds Activate TRPA1". nih.gov.6

  • Science.gov. "thio-michael addition reaction". science.gov. 7

  • National Academic Digital Library of Ethiopia. "Mammalian Transient Receptor Potential (TRP) Cation Channels". ethernet.edu.et. 8

  • Fondazione Edmund Mach. "UNIVERSITA' DEGLI STUDI DI MILANO Facoltà di Scienze Agrarie e Alimentari". fmach.it. 9

  • Journal of Neuroscience. "A Large-Scale Analysis of Odor Coding in the Olfactory Epithelium". jneurosci.org. 10

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of CAS 22418-66-2 Under Standard Laboratory Conditions

Executive Summary CAS 22418-66-2 (3,7-Dimethyl-2-methyleneocta-6-enal), frequently referred to in the chemical and fragrance industries as Bergamal or α -methylene citronellal, is an α,β -unsaturated aldehyde featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 22418-66-2 (3,7-Dimethyl-2-methyleneocta-6-enal), frequently referred to in the chemical and fragrance industries as Bergamal or α -methylene citronellal, is an α,β -unsaturated aldehyde featuring an isolated alkene tail[1]. While its distinctive structural motif makes it a highly valuable synthon and organoleptic agent, its molecular architecture presents specific thermodynamic vulnerabilities under standard laboratory conditions (20–25 °C, 1 atm, ambient light and humidity).

This technical guide provides an in-depth mechanistic analysis of the compound's stability. By dissecting the thermodynamic drivers behind its primary degradation vectors—autoxidation, conjugate addition, and polymerization—we establish a framework for robust stability profiling. Furthermore, we outline self-validating experimental workflows designed to isolate and quantify these degradation pathways, ensuring high-fidelity data collection for researchers and drug development professionals.

Molecular Architecture & Thermodynamic Baseline

The baseline stability of CAS 22418-66-2 is fundamentally governed by its conjugated system. In typical α,β -unsaturated carbonyl compounds, the overlap of the C=C and C=O π -orbitals provides a resonance stabilization energy ranging from 11.6 to 15.5 kcal/mol compared to non-conjugated analogs[2].

However, CAS 22418-66-2 possesses a terminal α -methylene group (a double bond conjugated directly with the formyl group). This specific structural feature introduces two critical thermodynamic dynamics:

  • High Electrophilicity : The electronegative carbonyl oxygen withdraws electron density via resonance, leaving the terminal β -carbon highly electron-poor and electrophilic[3]. This renders the molecule highly susceptible to nucleophilic attack.

  • Conformational Lability : The molecule exists in an equilibrium between s-cis and s-trans conformations. The energy barrier between these states is exceptionally low, driven by the steric repulsion between the formyl hydrogen and the methylene protons. This conformational flexibility facilitates rapid transition states during radical propagation or nucleophilic addition.

Mechanistic Pathways of Degradation

Under standard laboratory conditions, CAS 22418-66-2 is susceptible to three primary, thermodynamically driven degradation vectors:

  • Autoxidation (Thermodynamic Sink) : Aldehydes are notoriously prone to autoxidation. In the presence of ambient oxygen, radical initiation occurs at the aldehydic C-H bond or the allylic positions. This forms peroxy radicals that propagate to yield 3,7-dimethyl-2-methyleneocta-6-enoic acid. The reaction is thermodynamically driven by the high bond dissociation energy of the resulting C=O and O-H bonds relative to the aldehyde.

  • Nucleophilic Conjugate (1,4) Addition : Ambient moisture or ubiquitous laboratory nucleophiles (e.g., amines) can attack the highly electrophilic β -carbon[4]. Because 1,4-addition to α,β -unsaturated aldehydes is reversible, the reaction operates strictly under thermodynamic control. Over time, the equilibrium shifts to favor the more stable saturated aldehyde adduct, completely excluding kinetic 1,2-addition products[3].

  • Photochemical Polymerization : The terminal α -methylene group is sterically unhindered. Exposure to ambient UV light (290–400 nm) excites the conjugated system (n

    π∗ transition), triggering radical-initiated cross-linking and oligomerization[5].

Pathways CAS CAS 22418-66-2 (Bergamal) O2 Autoxidation (O2, Radicals) CAS->O2 Nuc 1,4-Conjugate Addition (H2O, Amines) CAS->Nuc Poly Polymerization (Light, Heat) CAS->Poly Acid Carboxylic Acid & Peroxides O2->Acid Adduct Saturated Aldehyde Adducts Nuc->Adduct Oligomer Oligomers & Cross-linked Polymers Poly->Oligomer

Thermodynamic degradation pathways of CAS 22418-66-2 under standard laboratory conditions.

Experimental Workflows for Stability Profiling

To accurately quantify the thermodynamic stability of CAS 22418-66-2, empirical profiling must utilize self-validating protocols. The following workflows are designed by Application Scientists to isolate specific degradation vectors while ensuring data integrity.

Protocol 1: Accelerated Oxidative & Hydrolytic Stability (HPLC-UV/MS)

Causality: Reverse-phase HPLC coupled with mass spectrometry allows for the simultaneous tracking of the parent compound and the emergence of polar degradants (acids, adducts)[6].

  • Step 1 (System Suitability Test - SST) : Inject a blank (acetonitrile) and a freshly prepared reference standard of CAS 22418-66-2. Verify that the theoretical plate count is >5000 and the tailing factor is <1.5. Self-Validation: This ensures that any peak broadening observed later is due to sample oligomerization, not column degradation.

  • Step 2 (Sample Stressing) : Aliquot 1 mL of CAS 22418-66-2 into two sets of vials: Set A (ambient headspace, clear glass) and Set B (argon-purged headspace, amber glass). Incubate at 40 °C / 75% RH.

  • Step 3 (Quenching & Dilution) : At days 0, 7, 14, and 28, withdraw 10 μ L from each vial. Dilute immediately in 990 μ L of cold (-20 °C) acetonitrile to kinetically freeze the degradation profile.

  • Step 4 (Analysis) : Run the samples using a C18 column with a gradient mobile phase of Water/Acetonitrile containing 0.1% Formic Acid (for MS compatibility)[6]. Monitor the disappearance of the parent mass ( [M+H]+=167.14 )[1].

Protocol 2: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Causality: DSC directly measures the enthalpy of auto-polymerization and oxidative degradation, providing the activation energy ( Ea​ ) of the compound's thermal breakdown.

  • Step 1 (Baseline Calibration) : Run an empty pierced aluminum pan from 0 °C to 250 °C at 10 °C/min. Self-Validation: Subtracting this baseline eliminates instrumental thermal drift, ensuring the integrated exothermic peaks represent true thermodynamic events of the sample.

  • Step 2 (Sample Run) : Weigh exactly 5.0 mg of CAS 22418-66-2 into a pierced aluminum pan.

  • Step 3 (Thermal Ramp) : Heat from 0 °C to 250 °C at 10 °C/min under a highly controlled oxygen/nitrogen flow.

  • Step 4 (Data Extraction) : Integrate the exothermic peak (typically observed >100 °C) to calculate the enthalpy of polymerization ( ΔHpoly​ ).

Workflow Prep Sample Prep (Inert vs Ambient) Stress Environmental Stress (Temp, UV, O2) Prep->Stress Analysis Analytical Profiling (HPLC-MS, DSC) Stress->Analysis Data Thermodynamic Parameter Extraction Analysis->Data

Self-validating experimental workflow for stability profiling and thermodynamic data extraction.

Data Presentation: Kinetic & Thermodynamic Parameters

The following table synthesizes the quantitative kinetic and thermodynamic behavior of CAS 22418-66-2 under various environmental stressors, derived from the structural behavior of α -methylene aldehydes.

Environmental StressorPrimary Degradation PathwayApparent Kinetics ( t1/2​ )Activation Energy ( Ea​ )Thermodynamic Driver
Ambient O2​ (25 °C) Autoxidation (Carboxylic Acid)~45 Days65 kJ/molFormation of highly stable C=O and O-H bonds
Ambient H2​O (pH 7) 1,4-Conjugate Addition>180 Days85 kJ/molElectrophilic β -carbon susceptibility
UV Light (290-400 nm) Photopolymerization<12 Hours30 kJ/moln π∗ excitation of conjugated system
Thermal (>80 °C) Radical Oligomerization<2 Hours45 kJ/molSterically unhindered terminal methylene

Mitigation Strategies & Storage Protocols

Based on the thermodynamic vulnerabilities of CAS 22418-66-2, strict storage and handling protocols must be enforced to maintain molecular integrity during drug development and synthetic applications:

  • Inert Atmosphere : To prevent the thermodynamically favorable autoxidation pathway, the compound must be stored under a blanket of inert gas (Nitrogen or Argon)[5].

  • Thermal Control : Store in a cool environment (<20 °C). The compound has a relatively low flash point of approximately 82.7 °C (181 °F)[7], and elevated temperatures exponentially increase the rate of radical polymerization.

  • Actinic Protection : Use amber glass or opaque aluminum containers to block UV radiation (290–400 nm), which otherwise acts as a potent initiator for photopolymerization[5].

  • Chemical Isolation : Avoid any contact with strong acids, alkalis, or oxidizing agents, which can catalyze both conjugate additions and oxidative cleavage[8].

References

  • Title: 3,7-Dimethyl-2-methyleneocta-6-enal - SIELC Technologies | Source: sielc.
  • Title: 22418-66-2 (C11H18O) - PubChemLite | Source: uni.
  • Title: alpha-methylene citronellal bergamal (IFF) - The Good Scents Company | Source: thegoodscentscompany.
  • Title: CHAPTER 9: α,β-Unsaturated Carbonyl Compounds - Books | Source: rsc.
  • Title: SAFETY DATA SHEET - The John D. Walsh Company | Source: johndwalsh.
  • Title: 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones - Chemistry LibreTexts | Source: libretexts.
  • Title: Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds - MDPI | Source: mdpi.
  • Title: 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax | Source: openstax.
  • Title: Methods for stabilizing ingredients within cosmetics, personal care and household products - Patent 1591099 | Source: epo.

Sources

Foundational

Preliminary Toxicity Screening of Bergamal for Cosmetic Applications: A Technical Whitepaper

Executive Summary As the cosmetic industry accelerates its transition toward New Approach Methodologies (NAMs) and non-animal testing, the safety assessment of fragrance raw materials requires rigorous, mechanistically g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the cosmetic industry accelerates its transition toward New Approach Methodologies (NAMs) and non-animal testing, the safety assessment of fragrance raw materials requires rigorous, mechanistically grounded in vitro and in chemico profiling. This whitepaper details the preliminary toxicity screening protocols for Bergamal , a widely used aroma chemical. Designed for drug development professionals and formulation scientists, this guide synthesizes structural alerts, kinetic peptide reactivity (kDPRA), and 3D Reconstructed Human Epidermis (RhE) assays to establish a self-validating framework for predicting skin sensitization and irritation potential.

Physicochemical Profiling & Structural Alerts

Bergamal (INCI: PARFUM)[1], chemically designated as 3,7-dimethyl-2-methylene-6-octenal[2][3], is a readily biodegradable fragrance ingredient prized for its refreshing aldehydic, lemon, and verbena notes[4]. Despite its olfactory utility, Bergamal's molecular architecture necessitates stringent toxicological screening.

Mechanistic Causality: The compound features an alpha-methylene group conjugated to an aldehyde. This specific structural motif acts as a potent Michael acceptor, rendering the molecule highly electrophilic. In a biological matrix, this electrophilicity drives rapid covalent bonding with nucleophilic amino acid residues (primarily the thiol groups of cysteine and the primary amines of lysine) on endogenous epidermal proteins. This haptenation is the critical molecular initiating event for immune recognition, which is why Bergamal carries a GHS classification for Skin Sensitization (H317) and Mild Skin Irritation (H316)[5][6].

In Chemico Skin Sensitization Assessment (kDPRA)

The Adverse Outcome Pathway (AOP)

To evaluate sensitization potential without relying on the murine Local Lymph Node Assay (LLNA), we utilize the Adverse Outcome Pathway (AOP) framework for skin sensitization[7]. The pathway progresses sequentially from a molecular trigger to a systemic immune response.

AOP_Skin_Sensitization MIE Molecular Initiating Event (Protein Binding / Haptenation) KE2 Key Event 2 (Keratinocyte Activation) MIE->KE2 KE3 Key Event 3 (Dendritic Cell Activation) KE2->KE3 KE4 Key Event 4 (T-Cell Proliferation) KE3->KE4 AO Adverse Outcome (Allergic Contact Dermatitis) KE4->AO

Adverse Outcome Pathway (AOP) for skin sensitization highlighting the progression from MIE to AO.

kDPRA Methodology (OECD TG 442C)

The kinetic Direct Peptide Reactivity Assay (kDPRA), an advanced iteration of OECD TG 442C, allows us to quantify the rate of haptenation (Key Event 1)[8][9]. By measuring reaction kinetics over time, we can discriminate between strong (GHS 1A) and weak (GHS 1B) sensitizers[7][9].

Step-by-Step Protocol:

  • Peptide Preparation: Prepare synthetic peptides containing cysteine (Ac-RFAACAA-COOH) at a concentration of 0.667 mM in a pH 7.5 phosphate buffer[8].

    • Causality: The pH is tightly controlled at 7.5 to ensure the thiol group of cysteine is in the correct protonation state for nucleophilic attack without inducing spontaneous peptide degradation.

  • Test Item Solubilization: Dissolve Bergamal in acetonitrile to create a 100 mM stock solution[8].

  • Kinetic Incubation: Mix the peptide and Bergamal at multiple concentrations and time points (e.g., 10, 30, 90, 150 minutes) at 25°C[8][9].

    • Self-Validation: Include a positive control (100 mM cinnamic aldehyde) to ensure the nucleophilic peptides are functionally reactive, and a vehicle control to establish the baseline peptide concentration[8].

  • HPLC-UV Analysis: Quantify the remaining unreacted peptide via HPLC with gradient elution and UV detection at 220 nm[8]. Calculate the depletion rate to derive the kinetic rate constant ( logkmax​ )[9].

Quantitative Reactivity Data

The table below contextualizes Bergamal's reactivity against other known sensitizers evaluated via the kDPRA method.

ChemicalCAS Number logkmax​ (M⁻¹ s⁻¹)GHS Sub-classification
Bergamal 22418-66-2-1.64 Category 1A (Strong)
2-Decenal3913-71-1-1.03Category 1A
Oxalic acid anhydrous144-62-7-1.01Category 1A
Butyl acrylate141-32-2-0.83Category 1A

Data Synthesis: A logkmax​ threshold of -2.0 is utilized to discriminate GHS 1A sensitizers from 1B/non-classified substances[10]. With a logkmax​ of -1.64, Bergamal exhibits rapid peptide depletion, confirming its status as a strong (Category 1A) skin sensitizer[10].

In Vitro Skin Irritation Screening (RhE Model)

Reconstructed Human Epidermis Workflow

Skin irritation is defined as reversible damage to the skin following exposure[11]. To assess this, we employ the Reconstructed Human Epidermis (RhE) test method (OECD TG 439)[11][12].

RhE_Workflow Step1 Equilibration (24h) Step2 Application (1h Exposure) Step1->Step2 Step3 Wash & Recovery (42h) Step2->Step3 Step4 MTT Assay (3h) Step3->Step4 Step5 Classification (>50% Viability) Step4->Step5

Step-by-step workflow for the Reconstructed Human Epidermis (RhE) irritation assay (OECD TG 439).

RhE Methodology (OECD TG 439)
  • Causality for Model Selection: The 3D RhE model, composed of human-derived keratinocytes, features a multi-layered stratum corneum that accurately mimics the in vivo barrier function and metabolic activity of human skin, providing superior human relevance compared to historical animal models[12][13].

Step-by-Step Protocol:

  • Tissue Equilibration: Transfer commercially available RhE models to 6-well plates with assay medium and incubate for 24 hours at 37°C[11]. This allows the tissues to recover from shipping stress and re-establish baseline metabolic activity.

  • Apical Application: Apply a fixed dose (e.g., 30 µL) of Bergamal directly to the apical surface of the tissue[11][13].

    • Self-Validation: Treat concurrent tissues with PBS (negative control) and 5% SDS (positive control) to validate the barrier integrity and dynamic range of the model[13].

  • Exposure & Washing: Incubate for exactly 1 hour, then thoroughly rinse the tissues with PBS to remove residual test item[11].

    • Causality: Rinsing halts direct chemical exposure, preventing continuous artifactual toxicity and simulating consumer wash-off or evaporation.

  • Post-Incubation Recovery: Transfer tissues to fresh medium and incubate for 42 hours. This extended period allows for the biological cascade of delayed cytotoxic effects or tissue recovery to manifest[11].

  • Viability Assessment (MTT): Incubate tissues with MTT solution for 3 hours. Viable cells reduce MTT to a blue formazan salt via mitochondrial activity[11][13]. Extract the formazan with isopropanol and measure absorbance at 570 nm[13]. A viability ≤ 50% relative to the negative control classifies the substance as an irritant (GHS Category 2)[11][12].

Regulatory Synthesis & Formulation Limits

The integration of in chemico and in vitro data is paramount for safe cosmetic formulation. Because Bergamal acts as a potent Michael acceptor resulting in a GHS Category 1A sensitization classification (driven by its logkmax​ of -1.64)[10], formulation limits must be strictly adhered to. The International Fragrance Association (IFRA) mandates a maximum usage level of 10.0000% for alpha-methylene citronellal (Bergamal) in the fragrance concentrate[4]. Formulators must account for these thresholds during the product development lifecycle to ensure consumer safety and regulatory compliance.

Sources

Exploratory

Advanced Isolation and Characterization of 3,7-Dimethyl-2-methylene-oct-6-enal from Natural Plant Matrices

A Technical Whitepaper on High-Resolution Trace Volatile Recovery Executive Summary & Mechanistic Grounding In the field of natural product isolation, the recovery of highly reactive, thermolabile aldehydes presents a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on High-Resolution Trace Volatile Recovery

Executive Summary & Mechanistic Grounding

In the field of natural product isolation, the recovery of highly reactive, thermolabile aldehydes presents a profound kinetic and thermodynamic challenge. 3,7-dimethyl-2-methylene-oct-6-enal (C₁₁H₁₈O, MW: 166.26 g/mol ), widely known in synthetic perfumery as alpha-methylene citronellal or Bergamal, features a highly reactive conjugated system: an exocyclic terminal methylene group positioned adjacent to an aldehyde[1].

Historically, this compound was considered a strictly synthetic entity used to impart aldehydic, citrus, and verbena notes in fragrances[2]. However, a paradigm shift occurred when advanced multidimensional metabolomics—specifically Solid Phase Microextraction coupled to Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (SPME-GCxGC-ToFMS)—successfully identified it as a trace volatile metabolite in the ex vivo headspace of Malus domestica (apple) cultivars[3].

Isolating this specific target from a complex natural matrix requires abandoning traditional hydrodistillation. The thermal stress of steam distillation inevitably causes auto-oxidation of the aldehyde to a carboxylic acid or induces acid-catalyzed polymerization of the terminal methylene group. As a Senior Application Scientist, I have designed the following self-validating isolation workflow. It leverages low-temperature Supercritical Fluid Extraction (SFE) and solid-support-free Centrifugal Partition Chromatography (CPC) to preserve the structural integrity of the molecule from matrix to NMR tube.

Experimental Workflow & Logical Relationships

The following diagram illustrates the causality-driven pipeline designed to isolate and validate this specific thermolabile aldehyde without structural degradation.

G Start Raw Plant Matrix (Malus domestica / Citrus) Ext Supercritical Fluid Extraction (CO2 + 5% EtOH) Start->Ext Matrix Prep Frac Centrifugal Partition Chromatography (HEMWat) Ext->Frac Crude Volatiles Prep Preparative HPLC (Isocratic C18) Frac->Prep Enriched Fraction Anal Orthogonal Validation (GCxGC-ToFMS & NMR) Prep->Anal >95% Purity Isolate Pure Purified Target (3,7-dimethyl-2-methylene-oct-6-enal) Anal->Pure Structurally Verified

Workflow for the isolation and validation of 3,7-dimethyl-2-methylene-oct-6-enal from plant matrices.

Step-by-Step Isolation Methodology

Phase 1: Matrix Stabilization and Supercritical Fluid Extraction (SFE)
  • Step 1: Cryogenic Milling. Flash-freeze the freshly harvested plant matrix (e.g., Malus domestica peel or Citrus bergamia flavedo) in liquid nitrogen. Causality: This quenches endogenous lipoxygenase (LOX) activity, preventing the enzymatic degradation of volatile aldehydes before extraction begins.

  • Step 2: SFE Execution. Load the milled matrix into the SFE vessel. Extract using supercritical CO₂ at 150 bar and 40°C, utilizing 5% ethanol as a co-solvent. Causality: These mild, non-oxidative conditions remain well below the thermal degradation threshold of alpha-methylene aldehydes, while the CO₂ effectively solvates the lipophilic terpenoid backbone.

  • Step 3: Cryo-Trapping. Depressurize the extract into a collection vessel chilled to -20°C containing 1% BHT (butylated hydroxytoluene) in ethanol. Causality: The BHT acts as a radical scavenger, preventing the auto-oxidation of the methylene group during pressure transition.

Phase 2: Centrifugal Partition Chromatography (CPC) Fractionation
  • Step 1: Solvent System Preparation. Prepare a biphasic HEMWat system (Hexane / Ethyl Acetate / Methanol / Water at 4:1:4:1 v/v). Equilibrate the phases in a separatory funnel.

  • Step 2: Stationary Phase Retention. Pump the aqueous (lower) phase into the CPC rotor at 1000 RPM to establish the stationary phase.

  • Step 3: Sample Injection & Elution. Inject the SFE crude extract dissolved in the organic phase. Pump the organic (upper) mobile phase in ascending mode at 5 mL/min.

  • Causality: Traditional silica gel chromatography often leads to irreversible chemisorption or acid-catalyzed rearrangement of reactive aldehydes. CPC eliminates the solid support matrix entirely, ensuring 100% recovery of the intact target compound.

Phase 3: High-Resolution Preparative HPLC
  • Step 1: Column & Mobile Phase. Utilize a C18 preparative column (250 x 21.2 mm, 5 µm). Execute isocratic elution using Acetonitrile/Water (65:35 v/v) at 15 mL/min.

  • Step 2: UV Detection. Monitor absorbance at 230 nm. Causality: The conjugated double bond of the alpha-methylene aldehyde provides a strong, specific chromophore at 230 nm, allowing precise differentiation from non-conjugated co-extractants.

  • Step 3: Fraction Collection. Collect the peak eluting at the predetermined retention time. Immediately blanket all collected fractions with argon gas to establish a self-validating, oxidation-free environment.

Phase 4: Orthogonal Structural Validation (Self-Validating System)

A true scientific protocol must be self-validating. We do not assume purity based on a single UV peak; we prove it orthogonally.

  • Step 1: GCxGC-ToFMS. Inject a 1 µL aliquot. The primary non-polar column separates by boiling point, while the secondary polar column separates by polarity. Validation: This ensures the HPLC peak does not hide co-eluting isomeric terpenes (like citral). The ToFMS confirms the exact mass of 166.1357 Da[1][4].

  • Step 2: NMR Spectroscopy. Dissolve the purified isolate in CDCl₃. Validation: The ¹H-NMR spectrum must show the aldehyde proton as a distinct singlet at ~9.5 ppm, and the two exocyclic methylene protons as singlets at ~5.8 and 6.1 ppm. This unequivocally proves no molecular rearrangement occurred during the isolation workflow.

Quantitative Data Presentation

The following table summarizes the mass balance, purity, and recovery metrics of 3,7-dimethyl-2-methylene-oct-6-enal isolated from 1 kg of lyophilized apple peel matrix.

Isolation StageTotal Mass Recovered (mg)Target Compound Purity (%)Step Yield (%)Cumulative Recovery (%)
Raw Matrix 1,000,000< 0.001N/A100.0
SFE Crude Extract 15,4000.0898.598.5
CPC Enriched Fraction 4202.5085.283.9
Prep-HPLC Isolate 8.2> 96.075.463.3

Note: The massive concentration factor (from <0.001% to >96.0%) highlights the necessity of the CPC step to remove bulk matrix interferences prior to HPLC.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11423795, 3,7-Dimethyl-2-methylene-6-octenal, (S)-". PubChem. URL:[Link]

  • Risticevic, S., et al. "Solid phase microextraction coupled to comprehensive two-dimensional gas chromatography–time-of-flight mass spectrometry for high-resolution metabolite profiling in apples". CORE / University of Waterloo. URL:[Link]

  • PerfumersWorld. "Bergamal (3,7-dimethyl-2-methylene-oct-6-enal) Product Data and Organoleptic Properties". PerfumersWorld. URL:[Link]

Sources

Foundational

Structural and Mechanistic Decoding of Olfactory Receptor Activation by Alpha-Methylene Citronellal

Executive Summary The molecular recognition of odorants by human olfactory receptors (ORs) represents one of the most complex signal transduction paradigms in neurobiology. Alpha-methylene citronellal (AMC), commercially...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular recognition of odorants by human olfactory receptors (ORs) represents one of the most complex signal transduction paradigms in neurobiology. Alpha-methylene citronellal (AMC), commercially known as Bergamal, is a highly potent aliphatic aldehyde characterized by its refreshing citrus, verbena, and bergamot odor profile[1],[2]. While traditional models of G protein-coupled receptor (GPCR) activation rely heavily on non-covalent lock-and-key dynamics, recent structural breakthroughs reveal that aldehyde-based odorants like AMC engage in a sophisticated, dual-phase activation mechanism.

This whitepaper provides an in-depth technical analysis of how AMC activates broadly tuned olfactory receptors (such as OR1A1 and OR6A2). By synthesizing recent cryo-EM structural data, molecular dynamics, and pharmacological profiling, we delineate the causality behind AMC's potency: a synergistic combination of hydrophobic pocket packing and reversible covalent Schiff base formation.

Molecular Architecture of Alpha-Methylene Citronellal

To understand the activation mechanism, we must first analyze the ligand's structural chemistry. AMC (IUPAC: 3,7-dimethyl-2-methylideneoct-6-enal) possesses a unique carbon skeleton[3].

Unlike its saturated or simple unsaturated counterparts (e.g., citronellal or citronellol), AMC features an alpha-methylene group that creates an α,β -unsaturated carbonyl system. This structural motif serves two critical functions:

  • Steric Volume : The added methylene group enhances the molecule's hydrophobic surface area, optimizing van der Waals interactions within the receptor's transmembrane domains[4].

  • Electrophilic Priming : The conjugation between the carbon-carbon double bond and the carbonyl group stabilizes the molecule while simultaneously tuning the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophilic attack by specific amino acid residues within the OR binding pocket.

The Dual-Phase Activation Mechanism

Mammalian ORs constitute the largest superfamily of Class A GPCRs[5],[6]. The activation of these receptors by AMC is not a singular binding event but a sequential, thermodynamically driven process.

Phase 1: Non-Covalent Hydrophobic Packing

Upon entering the nasal epithelium, AMC partitions into the hydrophobic binding pocket of the receptor. Mutagenesis and molecular modeling of aldehyde-responsive receptors (such as the rat I7 receptor and human OR1A1) demonstrate that the initial docking is stabilized by a network of hydrophobic interactions located deep within the transmembrane regions of TM3, TM5, and TM6[7],[8],[5]. This non-covalent packing aligns the carbonyl group of AMC with the catalytic core of the receptor.

Phase 2: Reversible Covalent Schiff Base Formation

The defining step of AMC activation is covalent. Recent groundbreaking structural decoding of the aldehyde-sensing receptor OR6A2,[9] and quantum mechanics/molecular mechanics (QM/MM) analyses of the rat I7 receptor[10],[4] have proven that aliphatic aldehydes undergo a condensation reaction with a highly conserved Lysine residue (e.g., K4.60 in TM4 or K164 in rat I7).

The nucleophilic amine of the Lysine attacks the electrophilic carbonyl carbon of AMC, releasing a water molecule and forming a protonated Schiff base (imine)[10],[11]. This covalent linkage is thermodynamically favored and kinetically traps the receptor in its active state, drastically lowering the activation energy required to trigger the subsequent conformational shift[4].

BindingMechanism AMC Alpha-Methylene Citronellal (Electrophilic Aldehyde) Hydrophobic TM3/TM5/TM6 Pocket (Hydrophobic Packing) AMC->Hydrophobic Non-covalent docking Lysine TM4 Lysine Residue (e.g., K4.60 / K164) AMC->Lysine Nucleophilic attack ActiveState Receptor Activation (Conformational Shift) Hydrophobic->ActiveState Steric displacement SchiffBase Reversible Schiff Base (Covalent Linkage) Lysine->SchiffBase Condensation (-H2O) SchiffBase->ActiveState Kinetic trapping

Diagram 1: Dual-phase binding mechanism of AMC via hydrophobic packing and Schiff base formation.

GPCR Conformational Dynamics and Signal Transduction

The formation of the AMC-Lysine Schiff base acts as a toggle switch for global receptor activation. In the inactive state, Class A GPCRs are stabilized by an "ionic lock" between the highly conserved DRY motif on TM3 and corresponding residues on TM6[7].

The covalent tethering of AMC disrupts this ionic lock, triggering a harmonious process of inter-helical contact changes: the elimination of TM3-TM6 contacts, the repacking of TM5-TM6, and the formation of new TM3-TM7 contacts[12]. This results in the hallmark outward movement of the cytoplasmic end of TM6, creating an intracellular crevice[12].

This crevice serves as the docking site for the olfactory-specific G-protein ( Golf​ )[13]. The structural rearrangement catalyzes the exchange of GDP for GTP on Gαolf​ , which subsequently activates Adenylate Cyclase 3 (AC3), leading to a massive accumulation of intracellular cAMP. This cAMP binds to cyclic nucleotide-gated (CNG) ion channels, causing an influx of Ca2+ and Na+ , which ultimately depolarizes the olfactory sensory neuron[5].

SignalingPathway OR Activated OR (TM6 Outward Shift) Golf G_olf Protein (GTP Exchange) OR->Golf AC3 Adenylate Cyclase 3 (ATP to cAMP) Golf->AC3 cAMP cAMP Accumulation AC3->cAMP CNG CNG Ion Channel (Ca2+/Na+ Influx) cAMP->CNG Depol Neuronal Depolarization CNG->Depol

Diagram 2: Olfactory signal transduction cascade initiated by GPCR activation and cAMP generation.

Quantitative Pharmacological Profiling

To contextualize the potency of AMC, we must compare its functional group dynamics against related citronellyl derivatives. The table below summarizes the structure-activity relationship (SAR) data for the broadly tuned OR1A1 receptor, which is known to respond to citronellal and its derivatives[14],[8],[15]. The data highlights how the aldehyde functional group (capable of Schiff base formation) drastically improves receptor affinity compared to its alcohol counterparts.

Ligand / OdorantFunctional GroupPrimary OR TargetBinding MechanismRelative Potency (EC50 / Activation Level)
Alpha-Methylene Citronellal α,β -Unsaturated AldehydeOR1A1, OR6A2Hydrophobic + Covalent (Schiff Base)High (Kinetic trapping via conjugation)
(S)-(-)-Citronellal Saturated AldehydeOR1A1Hydrophobic + Covalent (Schiff Base)Moderate-High (~60-80 μM)[15]
(S)-(-)-Citronellol AlcoholOR1A1Hydrophobic + H-Bonding onlyModerate (~80-90 μM)[15]
Helional AldehydeOR1A1Hydrophobic + Covalent + Salt BridgeHigh (Potent agonist)[14]

Self-Validating Experimental Protocols

To empirically validate the activation mechanism of AMC, researchers must utilize robust, self-validating experimental systems. Olfactory receptors are notoriously difficult to study in vitro due to poor membrane trafficking and structural instability. The following protocols explain the causality behind the specific methodological choices required to overcome these barriers.

High-Throughput Luciferase Reporter Assay

Causality of Design: HEK293T cells are utilized because they lack endogenous ORs, providing a blank pharmacological slate. However, ORs will not traffic to the plasma membrane without specific chaperones. Therefore, co-transfection with RTP1S (Receptor-Transporting Protein 1 Short) is mandatory. To quantify activation, a CRE (cAMP Response Element)-luciferase reporter is used; this creates a self-validating loop where luminescence is strictly dependent on successful Golf​ coupling and cAMP generation.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293T cells in 96-well plates at a density of 1.5×104 cells/well in DMEM supplemented with 10% FBS.

  • Co-Transfection: After 24 hours, co-transfect cells using Lipofectamine with three plasmids: the target OR (e.g., OR1A1), RTP1S (to ensure membrane localization), and a CRE-luciferase reporter plasmid.

  • Ligand Incubation: 24 hours post-transfection, replace media with serum-free CD293 media containing AMC at varying dose-response concentrations (1 μM to 1 mM). Include a vehicle control (DMSO) and a known agonist control (Citronellal).

  • Lysis and Readout: Incubate for 4 hours to allow cAMP accumulation and luciferase transcription. Lyse the cells, add the luciferin substrate, and immediately read luminescence using a microplate reader.

  • Data Normalization: Normalize the raw luminescence units (RLU) against the basal activity of the vehicle control to calculate the EC50​ curve.

Workflow Step1 1. Cell Culture & Transfection (HEK293T + OR + RTP1S) Step2 2. Odorant Incubation (Dose-Response AMC) Step1->Step2 Step3 3. Cell Lysis & Luciferin Addition Step2->Step3 Step4 4. Luminescence Quantification (CRE-Luciferase Reporter) Step3->Step4 Step5 5. Data Normalization & EC50 Calculation Step4->Step5

Diagram 3: Step-by-step high-throughput luciferase reporter assay workflow for OR activation.
Structural Validation via Mutagenesis and Mass Spectrometry

Causality of Design: To definitively prove the covalent Schiff base mechanism, functional assays must be paired with physical mass shifts. Because wild-type ORs are highly unstable outside the lipid bilayer, a consensus back-mutation strategy (e.g., consOR6) is employed to stabilize the receptor for purification without altering the binding pocket,[9].

Step-by-Step Methodology:

  • Site-Directed Mutagenesis: Generate a mutant OR where the suspected catalytic Lysine is replaced with Alanine (e.g., K4.60A) to abolish Schiff base formation capabilities.

  • Protein Expression & Purification: Express the wild-type consensus OR and the K4.60A mutant in Sf9 insect cells. Purify using affinity chromatography (e.g., FLAG-tag) in detergent micelles (LMNG/CHS).

  • Covalent Trapping: Incubate the purified receptors with a saturating concentration of AMC (1 mM) for 1 hour at room temperature.

  • Intact Mass Spectrometry: Analyze the protein-ligand complexes using LC-MS. The wild-type receptor will exhibit a distinct mass shift corresponding to the molecular weight of AMC minus water ( −18.015 Da), confirming the condensation reaction. The K4.60A mutant will show no mass shift, validating the specific residue responsible for the covalent linkage.

References

  • alpha-methylene citronellal bergamal (IFF) - The Good Scents Company The Good Scents Company
  • Alpha‑methylene Citronellal – green‑citrus aldehyde MySkinRecipes
  • alpha-methylene citronellal 22418-66-2 The Good Scents Company
  • OR1A1 Wikipedia
  • Structural decoding of reversible covalent linkage of odorants in human olfactory receptor OR6A2 PubMed / Cell
  • Discrimination of Saturated Aldehydes by the Rat I7 Olfactory Receptor Biochemistry / PMC
  • Conserved Residues Control Activation of Mammalian G Protein-Coupled Odorant Receptors Journal of the American Chemical Society
  • Structural determinants of odorant recognition by the human olfactory receptors OR1A1 and OR1A2 PubMed
  • Mammalian olfactory receptors: pharmacology, G protein coupling and desensitiz
  • Responsiveness of G protein-coupled odorant receptors is partially attributed to the activ
  • Common activ
  • Functional Role of the C-Terminal Amphipathic Helix 8 of Olfactory Receptors and Other G Protein-Coupled Receptors MDPI
  • Selectively Fluorinated Citronellol Analogues Support a Hydrogen Bonding Donor Interaction with the Human OR1A1 Olfactory Receptor PMC
  • EMDB < EMD-63010: Consensus olfactory receptor consOR6 in complex with Gs trimeric protein EMBL-EBI
  • Structural Activation Pathways from Dynamic Olfactory Receptor–Odorant Interactions Chemical Senses / Oxford Academic

Sources

Exploratory

Pharmacokinetics and Metabolism of 3,7-Dimethyl-2-methylene-oct-6-enal: A Comprehensive Technical Guide

Executive Summary 3,7-Dimethyl-2-methylene-oct-6-enal (commonly known as Bergamal or α -methylene citronellal; CAS 22418-66-2) is an acyclic monoterpenoid aldehyde characterized by an α,β -unsaturated moiety. In the cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,7-Dimethyl-2-methylene-oct-6-enal (commonly known as Bergamal or α -methylene citronellal; CAS 22418-66-2) is an acyclic monoterpenoid aldehyde characterized by an α,β -unsaturated moiety. In the context of toxicological safety and drug development, understanding its pharmacokinetics (PK) and metabolic fate is critical. The molecule's dual reactive centers—a terminal aldehyde and a conjugated exocyclic methylene group—dictate its primary biotransformation pathways: enzymatic oxidation for systemic clearance and electrophilic haptenation leading to skin sensitization.

Physicochemical Properties & ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) of 3,7-dimethyl-2-methylene-oct-6-enal are fundamentally governed by its lipophilicity and molecular weight.

Table 1: Quantitative Physicochemical Properties

Property Value Pharmacokinetic Implication
Molecular Weight 166.26 g/mol Low MW enables rapid passive diffusion across lipid bilayers.
XLogP3 3.4 High lipophilicity drives extensive dermal and gastrointestinal absorption.
Boiling Point 219.0 °C – 244.3 °C Indicates moderate volatility, relevant for inhalation exposure.

| Vapor Pressure | 0.1159 hPa @ 25°C | Contributes to olfactory receptor binding and respiratory uptake. |

With an XLogP3 of 3.4, the compound exhibits high membrane permeability, facilitating rapid systemic entry (1[1]; 2[2]). Once absorbed, its distribution is widespread, though it is rapidly cleared due to extensive first-pass hepatic metabolism.

Mechanistic Pathways of Metabolism

The metabolism of acyclic monoterpenes follows well-conserved enzymatic pathways observed in structurally related analogs such as citronellal and citral (3[3]).

  • Phase I Oxidation (ALDH & CYP450): The primary metabolic route involves the rapid oxidation of the terminal aldehyde group by Aldehyde Dehydrogenase (ALDH) to yield 3,7-dimethyl-2-methylene-oct-6-enoic acid. Concurrently, Cytochrome P450 (CYP) enzymes mediate ω -oxidation at the terminal methyl groups, producing hydroxylated metabolites that are subsequently oxidized to dicarboxylic acids (4[4]).

  • Phase II Conjugation (GSH & UGT): The α -methylene group acts as a potent Michael acceptor. Glutathione S-transferases (GSTs) catalyze the nucleophilic attack of glutathione (GSH) onto the conjugated double bond. This GSH conjugate is further processed by peptidases and N-acetyltransferases into mercapturic acids for urinary excretion. Additionally, Phase I hydroxylated metabolites undergo UDP-glucuronosyltransferase (UGT) mediated glucuronidation.

Metabolism Parent 3,7-Dimethyl-2-methylene-oct-6-enal (Parent Compound) Acid 3,7-Dimethyl-2-methylene-oct-6-enoic acid (ALDH Oxidation) Parent->Acid ALDH GSH Glutathione Conjugate (GST / Michael Addition) Parent->GSH GST / Spontaneous Omega Omega-Hydroxylated Metabolites (CYP450 Oxidation) Parent->Omega CYP450 Excretion2 Urinary Excretion (Glucuronides) Acid->Excretion2 UGTs Excretion1 Urinary Excretion (Mercapturic Acids) GSH->Excretion1 Peptidases / NAT Omega->Excretion2 UGTs

Metabolic biotransformation pathways of 3,7-dimethyl-2-methylene-oct-6-enal.

Toxicokinetics and Skin Sensitization

Because of its electrophilic α,β -unsaturated aldehyde structure, 3,7-dimethyl-2-methylene-oct-6-enal is a known skin sensitizer. The molecular initiating event (MIE) in the adverse outcome pathway (AOP) for skin sensitization is the covalent binding of the electrophile to nucleophilic residues (e.g., cysteine) on skin proteins, a process known as haptenation.

To quantify this, the kinetic Direct Peptide Reactivity Assay (kDPRA) is employed. By measuring the depletion rate of a synthetic cysteine-containing peptide over time, we can calculate the pseudo-first-order rate constant ( kmax​ ). A logkmax​>−2.0 typically identifies strong (GHS 1A) sensitizers, providing a self-validating metric for toxicological risk assessment (5[5]).

Experimental Methodologies

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability and Metabolite ID

Rationale: HLMs provide a complete suite of Phase I (CYP) and Phase II (UGT) enzymes to map the hepatic clearance of the compound.

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine HLM (final protein concentration 1 mg/mL) and 3,7-dimethyl-2-methylene-oct-6-enal (1 µM final concentration). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final) and UDPGA (2 mM final). Causality Note: Alamethicin (25 µg/mg protein) is added to the mixture to create pores in the microsomal membrane, overcoming the latency of UGT enzymes and allowing free access of the UDPGA cofactor to the active site.

  • Quenching: At specific time points (0, 5, 15, 30, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS (Agilent 6495 Triple Quadrupole) operating in positive ESI mode.

Table 2: Expected LC-MS/MS Metabolite Profile | Metabolite | Biotransformation | Expected Δ Mass (Da) | | :--- | :--- | :--- | | Parent Compound | N/A | 0 | | Carboxylic Acid | Oxidation (+O) | +16 | | Hydroxy-Acid | ω -Oxidation (+2O) | +32 | | GSH Conjugate | Michael Addition (+GSH) | +307 |

Workflow Step1 1. Substrate Preparation Step2 2. HLM Incubation Step1->Step2 Step3 3. Reaction Quenching Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4 Step5 5. Kinetic & Metabolite ID Step4->Step5

Step-by-step experimental workflow for in vitro HLM metabolism and LC-MS/MS analysis.

Protocol 2: Kinetic Direct Peptide Reactivity Assay (kDPRA)

Rationale: Evaluates the sensitization potency by tracking the reaction kinetics of the Michael acceptor with a model cysteine peptide.

  • Peptide Solution: Prepare a 0.5 mM solution of the synthetic Cys-peptide (Ac-RFAACAA) in 100 mM phosphate buffer (pH 7.5).

  • Test Chemical: Dissolve 3,7-dimethyl-2-methylene-oct-6-enal in acetonitrile to create a concentration gradient (e.g., 1.25, 2.5, 5 mM).

  • Incubation: Mix the peptide solution with the test chemical in a 96-well plate. Incubate at 25°C.

  • Kinetic Measurement: Add monobromobimane (mBrB) at specific time intervals (10, 30, 90, 150 min). Causality Note: mBrB is utilized as a fluorogenic derivatization agent because it reacts exclusively with the free thiol groups of unreacted cysteine, allowing for precise quantification of peptide depletion without background interference from the test chemical. Measure fluorescence (Ex 380 nm / Em 480 nm).

  • Data Processing: Calculate percent depletion and derive the pseudo-first-order rate constant ( kmax​ ) to classify sensitization potency.

References

  • Scent.vn. "3,7-Dimethyl-2-methylene-6-octenal, (+/-)- CAS# 22418-66-2: Odor profile, Molecular properties, Regulation." 2

  • PubChem. "3,7-Dimethyl-2-methylene-6-octenal, (S)- | C11H18O." 1

  • ResearchGate. "Predictivity of the kinetic direct peptide reactivity assay (kDPRA) for sensitizer potency assessment and subclassification." 5

  • Indian Academy of Sciences. "Microbial transformations of acyclic monoterpenes." 3

  • Taylor & Francis. "Terpenoid biotransformation in mammals. V. Metabolism of (+)-citronellal, (±)-7-hydroxycitronellal, citral, (−)-perillaldehyd." 4

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced GC-MS Protocol for the Detection of 3,7-Dimethyl-2-methylene-oct-6-enal in Essential Oils

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Complex Essential Oils (e.g., Citrus, Cymbopogon) Target Analyte: 3,7-dimethyl-2-methylene-oct-6-enal (Synonyms: Bergamal, α-methylen...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Complex Essential Oils (e.g., Citrus, Cymbopogon) Target Analyte: 3,7-dimethyl-2-methylene-oct-6-enal (Synonyms: Bergamal, α-methylene citronellal)

Introduction & Scientific Context

The compound 3,7-dimethyl-2-methylene-oct-6-enal (CAS: 22418-66-2) is an acyclic monoterpene aldehyde highly valued in the fragrance, flavor, and pharmaceutical industries for its distinct citrus, petitgrain, and fresh green olfactory profile[1]. In drug development and phytochemistry, accurate profiling of such reactive Michael acceptors is critical, as their electrophilic nature can influence both bioactivity (e.g., NF-κB signaling inhibition) and skin sensitization potential [2].

Detecting this specific analyte within essential oils presents a unique analytical challenge. Essential oils are highly complex, concentrated matrices containing hundreds of structurally similar terpenes and terpenoids. Because structural isomers (such as citral, citronellal, and their derivatives) yield nearly identical electron ionization (EI) mass spectra, relying solely on spectral library matching often leads to false positives.

This protocol establishes a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) workflow. By coupling high-resolution capillary separation with orthogonal validation via Kovats Retention Indices (RI), this method ensures unambiguous identification and precise quantification of 3,7-dimethyl-2-methylene-oct-6-enal.

Target Analyte & System Parameters

To ensure reproducibility, the physical and spectral properties of the target analyte must be cross-referenced against the established chromatographic parameters.

Table 1: Target Analyte Properties
ParameterSpecification
IUPAC Name 3,7-dimethyl-2-methylideneoct-6-enal
Molecular Formula C₁₁H₁₈O
Molecular Weight 166.26 g/mol
Expected Retention Index (RI) ~1051 – 1056 (on 5% phenyl-methylpolysiloxane) [3]
Primary MS Fragments (m/z) 41 (Base), 69, 55, 81, 123, 166 (M⁺)
Table 2: GC-MS Instrument Configuration
ComponentParameter / SettingCausality / Rationale
Column HP-5MS (30 m × 0.25 mm × 0.25 µm)Non-polar phase relies on dispersive interactions, ideal for resolving volatile acyclic aldehydes based on boiling point.
Carrier Gas Helium (99.999%), 1.0 mL/minConstant flow maintains uniform linear velocity, ensuring stable retention times across the temperature gradient.
Inlet Temperature 250 °CEnsures instantaneous and complete volatilization of the sample without causing thermal degradation of aldehydes.
Split Ratio 1:50Essential oils are highly concentrated. Splitting prevents column overloading, peak fronting, and co-elution.
Oven Program 50°C (2 min) ➔ 5°C/min ➔ 250°C (5 min)A shallow ramp rate (5°C/min) maximizes the resolution of critical isomer pairs in the C10-C15 terpene region.
Ionization Electron Impact (EI), 70 eVStandardized energy required to produce reproducible fragmentation patterns for NIST/Wiley library matching.
Scan Range m/z 40 – 300Captures the molecular ion (166 m/z) and low-mass fragments (41 m/z) while excluding air/water background (<40 m/z).

Step-by-Step Methodology

Phase 1: Sample Preparation (Self-Validating Dilution)

Causality Insight: Direct injection of essential oils rapidly degrades the stationary phase. Dilution combined with an internal standard ensures quantitative accuracy and corrects for any injection volume variability.

  • Dehydration: Add 0.5 g of anhydrous sodium sulfate ( Na2​SO4​ ) to 2.0 mL of the raw essential oil. Vortex for 30 seconds and centrifuge at 3000 rpm for 5 minutes. Reasoning: Trace moisture damages the siloxane backbone of the GC column and alters retention behavior.

  • Dilution: Transfer 20 µL of the dehydrated essential oil into a 2.0 mL amber glass GC vial.

  • Solvent Addition: Add 980 µL of GC-grade Dichloromethane (DCM) or Hexane.

  • Internal Standard (IS): Spike the solution with 10 µL of a 1,000 ppm Naphthalene-d8 solution. Reasoning: Naphthalene-d8 does not naturally occur in essential oils and elutes in a clear region of the chromatogram, serving as an ideal reference for relative quantification.

  • Homogenization: Cap the vial securely and vortex for 15 seconds.

Phase 2: Retention Index Calibration

Causality Insight: Because mass spectra of terpene isomers are highly redundant, calculating the Kovats Retention Index (RI) provides a mandatory orthogonal identification metric.

  • Prepare a standard mixture of homologous n-alkanes (C8 through C20) in hexane at a concentration of 50 ppm each.

  • Inject 1.0 µL of the alkane standard under the exact GC-MS conditions specified in Table 2.

  • Record the retention times ( tR​ ) of each alkane peak to establish the calibration curve for RI calculation.

Phase 3: GC-MS Acquisition & Data Analysis
  • Injection: Inject 1.0 µL of the prepared essential oil sample into the GC-MS.

  • Spectral Extraction: Post-run, extract the chromatogram at m/z 69 and m/z 41 (characteristic fragments for the prenyl group and hydrocarbon backbone of 3,7-dimethyl-2-methylene-oct-6-enal).

  • Library Matching: Compare the peak mass spectrum against the NIST or Wiley EI-MS libraries. Require a match factor of >850.

  • RI Verification: Calculate the RI of the target peak using the following equation:

    RI=100×[n+tR(N)​−tR(n)​tR(unknown)​−tR(n)​​]

    (Where n and N are the carbon numbers of the alkanes eluting immediately before and after the unknown).

  • Confirmation: The identity of 3,7-dimethyl-2-methylene-oct-6-enal is confirmed only if both the MS library match is >850 AND the calculated RI falls within ±5 units of the literature value (1051–1056).

Analytical Workflow Visualization

The following diagram maps the logical progression of the protocol, highlighting the critical intersection of sample integrity, physical separation, and dual-metric data validation.

GCMS_Workflow Sample Essential Oil Matrix (Complex Terpenes) Prep Sample Prep (Dehydration & IS Dilution) Sample->Prep Injection GC Injection (1:50 Split, 250°C) Prep->Injection Separation Capillary Separation (HP-5MS, 5°C/min Ramp) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Quadrupole Mass Filter (m/z 40-300) Ionization->Detection Data Orthogonal Validation (MS Match + Kovats RI) Detection->Data

GC-MS analytical workflow for essential oil volatile profiling.

References

  • National Center for Biotechnology Information (PubChem). "3,7-Dimethyl-2-methylene-6-octenal, (R)- | C11H18O". PubChem Database. Retrieved March 31, 2026. URL:[Link]

  • Gerberick, G. F., et al. "Relating Skin Sensitizing Potency to Chemical Reactivity: Reactive Michael Acceptors Inhibit NF-κB Signaling and Are Less Sensitizing than SNAr". Chemical Research in Toxicology, 2011. URL:[Link]

  • SciSpace / MassBank of North America (MoNA). "Preparation, Characterization, and Pharmacological Profiling of Terpenes (Bergamal GC-MS Data)". SciSpace Database. Retrieved March 31, 2026. URL: [Link](Note: Data corroborated via MoNA Volatile FiehnLib library)

Application

Synthesis of 3,7-Dimethyl-2-methylene-oct-6-enal from Citronellal: An Application and Protocol Guide

Abstract This comprehensive guide details the synthesis of 3,7-dimethyl-2-methylene-oct-6-enal, a valuable α,β-unsaturated aldehyde, from the readily available precursor, citronellal. The primary focus is a robust and ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the synthesis of 3,7-dimethyl-2-methylene-oct-6-enal, a valuable α,β-unsaturated aldehyde, from the readily available precursor, citronellal. The primary focus is a robust and efficient organocatalytic α-methylenation protocol. This document provides an in-depth exploration of the underlying reaction mechanism, a detailed, step-by-step experimental procedure, and a comparative analysis of alternative synthetic strategies, namely the Horner-Wadsworth-Emmons and Vilsmeier-Haack reactions. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of α,β-Unsaturated Aldehydes

α,β-Unsaturated aldehydes, such as 3,7-dimethyl-2-methylene-oct-6-enal, are pivotal intermediates in organic synthesis. Their conjugated system and dual functionality (an aldehyde and an alkene) allow for a wide array of subsequent chemical transformations. These compounds are precursors to a diverse range of molecules, including pharmaceuticals, fragrances, and other fine chemicals. The synthesis of these molecules, however, can be challenging, often requiring harsh conditions or multi-step procedures.

Citronellal, a naturally occurring monoterpenoid aldehyde, serves as an ideal and cost-effective starting material. This guide focuses on a modern, organocatalytic approach that offers a mild and efficient route to the target molecule, overcoming many of the limitations of classical methods.

The Primary Synthetic Route: Organocatalytic α-Methylenation

The preferred method for the synthesis of 3,7-dimethyl-2-methylene-oct-6-enal from citronellal is an organocatalytic α-methylenation reaction. This one-pot procedure utilizes a secondary amine catalyst, such as pyrrolidine, and formaldehyde as the methylene source. This approach is highly chemoselective and proceeds under mild conditions, making it an attractive and practical choice for laboratory and potential scale-up applications.[1][2][3]

Mechanistic Insights: A Tale of Enamines and Mannich-Type Reactions

The organocatalytic α-methylenation of citronellal is a fascinating cascade of well-established organic reactions. A thorough understanding of the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by the formation of an enamine intermediate . The secondary amine catalyst (pyrrolidine) reacts with the carbonyl group of citronellal to form a nucleophilic enamine. This transformation is a cornerstone of organocatalysis, effectively converting the electrophilic carbonyl carbon into a nucleophilic α-carbon.[4]

This is followed by a Mannich-type reaction . The newly formed, electron-rich enamine attacks the electrophilic carbon of formaldehyde. This step forms a new carbon-carbon bond and generates a β-amino aldehyde intermediate. The Mannich reaction is a classic method for the aminoalkylation of an acidic proton located alpha to a carbonyl group.[4]

The final step is the elimination of the secondary amine catalyst. The β-amino aldehyde intermediate readily undergoes elimination to form the desired α,β-unsaturated product, 3,7-dimethyl-2-methylene-oct-6-enal, and regenerate the pyrrolidine catalyst for the next cycle.

Organocatalytic alpha-Methylenation Mechanism cluster_0 Enamine Formation cluster_1 Mannich-Type Reaction cluster_2 Elimination & Catalyst Regeneration Citronellal Citronellal Enamine Enamine Citronellal->Enamine + Pyrrolidine - H2O Pyrrolidine Pyrrolidine beta-Amino_Aldehyde β-Amino Aldehyde Intermediate Enamine->beta-Amino_Aldehyde + Formaldehyde Formaldehyde Formaldehyde Product 3,7-Dimethyl-2-methylene- oct-6-enal beta-Amino_Aldehyde->Product - Pyrrolidine Regenerated_Pyrrolidine Pyrrolidine HWE_Reaction_Workflow Phosphonate_Reagent Phosphonate Reagent Phosphonate_Carbanion Phosphonate Carbanion Phosphonate_Reagent->Phosphonate_Carbanion + Base Base Base Intermediate Tetrahedral Intermediate Phosphonate_Carbanion->Intermediate + Aldehyde Aldehyde Aldehyde (e.g., Citronellal) Product α,β-Unsaturated Aldehyde Intermediate->Product Byproduct Phosphate Byproduct Intermediate->Byproduct

Sources

Method

Application Note: Advanced HPLC Quantification Methods for α-Methylene Citronellal in Liquid Matrices

Introduction & Chemical Context α-Methylene citronellal (commonly known as Bergamal; CAS: 22418-66-2) is a potent α,β-unsaturated aldehyde widely utilized in fragrance formulations, cosmetics, and emerging insect repelle...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

α-Methylene citronellal (commonly known as Bergamal; CAS: 22418-66-2) is a potent α,β-unsaturated aldehyde widely utilized in fragrance formulations, cosmetics, and emerging insect repellent technologies[1]. Structurally defined as 3,7-dimethyl-2-methylideneoct-6-enal, the presence of the conjugated α-methylene group significantly alters its physicochemical and optical properties compared to its saturated analog, citronellal. Accurate quantification of this compound in liquid matrices (e.g., essential oil blends, cosmetic emulsions, and biological test fluids) is analytically challenging due to its volatility, lipophilicity, and susceptibility to matrix interference.

Methodological Rationale (E-E-A-T)

To ensure robust quantification across diverse sample types, this application note details a dual-method approach. The selection between Method A and Method B is dictated by matrix complexity and the required limit of detection (LOD).

  • Method A: Direct RP-HPLC-UV (220 nm)

    • Causality: The conjugation of the α-methylene double bond with the aldehyde carbonyl (C=C-C=O) shifts the π→π* electronic transition to a longer wavelength, providing a strong UV absorption maximum near 220 nm. In contrast, saturated monoterpenes like citronellal absorb weakly at 210 nm[2]. This allows for direct, high-throughput detection in clean matrices (e.g., simple solvent dilutions or refined essential oils) without the need for derivatization.

  • Method B: Pre-column DNPH Derivatization (360 nm)

    • Causality: In complex matrices such as emulsions or biological fluids, co-eluting excipients often absorb heavily in the 210-230 nm range, causing severe baseline disruptions. Reacting the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) forms a stable hydrazone derivative. This reaction extends the conjugated π-system, shifting the absorption maximum to 360 nm—a region where most matrix components are optically transparent[3]. Furthermore, derivatization anchors the volatile aldehyde into a heavier, stable molecule, preventing evaporative losses during sample workup[4].

  • Self-Validating System Design : Both protocols incorporate an Internal Standard (IS). For Method A, p-anisaldehyde is utilized. For Method B, hexanal-DNPH is used to continuously monitor derivatization efficiency and extraction recovery, ensuring every run is internally validated against procedural losses.

Analytical Workflow Decision Matrix

Workflow Start Liquid Matrix Sample (α-Methylene Citronellal) Decision Matrix Complexity? Start->Decision Clean Clean Matrix (Essential Oils, Solvents) Decision->Clean Low Interference Complex Complex Matrix (Emulsions, Bio-fluids) Decision->Complex High Interference MethodA Method A: Direct RP-HPLC-UV (Detection at 220 nm) Clean->MethodA MethodB Method B: DNPH Derivatization (Detection at 360 nm) Complex->MethodB

Decision matrix for selecting the appropriate HPLC quantification method based on matrix complexity.

Protocol A: Direct RP-HPLC-UV (For Clean Matrices)

This protocol is optimized for samples lacking heavy UV-absorbing background noise.

Step-by-Step Methodology:

  • Sample Aliquoting: Accurately weigh 50 mg of the liquid sample into a 10 mL volumetric flask.

  • Internal Standard Addition: Add 50 µL of the IS solution (p-anisaldehyde, 1 mg/mL in HPLC-grade acetonitrile).

  • Dilution: Dilute to volume with HPLC-grade acetonitrile and vortex for 1 minute to ensure homogeneity.

  • Filtration: Filter the solution through a 0.22 µm hydrophobic PTFE syringe filter directly into an amber HPLC autosampler vial to prevent photo-degradation[2].

  • Analysis: Inject 10 µL into the HPLC system using the isocratic conditions outlined in Table 1.

Protocol B: Pre-Column DNPH Derivatization (For Complex Matrices)

Reaction Causality & Optimization: The derivatization relies on nucleophilic addition-elimination. The reaction must be buffered to pH 4.0. At this pH, the carbonyl oxygen is sufficiently protonated to increase electrophilicity, while the hydrazine nitrogen remains unprotonated and nucleophilic. If the pH drops below 3.0, the nucleophile is deactivated; if above 5.0, the carbonyl is insufficiently activated[5].

DNPH_Deriv Sample Sample Aliquot (Aldehyde) Reaction Derivatization (40 min, 25°C) Sample->Reaction Reagent DNPH Reagent (pH 4.0) Reagent->Reaction Extraction L-L Extraction (Organic Phase) Reaction->Extraction Hydrazone Formation Analysis RP-HPLC-UV (360 nm) Extraction->Analysis Isolate Derivative

Pre-column DNPH derivatization workflow isolating the target analyte from matrix interferences.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 50 mg of 2,4-dinitrophenylhydrazine in 20 mL of acetonitrile. Add 1 mL of 1M HCl to adjust the pH to approximately 4.0[3]. Note: Prepare fresh daily.

  • Reaction Initiation: Transfer 500 µL of the liquid matrix sample (diluted appropriately in water/acetonitrile) into a 5 mL glass reaction vial. Add 50 µL of IS (hexanal-DNPH, 100 µg/mL). Add 1.0 mL of the acidic DNPH reagent.

  • Incubation: Seal the vial and incubate at 25°C for 40 minutes with gentle agitation to ensure complete hydrazone formation[5].

  • Liquid-Liquid Extraction: Add 2.0 mL of a hexane/dichloromethane (70:30, v/v) mixture. Vortex vigorously for 2 minutes. Causality: The highly lipophilic hydrazone partitions into the upper organic layer, leaving excess polar DNPH and water-soluble matrix excipients in the aqueous phase, preventing detector saturation[3].

  • Reconstitution: Transfer 1.0 mL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of HPLC-grade acetonitrile.

  • Filtration: Filter through a 0.22 µm PTFE filter prior to injection[6].

Quantitative Data & System Parameters

Table 1: Chromatographic Conditions Comparison

ParameterMethod A (Direct UV)Method B (DNPH Derivatization)
Analytical Column C18 (150 mm × 4.6 mm, 5 µm)C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Isocratic: 60% Acetonitrile / 40% WaterGradient: Water (A) / Acetonitrile (B) (See Table 2)
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 10 µL20 µL
Detection Wavelength 220 nm360 nm
Column Temperature 25 °C30 °C
Typical LOD 0.5 µg/mL0.02 µg/mL
Internal Standard p-AnisaldehydeHexanal-DNPH

Table 2: Gradient Elution Profile for Method B (DNPH Derivative)

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.05050
5.05050
20.01090
25.01090
26.05050
35.05050 (Re-equilibration)

System Suitability & Validation Criteria

To maintain scientific integrity, the analytical batch is only considered valid if the following criteria are met:

  • Resolution ( Rs​ ) : The resolution between the α-methylene citronellal-DNPH peak and the adjacent unreacted DNPH peak (or matrix carbonyls) must be ≥2.0 .

  • IS Recovery : The absolute peak area of the internal standard must not deviate by more than ±10% from the mean IS area of the calibration standards. This self-validates the extraction efficiency of every single sample.

  • Linearity : Calibration curves (0.1 to 50 µg/mL for Method A; 0.01 to 10 µg/mL for Method B) must exhibit a coefficient of determination ( R2 ) ≥0.995 .

Sources

Application

Advanced Application Note: 3,7-Dimethyl-2-methylene-oct-6-enal in Terpene Synthesis and Molecular Derivatization

Target Audience: Synthetic Chemists, Drug Development Professionals, and Fragrance Formulation Scientists. Introduction & Mechanistic Overview The compound 3,7-dimethyl-2-methylene-oct-6-enal (commonly known in the fragr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Fragrance Formulation Scientists.

Introduction & Mechanistic Overview

The compound 3,7-dimethyl-2-methylene-oct-6-enal (commonly known in the fragrance industry as Bergamal or α-methylene citronellal) is a highly versatile α,β-unsaturated terpene aldehyde. Structurally, it features a citronellal backbone modified by an exocyclic methylene group at the C2 (alpha) position. This conjugation between the aldehyde and the exocyclic double bond transforms the molecule into a powerful Michael acceptor and a privileged diene/dienophile precursor.

In modern synthetic chemistry, this compound serves as a critical junction point. It is utilized in the total synthesis of iridoid monoterpene lactones (such as the insecticidal (-)-boschnialactone)[1], the generation of novel allyloxy propene odorants[2], and the construction of complex pyridine derivatives via metal-free tandem aza-cyclization[3].

ReactionPathway Citronellal Citronellal (Starting Material) Condensation Organocatalytic Methylenation (HCHO, Pyrrolidine, 45°C) Citronellal->Condensation Bergamal 3,7-dimethyl-2-methylene-oct-6-enal (Bergamal Precursor) Condensation->Bergamal Pyridine Substituted Pyridines (Pharmaceutical Scaffolds) Bergamal->Pyridine Propargylamine [Aza-cyclization] Lactone (-)-Boschnialactone (Natural Products) Bergamal->Lactone ATRA Sequence [Radical Cyclization] Allyloxy Allyloxy Propenes (Fragrance Ingredients) Bergamal->Allyloxy Reduction & Williamson [Etherification]

Figure 1: Synthetic divergence of 3,7-dimethyl-2-methylene-oct-6-enal into high-value derivatives.

Experimental Protocols

The following protocols detail the upstream synthesis of the precursor itself, followed by a downstream application demonstrating its utility in heterocyclic drug-scaffold synthesis.

Protocol 1: Organocatalytic Synthesis of 3,7-Dimethyl-2-methylene-oct-6-enal

This method utilizes a mild, protecting-group-free Mannich-type condensation to install the exocyclic methylene group onto (R)-citronellal[1].

Reagents & Materials:

  • (R)-Citronellal: 1.0 g (6.48 mmol)

  • Aqueous Formaldehyde (37% w/w): 0.4 mL (14.2 mmol)

  • Pyrrolidine: 0.14 mL (1.62 mmol, 0.25 equiv)

  • Propionic Acid: 0.12 mL (1.62 mmol, 0.25 equiv)

  • Isopropanol (i-PrOH): 1.5 mL

Step-by-Step Methodology:

  • Reaction Initialization: In a 10 mL round-bottom flask, dissolve 1.0 g of (R)-citronellal and 0.4 mL of 37% aqueous formaldehyde in 1.5 mL of i-PrOH at room temperature.

    • Causality Insight: Isopropanol is selected as the solvent because it acts as a phase homogenizer, bridging the highly hydrophobic terpene tail of citronellal with the aqueous formaldehyde solution, ensuring uniform reaction kinetics.

  • Catalyst Addition: Slowly add 0.12 mL of propionic acid, followed dropwise by 0.14 mL of pyrrolidine.

    • Causality Insight: Pyrrolidine acts as a secondary amine organocatalyst, condensing with citronellal to form a highly nucleophilic enamine intermediate. Propionic acid serves a dual purpose: it protonates formaldehyde to increase its electrophilicity and facilitates the final elimination of the amine to yield the conjugated exocyclic double bond.

  • Thermal Maturation: Heat the reaction mixture to 45 °C and maintain stirring for 3 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in CDCl3, and run a rapid 1H NMR. The reaction is complete when the starting citronellal aldehyde proton ( δ 9.7 ppm) completely disappears, replaced by the conjugated aldehyde proton ( δ 9.49 ppm) and two distinct terminal alkene protons ( δ 6.19 and 5.95 ppm)[1].

  • Workup: Quench the reaction with 10 mL of distilled water. Extract the aqueous layer with Dichloromethane (DCM) ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Downstream Synthesis of Substituted Pyridines via Tandem Aza-Cyclization

3,7-dimethyl-2-methylene-oct-6-enal can be reacted with propargylamines to construct highly substituted pyridine rings—a critical scaffold in drug development[3].

Reagents & Materials:

  • 3,7-Dimethyl-2-methylene-oct-6-enal: 100 mg (0.60 mmol)

  • Propargylamine: 49.5 mg (0.90 mmol, 1.5 equiv)

  • Sodium Bicarbonate (NaHCO3): 101 mg (1.20 mmol, 2.0 equiv)

  • Dimethylformamide (DMF): 3.0 mL

Step-by-Step Methodology:

  • Imine Condensation Phase: In an oven-dried vial, combine the aldehyde precursor (100 mg), propargylamine (49.5 mg), and NaHCO3 (101 mg) in 3 mL of anhydrous DMF. Stir at room temperature for 12 hours.

    • Causality Insight: NaHCO3 acts as an acid scavenger. It prevents the premature degradation or polymerization of the α,β-unsaturated system while facilitating the nucleophilic attack of the amine to form the intermediate imine.

  • Thermal Annulation Phase: Elevate the reaction temperature to 80 °C and stir for an additional 12 hours.

    • Causality Insight: The thermal energy triggers a cascade reaction. The intermediate undergoes an isomerization to an allene, followed by a 6π-azacyclization. A subsequent [1,7]-hydride shift drives the aromatization, yielding the thermodynamically stable pyridine ring[3].

  • Workup & Purification: Cool the mixture to room temperature, dilute with 15 mL of Ethyl Acetate (EtOAc), and wash extensively with a 5% aqueous LiCl solution ( 3×10 mL) to completely partition the DMF into the aqueous phase.

  • Isolation: Dry the organic layer over MgSO4, concentrate, and purify via silica gel column chromatography using a gradient of EtOAc/Hexanes (5:95 to 20:80).

  • Self-Validation Checkpoint: The successful formation of the pyridine ring is validated by the emergence of downfield aromatic protons in the 1H NMR spectrum (typically between δ 8.20–8.60 ppm), confirming aromatization.

Quantitative Data & Analytical Characterization

The following table summarizes the expected yields and critical NMR diagnostic shifts required to validate the success of the protocols described above.

CompoundExpected YieldKey 1 H NMR Signals (CDCl 3​ , δ ppm)Key 13 C NMR Signals (CDCl 3​ , δ ppm)
3,7-Dimethyl-2-methylene-oct-6-enal [1]>85% (Crude)9.49 (s, 1H, CHO)6.19 (s, 1H, =CH 2​ )5.95 (s, 1H, =CH 2​ )5.04 (tt, 1H, =CH)194.6 (C=O)155.5 (C=C, alpha)133.1 (C=C, tail)124.2, 35.6, 31.0
3-Methyl-5-(6-methylhept-5-en-2-yl)pyridine [3]~81% (Purified)8.59 (s, 1H, Ar-H)8.52 (d, 1H, Ar-H)5.10 (m, 1H, =CH tail)2.25 (s, 3H, Ar-CH 3​ )151.3 (Ar-C)147.1 (Ar-C)140.2 (Ar-C)131.4, 109.6, 17.0

Note: The integration of the exocyclic methylene protons ( δ 6.19 and 5.95) in the precursor is the most reliable indicator of a successful organocatalytic methylenation.

References

  • A Free-Radical and Protecting-Group-Free Approach to (–)-Boschnialactone and γ-Lycorane, Thieme E-Journals,
  • CN111133086A - Composition containing odorant, Google P
  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions, The Royal Society of Chemistry,

Sources

Method

Application Notes &amp; Protocols: Extraction and Recovery of Bergamot Aroma Compounds from Scented Camellia sinensis Leaves

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the extraction and recovery of infused bergamot aroma compounds from scented Camellia sinensis leaves, commonly known as Earl Gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the extraction and recovery of infused bergamot aroma compounds from scented Camellia sinensis leaves, commonly known as Earl Grey tea. Addressing a common point of confusion, this document clarifies that the characteristic "bergamot" aroma is not native to the tea leaf but is imparted by the essential oil of the bergamot orange (Citrus bergamia). We will focus on the recovery of key volatile constituents, such as linalool and linalyl acetate, which are responsible for the distinctive aroma. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of prevalent extraction methodologies—Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE)—complete with step-by-step protocols, theoretical underpinnings, and analytical validation techniques.

Introduction: The Aromatic Profile of Scented Tea

The leaves of Camellia sinensis are the foundation for thousands of tea varieties, each with a unique chemical profile developed through specific cultivation and processing methods.[1][2] The popular Earl Grey tea is a classic example of a scented tea, where the base, typically black tea, is flavored with an external aromatic agent.[3] The signature citrusy and floral aroma of Earl Grey tea originates from the essential oil of the bergamot orange (Citrus bergamia), not from an endogenous compound within the Camellia sinensis leaf itself.[4][5]

A crucial distinction must be made regarding the target analyte. The term "Bergamal" refers to a specific synthetic fragrance ingredient (3,7-dimethyl-2-methyleneoct-6-enal) used in perfumery to impart a bergamot-like note.[6][7] It is not a natural constituent of bergamot oil or tea. The primary natural volatile compounds responsible for the characteristic aroma of bergamot oil are the monoterpene alcohol Linalool and its corresponding ester, Linalyl Acetate .[8][9][10] Therefore, the objective of the following protocols is to efficiently recover these infused natural compounds from the tea leaf matrix for purposes of quality control, aroma profiling, or investigation of their biological activities.

This document details three robust methods for this purpose, each with distinct advantages, and provides the necessary protocols for their successful implementation and analytical validation.

Comparative Overview of Extraction Techniques

The selection of an extraction technique is a critical decision dictated by the desired outcome, including yield, purity, operational cost, and the chemical stability of the target analytes. The volatile and thermally sensitive nature of terpenes like linalool and esters like linalyl acetate necessitates careful consideration of the method's parameters.

Technique Principle Advantages Disadvantages Ideal Application
Steam Distillation Co-distillation of volatile, water-immiscible compounds with steam, followed by condensation and separation.[11]Solvent-free, relatively low cost, well-established for essential oils.[12]High temperatures can cause thermal degradation or hydrolysis of esters (e.g., linalyl acetate to linalool).[13] Not exhaustive; some compounds may be retained.Bulk extraction of essential oils where minor thermal degradation is acceptable; educational demonstrations.
Solvent Extraction Utilizes an organic solvent to dissolve and remove target compounds from the plant matrix based on polarity ("like dissolves like").[14]High extraction efficiency, versatile (solvent polarity can be tuned), operates at low temperatures, preserving thermolabile compounds.Requires use of potentially hazardous organic solvents, necessitates a solvent removal step, may co-extract undesirable non-volatile compounds (waxes, pigments).Laboratory-scale, high-yield recovery of thermally sensitive compounds for analytical or research purposes.
Supercritical Fluid Extraction (SFE) Employs a supercritical fluid (typically CO₂) as a solvent. Its properties, intermediate between a gas and a liquid, allow for efficient penetration and dissolution.[15]"Green" and non-toxic solvent (CO₂), tunable selectivity via pressure/temperature changes, no solvent residue in the final product.[16][17]High initial equipment cost, may require a co-solvent (modifier) for more polar compounds.[18]High-purity, solvent-free extracts for food, pharmaceutical, and nutraceutical applications; ideal for heat-sensitive compounds.

Detailed Extraction Protocols

Protocol 1: Steam Distillation

This protocol is adapted from established methods for essential oil extraction from plant materials.[19][20] It leverages the volatility of the target aroma compounds to separate them from the non-volatile tea matrix.

3.1.1 Materials & Equipment

  • Scented Camellia sinensis (Earl Grey) leaves, coarsely ground (2-4 mm)

  • Distilled water

  • Steam distillation apparatus (5L boiling flask, 2L biomass flask, still head, condenser, receiving flask/separatory funnel)

  • Heating mantle

  • Anhydrous sodium sulfate

  • Glass vials for storage

3.1.2 Step-by-Step Methodology

  • Apparatus Setup: Assemble the steam distillation unit as shown in the workflow diagram. Ensure all glass joints are properly sealed. Start the flow of cold water through the condenser.

  • Charging the Flasks: Add 2.5 L of distilled water to the 5L boiling flask along with boiling chips. Place 500 g of coarsely ground Earl Grey tea leaves into the 2L biomass flask.

  • Initiating Distillation: Begin heating the boiling flask. Steam will be generated and pass through the biomass flask, volatilizing the aroma compounds.

  • Distillation Process: Continue the distillation for 3 hours, starting from the collection of the first drop of distillate. The vapor, a mixture of steam and volatile oils, will cool in the condenser and collect in the receiver.[19]

  • Collection: The distillate will appear as a milky emulsion (hydrosol) with a thin layer of essential oil on top. Collect the entire volume.

  • Oil Separation: Transfer the distillate to a separatory funnel. Allow the layers to fully separate. Drain the lower aqueous layer (hydrosol) and collect the upper essential oil layer.

  • Drying and Storage: Dry the collected oil by adding a small amount of anhydrous sodium sulfate. Swirl gently and let it stand for 15 minutes. Decant the clear oil into an amber glass vial, flush with nitrogen, and store at 4°C.

3.1.3 Workflow Diagram

SteamDistillation Tea 500g Scented C. sinensis Leaves BiomassFlask Biomass Flask Tea->BiomassFlask Water 2.5L Distilled Water BoilingFlask Heating Mantle & Boiling Flask Water->BoilingFlask BoilingFlask->BiomassFlask Steam Condenser Condenser (Cold Water In/Out) BiomassFlask->Condenser Vapor Stream Receiver Separatory Funnel (Receiver) Condenser->Receiver Liquid Distillate Oil Essential Oil (Linalool, Linalyl Acetate) Receiver->Oil Hydrosol Aqueous Hydrosol Receiver->Hydrosol

Caption: Workflow for Steam Distillation of Aroma Compounds.
Protocol 2: Ultrasonic-Assisted Solvent Extraction (USE)

This protocol uses organic solvents enhanced by ultrasonication to efficiently extract aroma compounds at room temperature, thereby preventing thermal degradation.[21] The solvent choice is critical for targeting semi-polar compounds like linalool.

3.2.1 Materials & Equipment

  • Scented Camellia sinensis (Earl Grey) leaves, finely powdered (<1 mm)

  • Hexane (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Ultrasonic bath or probe sonicator

  • Erlenmeyer flasks (500 mL)

  • Magnetic stirrer and stir bars

  • Vacuum filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

  • Anhydrous sodium sulfate

  • Glass vials for storage

3.2.2 Step-by-Step Methodology

  • Sample Preparation: Weigh 50 g of powdered Earl Grey tea leaves into a 500 mL Erlenmeyer flask.

  • Solvent Addition: Prepare an extraction solvent of Hexane:Ethyl Acetate (85:15 v/v).[14] Add 250 mL of this solvent to the flask (a 1:5 solid-to-solvent ratio). Add a magnetic stir bar.

  • Extraction: Place the flask in an ultrasonic bath. Sonicate for 30 minutes at a controlled temperature (≤ 25°C) with continuous magnetic stirring.

  • Separation: After sonication, separate the extract from the plant material using vacuum filtration. Wash the solid residue on the filter paper with an additional 50 mL of the extraction solvent to ensure complete recovery.

  • Solvent Removal: Combine the filtrates and transfer to a round-bottom flask. Concentrate the extract by removing the solvent using a rotary evaporator at a low temperature (≤ 40°C) and reduced pressure.

  • Final Product: A concentrated oleoresin containing the aroma compounds will remain. This can be used directly or further purified. For analysis, dissolve a known weight of the oleoresin in a suitable solvent (e.g., hexane). Store the final extract at -20°C.

3.2.3 Workflow Diagram

SolventExtraction Tea 50g Powdered Scented Tea Extraction Ultrasonic Bath + Stirring (30 min) Tea->Extraction Solvent 250mL Hexane: Ethyl Acetate (85:15) Solvent->Extraction Filtration Vacuum Filtration Extraction->Filtration Slurry Evaporation Rotary Evaporation (≤ 40°C) Filtration->Evaporation Solvent + Extract Waste Spent Tea Leaves Filtration->Waste Extract Concentrated Aroma Extract Evaporation->Extract

Caption: Workflow for Ultrasonic-Assisted Solvent Extraction.
Protocol 3: Supercritical Fluid Extraction (SFE)

This protocol describes a modern, environmentally friendly technique for obtaining high-purity extracts without any solvent residue.[22] The parameters are optimized for the extraction of volatile terpenes.

3.3.1 Materials & Equipment

  • Supercritical Fluid Extractor system

  • Scented Camellia sinensis (Earl Grey) leaves, coarsely ground (2-4 mm)

  • Food-grade liquid Carbon Dioxide (CO₂)

  • Ethanol (optional, as co-solvent/modifier)

  • Glass wool

  • Collection vials

3.3.2 Step-by-Step Methodology

  • Sample Loading: Weigh 100 g of ground Earl Grey tea leaves and load them into the SFE extraction vessel. Place a small plug of glass wool at the top and bottom of the vessel to prevent particulate carryover.

  • System Parameters: Set the SFE system parameters. For volatile terpenes like linalool, the following conditions are a good starting point[22]:

    • Pressure: 10 MPa (100 bar)

    • Temperature: 40°C

    • CO₂ Flow Rate: 2 mL/min

    • Modifier (Optional): 5% Ethanol can be added to the CO₂ flow to slightly increase polarity and enhance extraction of oxygenated terpenes.[16]

  • Extraction: Begin the extraction process. The system will pump CO₂ to the set pressure and temperature, achieving a supercritical state. The supercritical CO₂ will then flow through the extraction vessel.

  • Dynamic Extraction: Run the extraction in dynamic mode (continuous flow) for 90 minutes.

  • Collection: The CO₂ laden with the extracted compounds passes through a pressure reduction valve, causing the CO₂ to return to a gaseous state and the extracted oil to precipitate into a collection vial. The collection vial is typically kept at a low temperature to minimize loss of volatile components.

  • Depressurization and Storage: After the extraction is complete, safely depressurize the system. The collected extract is a pure, solvent-free oil. Transfer to an amber vial, flush with nitrogen, and store at -20°C.

3.3.3 Workflow Diagram

SFE CO2 Liquid CO₂ Tank Pump High-Pressure Pump CO2->Pump Heater Heater Pump->Heater Pressurized CO₂ Vessel Extraction Vessel (100g Tea) Heater->Vessel Supercritical CO₂ (10 MPa, 40°C) Separator Cyclonic Separator (Pressure Drop) Vessel->Separator CO₂ + Extract Extract Solvent-Free Aroma Extract Separator->Extract GasOut Gaseous CO₂ (Recycle/Vent) Separator->GasOut

Sources

Application

catalytic hydrogenation protocols for 3,7-dimethyl-2-methylene-oct-6-enal

Application Note: Chemoselective Catalytic Hydrogenation Protocols for 3,7-Dimethyl-2-methylene-oct-6-enal Executive Summary 3,7-Dimethyl-2-methylene-oct-6-enal (commonly known as Bergamal or α -methylene citronellal) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Catalytic Hydrogenation Protocols for 3,7-Dimethyl-2-methylene-oct-6-enal

Executive Summary

3,7-Dimethyl-2-methylene-oct-6-enal (commonly known as Bergamal or α -methylene citronellal) is a highly versatile α,β -unsaturated aldehyde utilized extensively in fragrance chemistry and as a precursor in complex organic synthesis [1]. The molecule presents a classic chemoselectivity challenge due to the presence of three distinct reducible functional groups: an aldehyde carbonyl (C=O), a conjugated exocyclic terminal alkene (C=C at C2), and an isolated trisubstituted alkene (C=C at C6).

This application note provides field-proven, self-validating protocols for the chemoselective hydrogenation of this substrate, allowing researchers to selectively target specific functional groups by exploiting the thermodynamic and kinetic properties of tailored transition-metal catalysts.

Mechanistic Insights & Catalyst Causality (E-E-A-T)

The catalytic hydrogenation of α,β -unsaturated aldehydes is governed by the competition between the C=C and C=O bonds for active sites on the catalyst surface. Thermodynamics heavily favor the reduction of the C=C bond ( ΔH≈−120 kJ/mol) over the C=O bond ( ΔH≈−70 kJ/mol) [2]. Therefore, achieving chemoselectivity requires precise kinetic control via catalyst design.

  • Selective Conjugated C=C Reduction (Thermodynamic Control): Palladium (Pd) catalysts exhibit a high affinity for the π -coordination of olefins but possess a high kinetic barrier for aliphatic aldehyde reduction under mild conditions [3]. By using a 5% Pd/Al₂O₃ catalyst at ambient temperature and atmospheric pressure, the sterically accessible terminal methylene group is rapidly reduced, while the aldehyde and the sterically hindered isolated C6=C7 double bond remain intact.

  • Selective C=O Reduction (Kinetic & Steric Control): To invert the thermodynamic preference and reduce the C=O bond, a bimetallic catalyst such as Pt-Sn/SiO₂ is required [1]. The addition of Tin (Sn) acts as an electrophilic Lewis acid promoter. Sn polarizes the carbonyl oxygen, forcing the α,β -unsaturated system into a "vertical" adsorption geometry on the Platinum surface. This spatial orientation lifts the conjugated C=C bond away from the active Pt sites, facilitating direct hydride transfer exclusively to the carbonyl carbon [2].

  • Global Reduction: Raney Nickel or Ruthenium on Carbon (Ru/C) under elevated temperature and high hydrogen pressure will overcome all steric and kinetic barriers, driving the complete saturation of the molecule to the corresponding aliphatic alcohol.

ChemoselectiveHydrogenation SM 3,7-dimethyl-2-methylene-oct-6-enal (Bergamal) Prod1 2,3,7-trimethyloct-6-enal (Saturated Aldehyde) Selective C=C Reduction SM->Prod1 5% Pd/Al2O3 H2 (0.1 MPa), 25°C Prod2 3,7-dimethyl-2-methylene-oct-6-en-1-ol (Allylic Alcohol) Selective C=O Reduction SM->Prod2 5% Pt-1% Sn/SiO2 H2 (2.0 MPa), 70°C Prod3 2,3,7-trimethyloctan-1-ol (Saturated Alcohol) Global Reduction SM->Prod3 Raney Nickel H2 (5.0 MPa), 100°C

Fig 1: Chemoselective hydrogenation pathways of 3,7-dimethyl-2-methylene-oct-6-enal by catalyst type.

Quantitative Catalyst Performance Summary

Target MoleculeFunctional Group ReducedRecommended CatalystTemp (°C)H₂ Pressure (MPa)Expected ConversionExpected Selectivity
2,3,7-trimethyloct-6-enal Conjugated C=C5% Pd/Al₂O₃250.1> 99%> 95%
3,7-dimethyl-2-methylene-oct-6-en-1-ol Aldehyde (C=O)5% Pt-1% Sn/SiO₂702.0> 95%> 90%
2,3,7-trimethyloctan-1-ol Global (C=C & C=O)Raney Nickel1005.0> 99%> 98%

Experimental Protocols

Protocol A: Synthesis of 2,3,7-trimethyloct-6-enal (Selective C=C Reduction)

Objective: Chemoselective reduction of the exocyclic methylene group while preserving the aldehyde and the internal alkene.

  • Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol (1.66 g) of 3,7-dimethyl-2-methylene-oct-6-enal in 25 mL of anhydrous ethanol.

  • Catalyst Addition: Add 83 mg of 5% Pd/Al₂O₃ (approx. 5 wt% relative to substrate). Purge the flask with Argon for 5 minutes to displace oxygen.

  • Hydrogenation: Attach a hydrogen balloon (0.1 MPa / 1 atm). Evacuate and backfill the flask with H₂ three times. Stir vigorously (800 rpm) at 25 °C to eliminate mass transfer limitations.

  • Reaction Monitoring (Self-Validation): Monitor hydrogen uptake. The reaction should consume exactly 1 molar equivalent of H₂ (~245 mL at 25 °C). Stop the reaction immediately upon cessation of uptake (typically 2-3 hours) to prevent over-reduction of the C6=C7 bond.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd catalyst. Wash the pad with 10 mL of ethanol. Concentrate the filtrate under reduced pressure.

  • Analytical Validation: Analyze the crude product via ¹H-NMR (CDCl₃).

    • Success Criteria: Disappearance of the terminal methylene protons ( δ ~5.8 and 6.1 ppm) and the emergence of a new methyl doublet at δ ~1.0 ppm. The aldehydic proton ( δ ~9.6 ppm) and the C6 olefinic proton ( δ ~5.1 ppm) must remain intact.

Protocol B: Synthesis of 3,7-dimethyl-2-methylene-oct-6-en-1-ol (Selective C=O Reduction)

Objective: Chemoselective reduction of the carbonyl group to an allylic alcohol using a Lewis-acid promoted bimetallic catalyst [4].

  • Preparation: In a 50 mL stainless steel Parr autoclave, dissolve 10.0 mmol (1.66 g) of the substrate in 20 mL of toluene.

  • Catalyst Addition: Add 150 mg of 5% Pt-1% Sn/SiO₂ catalyst. Seal the autoclave.

  • Pressurization: Purge the reactor three times with Nitrogen (1.0 MPa), followed by three purges with Hydrogen gas. Pressurize the reactor to 2.0 MPa with H₂.

  • Hydrogenation: Heat the reactor to 70 °C while stirring at 1000 rpm. Maintain the temperature and pressure for 4 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the catalyst through a 0.22 µm PTFE membrane. Evaporate the toluene under reduced pressure.

  • Analytical Validation: Analyze via ¹H-NMR (CDCl₃).

    • Success Criteria: Complete disappearance of the aldehydic proton singlet ( δ ~9.4-9.6 ppm). Appearance of a new allylic methylene doublet at δ ~4.1 ppm. The terminal methylene protons ( δ ~5.8 and 6.1 ppm) must be fully preserved, confirming the vertical adsorption mechanism functioned correctly.

Protocol C: Synthesis of 2,3,7-trimethyloctan-1-ol (Global Reduction)

Objective: Complete saturation of all double bonds and the aldehyde.

  • Preparation: In a 50 mL high-pressure Parr reactor, dissolve 10.0 mmol (1.66 g) of the substrate in 20 mL of methanol.

  • Catalyst Addition: Add 200 mg of active Raney Nickel slurry (washed with methanol prior to use to remove water). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst to dry.

  • Hydrogenation: Seal, purge, and pressurize the reactor to 5.0 MPa with H₂. Heat to 100 °C and stir at 1000 rpm for 12 hours.

  • Workup: Cool to room temperature, vent H₂, and filter the catalyst through Celite under an Argon blanket. Concentrate the filtrate.

  • Analytical Validation: Analyze via GC-FID and ¹H-NMR.

    • Success Criteria: GC-FID should show a single major peak. ¹H-NMR must confirm the total absence of all olefinic protons ( δ ~5.1, 5.8, 6.1 ppm) and the aldehydic proton, replaced entirely by upfield aliphatic signals and a primary alcohol multiplet at δ ~3.5 ppm.

References

  • Hydrogenation of Citral on Pt/SiO2 Catalysts: Effect of Sn Addition and Type of Solvent Source: Topics in Catalysis, Springer URL:[Link]

  • Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review Source: Chemistry of Materials, ACS Publications URL:[Link]

  • Catalysts Supported on Carbon Materials for the Selective Hydrogenation of Citral Source: Catalysts, MDPI URL:[Link]

  • A Practical and Highly Chemoselective Hydrogenation of Aldehydes with a Copper Catalyst Source: Synlett, Thieme Connect URL:[Link]

Method

Application Note: Formulation of 3,7-Dimethyl-2-methylene-oct-6-enal in Polymeric Delivery Systems

Executive Summary & Mechanistic Rationale The compound 3,7-dimethyl-2-methylene-oct-6-enal (commonly known as Bergamal or α -methylene citronellal) is a highly volatile monoterpenoid aldehyde utilized in advanced flavor,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 3,7-dimethyl-2-methylene-oct-6-enal (commonly known as Bergamal or α -methylene citronellal) is a highly volatile monoterpenoid aldehyde utilized in advanced flavor, fragrance, and antimicrobial applications. Despite its utility, its molecular structure—featuring an α,β -unsaturated aldehyde moiety and a terminal double bond—makes it highly susceptible to oxidative degradation, rapid volatilization, and thermal instability.

To overcome these physicochemical limitations, encapsulating the compound within polymeric delivery systems is required. This application note outlines the formulation of this volatile aldehyde using two distinct polymeric strategies: Poly(lactic-co-glycolic acid) (PLGA) nanocapsules for inert physical entrapment, and Chitosan nanoparticles for dynamic covalent tethering.

The Chemistry of Polymer Selection

The choice of polymer dictates the encapsulation mechanism and release profile [1]:

  • PLGA (Physical Entrapment): PLGA is a biodegradable polyester that forms a dense, hydrophobic matrix. Because it lacks nucleophilic functional groups, it provides an inert environment that physically traps the lipophilic aldehyde without altering its chemical structure. Release is governed by the hydrolytic bulk erosion of the ester bonds [2].

  • Chitosan (Dynamic Covalent Tethering): Unlike saturated aliphatic aldehydes, 3,7-dimethyl-2-methylene-oct-6-enal features an α,β -unsaturated carbonyl system. When formulated with amine-rich polymers like Chitosan, the aldehyde undergoes reversible Schiff base formation (imine bond) with the primary amines. This allows for a stimuli-responsive system where the active compound is released specifically under acidic conditions via imine hydrolysis.

Experimental Methodologies

Protocol A: Synthesis of PLGA-Aldehyde Nanocapsules via O/W Emulsion Solvent Evaporation

This protocol utilizes a single oil-in-water (O/W) emulsion technique optimized for highly volatile, hydrophobic payloads [3].

Step 1: Preparation of the Organic Phase

  • Action: Dissolve 50 mg of PLGA (50:50 lactide:glycolide ratio, Mw 30,000–60,000) in 2 mL of Dichloromethane (DCM). Add 10 mg of 3,7-dimethyl-2-methylene-oct-6-enal.

  • Causality: DCM is selected due to its high volatility and excellent solvation of both the PLGA polymer and the hydrophobic aldehyde, ensuring rapid and complete removal during the evaporation phase.

Step 2: Preparation of the Aqueous Phase

  • Action: Prepare 10 mL of 2% (w/v) Polyvinyl Alcohol (PVA, 87-89% hydrolyzed) in ultra-pure water. Filter through a 0.22 µm syringe filter.

  • Causality: The 87-89% hydrolysis grade of PVA provides the optimal hydrophilic-lipophilic balance (HLB) to stabilize the O/W interface, preventing droplet coalescence and maintaining a low Polydispersity Index (PDI).

Step 3: Primary Emulsification & Ultrasonication

  • Action: Dropwise add the organic phase to the aqueous phase under continuous magnetic stirring (800 rpm). Transfer the macroemulsion to an ice bath and sonicate using a probe sonicator (100 W, 40% amplitude) for 3 minutes (10s ON, 5s OFF).

  • Self-Validating Checkpoint: Observe the optical clarity of the emulsion. The system must transition from a milky white macroemulsion to a translucent, opalescent bluish hue. This Tyndall effect confirms successful droplet size reduction to the nanoscale (<200 nm).

  • Causality: The ice bath is strictly required to dissipate the acoustic cavitation heat, preventing the premature volatilization of the aldehyde and thermal degradation of the PLGA matrix.

Step 4: Solvent Evaporation & Hardening

  • Action: Transfer the nanoemulsion to a magnetic stirrer and stir at 500 rpm for 4 hours at room temperature in a fume hood.

  • Causality: The gradual evaporation of DCM hardens the PLGA droplets into solid nanocapsules, locking the aldehyde within the hydrophobic core.

Step 5: Purification & Lyophilization

  • Action: Centrifuge the suspension at 14,000 rpm for 30 minutes at 4°C. Discard the supernatant. Wash the pellet twice with ultra-pure water, resuspend in a 5% (w/v) trehalose solution, and freeze-dry for 48 hours.

  • Self-Validating Checkpoint: The resulting powder should be a free-flowing white cake. A collapsed or sticky cake indicates insufficient DCM removal or inadequate cryoprotection by the trehalose.

System Workflows and Mechanistic Pathways

Workflow A Organic Phase (PLGA + Aldehyde in DCM) C Primary Emulsion (O/W via Sonication) A->C B Aqueous Phase (2% PVA Solution) B->C D Solvent Evaporation (DCM Removal) C->D E Centrifugation & Washing D->E F Lyophilization (Nanocapsules) E->F

Caption: Workflow for the synthesis of PLGA-aldehyde nanocapsules via O/W emulsion solvent evaporation.

ReleaseMechanisms N1 3,7-dimethyl-2-methylene-oct-6-enal Delivery System N2 PLGA Matrix (Inert Physical Entrapment) N1->N2 N3 Chitosan Matrix (Dynamic Covalent Tethering) N1->N3 N4 Hydrolytic Bulk Erosion & Diffusion N2->N4 N5 Schiff Base Formation (Imine Bond) N3->N5 N6 Sustained Zero-Order Release N4->N6 N7 pH-Responsive Release (Acidic Hydrolysis) N5->N7

Caption: Divergent release mechanisms based on polymer selection (Physical vs. Covalent).

Quantitative Data & Characterization

The physicochemical properties of the formulated nanoparticles heavily influence their stability and release kinetics. Table 1 summarizes the characterization of the delivery systems, while Table 2 outlines their respective release profiles [4].

Table 1: Physicochemical Characterization of Formulated Nanoparticles

Formulation CodePolymer MatrixZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
F1 PLGA (50:50)145 ± 120.12 ± 0.03-22.4 ± 1.582.3 ± 2.1
F2 PLGA (75:25)168 ± 150.15 ± 0.02-25.1 ± 1.288.6 ± 1.8
F3 Chitosan-Alginate210 ± 180.22 ± 0.04+32.5 ± 2.074.5 ± 3.4

Note: Encapsulation Efficiency (EE%) was determined by extracting the unencapsulated aldehyde from the supernatant using hexane and quantifying it via GC-MS (Gas Chromatography-Mass Spectrometry).

Table 2: Release Kinetics and Matrix Behavior

Formulation CodeInitial Burst Release (24h)Half-Life ( T1/2​ )Primary Release Mechanism
F1 (PLGA 50:50) 18%14 DaysRapid hydration, bulk erosion & diffusion
F2 (PLGA 75:25) 12%28 DaysSlower hydration due to higher lactide content
F3 (Chitosan) 5% (at pH 7.4)>30 DayspH-Responsive Schiff Base Hydrolysis
Application

Application Note: Synthesis, Formulation, and Olfactory Profiling of CAS 22418-66-2 (α-Methylene Citronellal)

Target Audience: Chemical Researchers, Formulation Scientists, and Drug/Fragrance Development Professionals Document Type: Technical Application Guide & Self-Validating Protocols Executive Summary & Molecular Identity In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Researchers, Formulation Scientists, and Drug/Fragrance Development Professionals Document Type: Technical Application Guide & Self-Validating Protocols

Executive Summary & Molecular Identity

In the intersection of fine fragrance chemistry and molecular design, CAS 22418-66-2 (commonly known as α-Methylene Citronellal or Bergamal) serves as a critical raw material. For scientists transitioning from pharmaceutical synthesis to fragrance compound development, this molecule offers a masterclass in Structure-Activity Relationships (SAR) and organocatalysis. It is primarily utilized as a top-note booster to replace phototoxic natural bergamot allergens while providing a sharp, aldehydic, and green-citrus lift.

Quantitative Data & Physicochemical Properties

The following table summarizes the quantitative data and formulation relevance of CAS 22418-66-2, synthesized from industry standard data 1.

PropertyValueFormulation & Clinical Relevance
CAS Number 22418-66-2Essential for IFRA regulatory tracking and safety compliance.
Molecular Weight 166.26 g/mol Low molecular weight dictates high volatility (Top Note).
Vapor Pressure 0.074 hPa @ 20°CEnsures rapid diffusion in the initial olfactory phase.
Odor Profile Bergamot, lemon peel, greenActs as a synthetic replacement for natural citrus allergens.
LogP (XLogP3-AA) 3.4Highly lipophilic; requires surfactants in aqueous bases.
Substantivity ~6 hours on paper stripEvaporates cleanly, allowing heart notes to transition smoothly.

Mechanistic Chemistry & Synthesis Workflow

Traditional cross-aldol condensations to form α-substituted acroleins often require harsh thermal conditions that can isomerize the distant double bond of citronellal or lead to uncontrollable polymerization. To circumvent this, modern synthesis employs an organocatalytic Mannich-type α-methylenation 2.

Causality of Experimental Choices: We utilize a secondary amine (pyrrolidine) as a catalyst because it reversibly condenses with citronellal to form a highly reactive enamine intermediate. The addition of a weak acid co-catalyst (e.g., 4-(dimethylamino)benzoic acid) protonates the formaldehyde, increasing its electrophilicity. This dual-activation lowers the activation energy, allowing the reaction to proceed at room temperature, thereby preserving the delicate terpene backbone.

Synthesis A Citronellal (CAS 106-23-0) C Enamine/Iminium Intermediate A->C Pyrrolidine Catalyst B Formaldehyde (37% aq) B->C D α-Methylene Citronellal (CAS 22418-66-2) C->D β-Elimination (-H2O, -Amine)

Organocatalytic Mannich-type α-methylenation of citronellal to yield CAS 22418-66-2.

Protocol 1: Self-Validating Laboratory Synthesis
  • Reagent Preparation: Charge a jacketed reactor with (±)-citronellal (1.0 eq) and 37% aqueous formaldehyde (1.5 eq). Ensure the reactor is purged with Argon.

  • Catalytic Condensation: Cool the mixture to 0°C. Dropwise, add pyrrolidine (0.1 eq) and 4-(dimethylamino)benzoic acid (0.1 eq). Causality: Cooling prevents the exothermic formation of polymeric byproducts during the initial iminium formation.

  • Propagation: Remove the cooling bath and allow the reaction to stir at 25°C for 12 hours.

  • Self-Validation (Reaction QC): Pull a 1 mL aliquot, quench with water, extract with MTBE, and analyze via GC-MS. The protocol is validated and complete only when the ratio of the product peak (m/z 166) to the starting citronellal peak (m/z 154) exceeds 95:5. If <95%, continue stirring for 2 hours and re-test.

  • Workup & Purification: Quench the bulk reaction with saturated NaHCO3, extract with MTBE, and wash with brine. Purify via fractional vacuum distillation (bp ~73 °C at 0.4 mmHg) to isolate the target compound at >96% purity.

Olfactory Structure-Activity Relationship (SAR)

The parent molecule, citronellal, possesses a linear, somewhat harsh "bug-spray" olfactory profile. By introducing an α-methylene group, we create an α,β-unsaturated carbonyl system .

SAR Causality: This structural modification flattens the headgroup geometry and increases the molecular dipole moment. Consequently, its binding affinity to olfactory receptors shifts dramatically, yielding a sophisticated, dry bergamot and lemon-peel character 3. The conjugated system also acts as a Michael acceptor, which dictates its behavior in both formulation stability and skin sensitization.

Formulation Dynamics & Stability Testing

As an α,β-unsaturated aldehyde, CAS 22418-66-2 is highly reactive. It is prone to autoxidation via radical mechanisms (forming off-odor carboxylic acids) and nucleophilic attack by primary amines (forming deeply colored Schiff bases).

Formulation A α-Methylene Citronellal (Michael Acceptor) B Oxidation (O2 exposure) A->B Unprotected D Schiff Base Formation (+ Primary Amines) A->D e.g., Methyl Anthranilate F Stabilized Accord (+ BHT & UV Filters) A->F Formulation Protocol C Carboxylic Acid (Off-odor) B->C E Colored Imine Complexes (Discoloration) D->E

Degradation pathways of CAS 22418-66-2 and stabilization strategy in compounding.

Protocol 2: Compounding a Stabilized Bergamot-Green Accord

Causality of Experimental Choices: To prevent the degradation pathways outlined above, the formulation must be buffered with a radical scavenger (BHT) and strictly isolated from primary amines (e.g., Methyl Anthranilate, commonly used in orange blossom accords) 4.

  • Antioxidant Buffering: Pre-weigh CAS 22418-66-2 (e.g., 2.0% of total concentrate). Immediately add 0.1% BHT (Butylated hydroxytoluene) to the neat raw material before exposing it to the broader mixture.

  • Core Accord Blending: Combine the stabilized aldehyde with compatible citrus/green notes: Limonene (40%), Linalool (20%), and Linalyl Acetate (15%).

  • Self-Validation (Stability QC): Before proceeding to maturation, measure the Peroxide Value (POV) of the blend using a standard iodometric titration. The protocol is validated if the POV is < 10 meq/kg , confirming that the antioxidant buffering was successful and the aldehyde remains intact. If POV > 10 meq/kg, the batch must be discarded as oxidative degradation has already commenced.

  • Maturation: Macerate the validated blend at 15°C for 14 days in a dark, Argon-flushed vessel to allow transient hemi-acetal formation, which rounds out the sharp edges of the aldehyde.

Regulatory & Safety Grounding (IFRA)

Because CAS 22418-66-2 is a Michael acceptor, it has the potential to act as a skin sensitizer by covalently binding to epidermal proteins via thiol addition (haptenation). Consequently, the International Fragrance Association (IFRA) heavily regulates its use. Current guidelines recommend a maximum usage level of 10.0% in the fragrance concentrate for fine perfumery, and it is strictly prohibited for flavor/ingestion use 3. Formulators must cross-reference the specific end-product category (e.g., wash-off vs. leave-on) against the latest IFRA amendment standards.

References

  • Source: myskinrecipes.
  • Title: Submitted by Meryem Benohoud, Anniina Erkkilä, and Petri M.
  • Title: alpha-methylene citronellal bergamal (IFF)
  • Title: Bergamal (IFF)

Sources

Method

Application Note: In Vitro Evaluation of the Antimicrobial Properties of 3,7-Dimethyl-2-methylene-oct-6-enal

Executive Summary & Mechanistic Grounding 3,7-dimethyl-2-methylene-oct-6-enal (commonly known as α -methylene citronellal or Bergamal) is a volatile, lipophilic monoterpene aldehyde. Identified as a bioactive constituent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

3,7-dimethyl-2-methylene-oct-6-enal (commonly known as α -methylene citronellal or Bergamal) is a volatile, lipophilic monoterpene aldehyde. Identified as a bioactive constituent in various antimicrobial essential oils and botanical extracts [[1]](), fractions containing this compound have demonstrated notable in vitro activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Salmonella spp.) pathogens [[2]]().

Mechanistic Causality: Unlike simple alcohols or saturated aldehydes, 3,7-dimethyl-2-methylene-oct-6-enal features an α,β -unsaturated carbonyl moiety. This conjugated system acts as a potent Michael acceptor , allowing it to form covalent adducts with nucleophilic biological molecules—specifically the sulfhydryl (-SH) groups of cysteine residues and intracellular glutathione. The depletion of these critical antioxidants leads to rapid reactive oxygen species (ROS) accumulation. Concurrently, the terminal aldehyde group forms Schiff bases with primary amines on membrane proteins, cross-linking them and inducing severe membrane destabilization and cellular leakage.

MechanismOfAction Compound 3,7-dimethyl-2-methylene-oct-6-enal (α,β-unsaturated aldehyde) Michael Michael Addition (Thiol Depletion) Compound->Michael Schiff Schiff Base Formation (Amine Cross-linking) Compound->Schiff ROS Oxidative Stress (ROS Accumulation) Michael->ROS Membrane Membrane Destabilization Schiff->Membrane Death Bacterial Cell Death ROS->Death Membrane->Death

Proposed dual-action antimicrobial mechanism of 3,7-dimethyl-2-methylene-oct-6-enal.

Experimental Design & Workflow

Evaluating lipophilic terpene derivatives requires rigorous standardization to prevent false negatives caused by poor solubility, or false positives caused by solvent toxicity 3. The following workflow is designed as a self-validating system, ensuring that every assay isolates the compound's true pharmacological effect from environmental artifacts.

AntimicrobialWorkflow A Compound Preparation 3,7-dimethyl-2-methylene-oct-6-enal (Stock in DMSO) B MIC & MBC Determination (Broth Microdilution in MHB) A->B Standardized Inoculum C Time-Kill Kinetics (Bactericidal Dynamics at 1x, 2x, 4x MIC) B->C MIC Values D Biofilm Inhibition Assay (Sub-MIC Crystal Violet Staining) B->D Sub-MIC Values E Data Analysis & Mechanistic Profiling C->E Kinetic Data D->E Biofilm Mass

Experimental workflow for the in vitro antimicrobial evaluation of the compound.

Self-Validating Experimental Protocols

Compound Preparation & Standardization

Causality: With an estimated XLogP3 of 3.4, 3,7-dimethyl-2-methylene-oct-6-enal is highly lipophilic and will precipitate in aqueous media. Dimethyl Sulfoxide (DMSO) is required as a co-solvent. However, DMSO concentrations above 1-2% can permeabilize bacterial membranes, artificially inflating the compound's apparent efficacy.

  • Stock Solution: Dissolve the pure compound in 100% molecular-grade DMSO to create a 51.2 mg/mL stock.

  • Working Solution: Dilute the stock 1:50 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to yield a working solution (containing 2% DMSO). When mixed 1:1 with the bacterial inoculum in the microtiter plate, the final maximum DMSO concentration will be a safe, non-toxic 1% .

Broth Microdilution Assay (MIC & MBC)

Causality: This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). We incorporate Resazurin (a metabolic indicator) to eliminate the ambiguity of visually reading turbidity in wells containing potentially cloudy lipophilic emulsions.

Self-Validation Checkpoint: Every plate MUST contain:

  • Growth Control (GC): CAMHB + Bacteria + 1% DMSO (Validates vehicle non-toxicity).

  • Sterility Control (SC): CAMHB + 1% DMSO only (Validates absence of contamination).

  • Positive Control (PC): Ciprofloxacin or Ampicillin (Validates strain susceptibility).

Step-by-Step:

  • Dispense of CAMHB into wells 2-12 of a 96-well plate.

  • Add of the Working Solution ( ) to well 1.

  • Perform a two-fold serial dilution by transferring from well 1 to well 2, mixing, and continuing through well 10. Discard from well 10. (Wells 11 and 12 are GC and SC).

  • Prepare a bacterial suspension matching a 0.5 McFarland standard ( ∼1.5×108 CFU/mL ), then dilute 1:150 in CAMHB to achieve 1×106 CFU/mL .

  • Inoculate of the bacterial suspension into wells 1-11. (Final well volume: ; Final inoculum: 5×105 CFU/mL ).

  • Incubate at 37°C for 20 hours.

  • Add of 0.015% Resazurin solution to all wells. Incubate for 2 hours.

  • Readout: The MIC is the lowest concentration that remains blue (no metabolic reduction to pink resorufin).

  • MBC Determination: Plate from all blue wells onto Mueller-Hinton Agar. Incubate for 24 hours. The MBC is the lowest concentration showing ≥99.9% kill (no colonies).

Time-Kill Kinetics Assay

Causality: MIC only indicates growth inhibition at a fixed 24-hour endpoint. Time-kill kinetics reveal the rate of bactericidal activity. A critical step here is neutralization ; transferring aliquots directly to agar can carry over active compound, suppressing growth on the plate and falsely suggesting cell death.

Step-by-Step:

  • Prepare flasks containing 10 mL of CAMHB with the compound at , , and MIC. Include a 1% DMSO vehicle control flask.

  • Inoculate with bacteria to a final concentration of 5×105 CFU/mL .

  • Incubate at 37°C with orbital shaking (150 rpm).

  • At time points t=0,2,4,8,12, and 24 hours , remove aliquots.

  • Neutralization: Immediately dilute the aliquot 1:10 in a neutralizing buffer (0.9% saline + 0.5% Tween 80 + 0.3% Lecithin) to quench the aldehyde's reactivity.

  • Serially dilute and plate on MHA. Count colonies after 24 hours to plot Log10​ CFU/mL vs. Time.

Biofilm Inhibition Assay (Crystal Violet Method)

Causality: To prove the compound actively interferes with virulence (e.g., quorum sensing or adhesin expression) rather than just killing the bacteria, this assay must be performed at sub-MIC levels ( 0.5× and 0.25× MIC). If biofilms are reduced at concentrations where planktonic cells still grow, the compound possesses specific anti-biofilm properties.

Step-by-Step:

  • Inoculate of bacterial suspension ( 1×106 CFU/mL in Tryptic Soy Broth supplemented with 1% glucose to promote biofilm formation) into a 96-well flat-bottom polystyrene plate.

  • Add compound to achieve final concentrations of 0.5× and 0.25× MIC.

  • Incubate statically at 37°C for 24 hours.

  • Carefully aspirate the planktonic cells and wash the wells three times with of sterile PBS.

  • Fix the adherent biofilm with of 100% methanol for 15 minutes. Aspirate and air dry.

  • Stain with of 0.1% (w/v) Crystal Violet for 15 minutes. Wash thoroughly with distilled water to remove unbound dye.

  • Solubilize the bound dye with of 33% glacial acetic acid.

  • Measure absorbance at 590 nm using a microplate reader. Calculate % inhibition relative to the vehicle control.

Data Presentation & Interpretation

The following table demonstrates how to structure and interpret the quantitative outputs generated from the protocols above. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤4 , and bacteriostatic if the ratio is >4 .

Table 1: Representative Antimicrobial Profile of 3,7-dimethyl-2-methylene-oct-6-enal

Bacterial StrainGram StainMIC ( μ g/mL)MBC ( μ g/mL)MBC/MIC RatioBiofilm Inhibition at 0.5× MIC (%)
S. aureus ATCC 25923Positive1282562 (Bactericidal)65.4 ± 4.2
E. coli ATCC 25922Negative512>1024>2 (Bacteriostatic)32.1 ± 5.8
P. aeruginosa PAO1Negative1024>1024N/A15.3 ± 3.1

Note: The data structure above illustrates the expected trend where lipophilic aldehydes exhibit stronger efficacy against Gram-positive organisms (lacking an outer lipopolysaccharide membrane) compared to Gram-negative organisms.

References

  • Source: PMC (nih.gov)
  • Chemical Profiling and Evaluation of Antioxidant and Anti-Microbial Properties of Selected Commercial Essential Oils: A Comparative Study Source: MDPI URL
  • Preliminary Isolation and Antibacterial Activity of the Ethyl Acetate Extract of Prinsepia utilis Royle in Vitro Source: SCIRP URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization &amp; Storage of 3,7-Dimethyl-2-methylene-oct-6-enal

Handling highly reactive terpene derivatives requires moving beyond basic storage guidelines and understanding the fundamental physical chemistry of your molecules. This guide is designed for researchers and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling highly reactive terpene derivatives requires moving beyond basic storage guidelines and understanding the fundamental physical chemistry of your molecules. This guide is designed for researchers and drug development professionals who need to maintain the absolute structural integrity of 3,7-dimethyl-2-methylene-oct-6-enal (also known as alpha-methylenecitronellal or Bergamal)[1] during long-term storage and complex experimental workflows.

Core Mechanistic FAQs: Understanding the Molecule

Q: Why does 3,7-dimethyl-2-methylene-oct-6-enal degrade so rapidly compared to other terpenes? A: The instability of this molecule (CAS 22418-66-2) stems from a "perfect storm" of reactive functional groups[1]. It contains a highly reactive aldehyde moiety conjugated with an alpha-methylene group, alongside an isolated double bond at the C6 position. The weak aldehydic C–H bond is easily cleaved by UV light or trace metals to form an acyl radical[2]. Furthermore, the terminal alpha-methylene group makes the molecule exceptionally prone to radical-induced cross-linking and rapid polymerization[3].

Q: What is the exact mechanism of its auto-oxidation? A: Auto-oxidation is a radical chain reaction. It begins when environmental factors trigger the abstraction of the aldehydic hydrogen, generating a radical[2]. This radical rapidly reacts with dissolved oxygen to form a peroxy radical (ROO•). The peroxy radical then abstracts a hydrogen from another intact aldehyde molecule, creating a self-sustaining propagation loop that yields hydroperoxides[4]. If left unchecked, these hydroperoxides decompose into carboxylic acids, epoxides, and complex polymeric networks[5].

Troubleshooting Guide: Diagnostics & Corrective Actions

Issue 1: The liquid has turned viscous, developed a yellow tint, and lost its characteristic odor.
  • Root Cause: Radical chain polymerization of the alpha-methylene group and auto-oxidative decomposition into heavy degradation products[5]. The loss of the "green/citrus" odor profile indicates the aldehyde has oxidized into its corresponding carboxylic acid[1][5].

  • Corrective Action: Discard heavily polymerized batches, as they cannot be easily rescued without extensive vacuum distillation. For future batches, immediately add a sterically hindered phenolic antioxidant upon receipt[6].

Issue 2: High peroxide value (PV) detected despite continuous cold storage (-20°C).
  • Root Cause: Cold storage slows kinetic degradation but does not stop it if dissolved oxygen or peroxide-forming solvents (like unstabilized ethers) are present in the matrix[5].

  • Corrective Action: You must purge the headspace with an inert gas and ensure any carrier solvents used are strictly anhydrous and degassed.

Standard Operating Protocols (SOPs): The Self-Validating Stabilization Workflow

To achieve >24 months of stability, implement the following self-validating protocol immediately upon synthesizing or receiving the compound.

  • Step 1: Antioxidant Doping

    • Causality: Unstabilized alpha-beta unsaturated aldehydes will spontaneously form radicals. Butylated hydroxytoluene (BHT) acts as a sacrificial hydrogen donor, terminating the peroxy radical chain reaction before it propagates[5].

    • Action: Add 1000 ppm (0.1% w/w) of BHT to the neat 3,7-dimethyl-2-methylene-oct-6-enal. Alternatively, for extreme anti-polymerization control, an equimolar mixture of 4-methoxyphenol (MEHQ) and a trace amine (e.g., pyridine) can be used at 500–2000 ppm[3].

  • Step 2: Inert Gas Sparging

    • Causality: Removing dissolved O₂ starves the propagation phase of the auto-oxidation cycle.

    • Action: Sparge the liquid with high-purity Argon (which is heavier than N₂ and provides a superior protective blanket) for 5–10 minutes using a clean stainless-steel needle.

  • Step 3: Amber Glass Aliquoting

    • Causality: UV and visible light act as potent photochemical initiators for C–H bond cleavage[2].

    • Action: Aliquot the sparged compound into pre-dried, amber glass vials. Fill to 90% capacity to minimize the atmospheric headspace.

  • Step 4: Cryogenic Storage

    • Causality: Lowering the thermal energy of the system exponentially decreases the kinetic rate of any residual auto-oxidation.

    • Action: Seal vials with PTFE-lined caps (avoid rubber, which can leach plasticizers) and store at -80°C for long-term archiving.

  • Step 5: System Validation (Self-Validating Step)

    • Causality: You must empirically prove the stabilization matrix is functional before using the chemical in sensitive drug-development assays.

    • Action: Perform a Peroxide Value (PV) iodometric titration or GC-FID analysis on a control aliquot at Day 0 and Day 14. A PV < 5 meq/kg and a GC purity variance of < 0.5% validates the integrity of your storage system.

Quantitative Storage Matrices

Use the following data matrix to determine the appropriate storage conditions based on your expected experimental timeline.

Storage ConditionAntioxidant AddedAtmosphereExpected Shelf LifePrimary Degradation Risk
Room Temp (25°C)NoneAmbient Air< 1 WeekRapid polymerization, high PV
4°C (Fridge)NoneAmbient Air1-2 MonthsHydroperoxide formation
-20°C (Freezer)NoneArgon6 MonthsSlow auto-oxidation
-20°C (Freezer)1000 ppm BHTArgon12-18 MonthsMinimal (Trace epoxidation)
-80°C (Cryo)1000 ppm BHTArgon> 24 MonthsNegligible

Mechanistic Visualization

The following diagram maps the kinetic pathway of 3,7-dimethyl-2-methylene-oct-6-enal auto-oxidation and illustrates exactly where BHT intercepts the degradation cascade.

AutoOxidation Substrate 3,7-dimethyl-2-methylene-oct-6-enal (Intact Terpene Aldehyde) Initiation Radical Initiation (O₂, UV Light, Heat) Substrate->Initiation Environmental Exposure AcylRadical Acyl / Allylic Radical (R•) Initiation->AcylRadical H-Abstraction (Aldehyde C-H Cleavage) PeroxyRadical Peroxy Radical (ROO•) AcylRadical->PeroxyRadical + O₂ PeroxyRadical->AcylRadical Chain Reaction (Auto-oxidation) Degradation Degradation Products (Acids, Epoxides, Polymers) PeroxyRadical->Degradation Propagation & Polymerization Termination Stable Non-Reactive Radical (Chain Termination) PeroxyRadical->Termination Quenched Antioxidant Antioxidant (BHT / MEHQ) Radical Scavenger Antioxidant->PeroxyRadical Donates H•

Fig 1: Auto-oxidation pathway of 3,7-dimethyl-2-methylene-oct-6-enal & BHT stabilization.

Comprehensive References

1.[1] 3,7-Dimethyl-2-methylene-6-octenal, (+/-)- CAS# 22418-66-2: Odor profile, Molecular properties. Scent.vn. 1 2.[6] Study: Impact of Aromatic Aldehydes on Fragrance Stability. Allan Chemical Corporation. 6 3.[5] BHT, Extending Products Life. Oxiris Chemicals. 5 4.[3] US4546205A - Stabilization of aldehydes. Google Patents.3 5.[2] Citral Photodegradation in Solution: Highlighting of a Radical Pathway in Parallel to Cyclization Pathway. ACS Publications.2 6.[4] The Incorporation of Lysine into the Peroxidase Peptide Reactivity Assay for Skin Sensitization Assessments. Oxford Academic. 4

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3,7-Dimethyl-2-methylene-oct-6-enal

Welcome to the Technical Support Center for the synthesis of 3,7-dimethyl-2-methylene-oct-6-enal (commonly known as α-methylenecitronellal). This compound is a highly valued terminal olefin and α,β-unsaturated aldehyde u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3,7-dimethyl-2-methylene-oct-6-enal (commonly known as α-methylenecitronellal). This compound is a highly valued terminal olefin and α,β-unsaturated aldehyde used extensively in fragrance development and as a versatile intermediate in drug discovery[1][2].

This guide provides a comprehensive, self-validating framework for the organocatalytic α-methylenation of citronellal, addressing mechanistic causality, step-by-step methodology, and advanced troubleshooting for researchers and drug development professionals.

Mechanistic Grounding & Causality

The transformation of (±)-citronellal to its α-methylene derivative relies on an organocatalytic Mannich-type reaction[3]. We employ a synergistic dual-catalyst system: a secondary amine (pyrrolidine) and a weak acid co-catalyst (4-(dimethylamino)benzoic acid, or 4-DMABA)[4].

Causality of Catalyst Selection: Pyrrolidine condenses with citronellal to form an iminium ion, which rapidly tautomerizes to an electron-rich enamine, significantly raising the HOMO energy of the α-carbon. Simultaneously, the weak acid (4-DMABA) protonates the aqueous formaldehyde, lowering its LUMO and making it a highly reactive electrophile[3][4]. The precise pKa of 4-DMABA ensures formaldehyde activation without completely protonating (and thus deactivating) the pyrrolidine catalyst. Following C–C bond formation, the intermediate undergoes rapid elimination to afford the terminal olefin and regenerate the catalyst[3].

CatalyticCycle Aldehyde Citronellal Iminium Iminium Ion Aldehyde->Iminium + Catalyst Catalyst Pyrrolidine (Catalyst) Catalyst->Iminium Enamine Enamine Iminium->Enamine - H+ Hydroxymethyl Hydroxymethyl Iminium Enamine->Hydroxymethyl + CH2O Formaldehyde Formaldehyde Formaldehyde->Hydroxymethyl Hydroxymethyl->Catalyst Regeneration Product 3,7-Dimethyl-2-methylene- oct-6-enal Hydroxymethyl->Product Elimination (- H2O)

Catalytic cycle of the α-methylenation of citronellal via enamine-iminium intermediates.

Standard Operating Procedure (SOP)

This self-validating protocol is adapted from the validated Organic Syntheses methodology[4].

Reagents Required:

  • (±)-Citronellal: 40.0 mmol (7.20 mL)

  • 37% Aqueous Formaldehyde: 40.0 mmol (2.98 mL)

  • Pyrrolidine: 4.0 mmol (10 mol%, 0.33 mL)

  • 4-(Dimethylamino)benzoic acid (4-DMABA): 8.0 mmol (20 mol%, 1.32 g)

Step-by-Step Methodology:

  • Catalyst Activation: In a 100-mL round-bottom flask equipped with a magnetic stir bar, combine 4-DMABA (1.32 g) and pyrrolidine (0.33 mL). The formation of the amine-acid salt acts as the active catalytic species[4].

  • Reagent Introduction: Place the flask in an oil bath at 35 °C. Using a syringe, add (±)-citronellal (7.20 mL) followed immediately by 37% aqueous formaldehyde (2.98 mL)[4].

  • Reflux & Reaction: Increase the bath temperature to 50 °C. Maintain vigorous stirring under reflux for exactly 30 minutes.

    • Self-Validation Check: The reaction mixture should transition from a colorless solution to a light yellow biphasic mixture. TLC (Hexanes/EtOAc 9:1) should show complete consumption of the citronellal starting material.

  • Quench & Extraction: Cool the mixture to room temperature. Dilute with 20 mL of dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with distilled water (40 mL) and saturated aqueous NaHCO₃ (40 mL)[4]. Extract the combined aqueous layers with DCM (3 × 20 mL).

  • Drying & Concentration: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation (30 °C, 20 mmHg)[4].

  • Purification: Purify the crude light yellow liquid via vacuum distillation using a Vigreux column. Collect the fraction boiling at 68 °C at 0.3 mmHg[4].

ExpWorkflow S1 1. Catalyst Prep Pyrrolidine + 4-DMABA S2 2. Reagent Addition Citronellal + CH2O S1->S2 S3 3. Reflux 50°C, 30 min S2->S3 S4 4. Quench & Extract DCM / NaHCO3 S3->S4 S5 5. Purification Vacuum Distillation S4->S5

Step-by-step experimental workflow for the synthesis and purification of α-methylenecitronellal.

Quantitative Data: Catalyst System Comparison

Selecting the correct catalyst system is critical. The table below summarizes the impact of different organocatalytic conditions on the yield and reaction time of citronellal α-methylenation[3][4].

Catalyst (mol%)Co-Catalyst (mol%)Temp (°C)Time (min)Yield (%)Chemoselectivity
Pyrrolidine (10%)Propionic acid (10%)456085High
Pyrrolidine (10%)4-DMABA (20%)503089Excellent
Diethylamine (10%)None25>1440<30Poor (Aldol side products)
L-Proline (10%)None4512045Moderate

Troubleshooting Guides & FAQs

Q: My reaction is stalling at 50-60% conversion. What is causing this, and how do I fix it? A: Causality: This is almost always an issue with the formaldehyde source. Aqueous formaldehyde (formalin) naturally polymerizes into paraformaldehyde over time, drastically reducing the concentration of the active electrophile[3]. Alternatively, high methanol content (used as a stabilizer in formalin) can dilute the reaction and lower the reflux temperature. Solution: Always use fresh 37% aqueous formaldehyde. If your stock is older, gently pre-heat the formalin solution to 40 °C for 15 minutes prior to addition to depolymerize any precipitated paraformaldehyde. If the problem persists, increase the formaldehyde equivalent from 1.0 to 1.2.

Q: I am observing significant amounts of self-condensation (aldol) side products. How do I prevent this? A: Causality: In the absence of a highly reactive electrophile, the nucleophilic enamine intermediate will attack another molecule of citronellal (self-aldol condensation)[5]. This occurs if the acid co-catalyst is omitted or if the formaldehyde is not sufficiently activated. Solution: Ensure you are using the precise 2:1 ratio of 4-DMABA to pyrrolidine[4]. The acid is mandatory for lowering the LUMO of formaldehyde, ensuring the cross-Mannich reaction strictly outcompetes the self-aldol pathway[3].

Q: During the DCM extraction, I get a stubborn emulsion. What causes this and how do I break it? A: Causality: The combination of amine-acid salts (pyrrolidinium species) and trace amounts of unreacted polymeric formaldehyde acts as a surfactant, stabilizing the water/DCM interface[4]. Solution: Do not shake the separatory funnel too vigorously during the initial water wash. If an emulsion forms, filter the entire biphasic mixture through a thin pad of Celite to remove polymeric particulates, or add 10 mL of saturated brine (NaCl) to the aqueous layer to increase ionic strength and force phase separation.

Q: Can this protocol be scaled up for pilot-plant drug development? A: Causality & Solution: Yes. The reaction is highly atom-economical and generates water as the primary byproduct[6]. However, because the reaction is exothermic and biphasic, scale-up requires careful control of the stirring rate (to ensure phase mixing) and controlled addition of the aldehyde to prevent thermal runaway. For scales >100g, mechanical stirring is explicitly required over magnetic stirring to maintain the necessary interfacial surface area between the organic and aqueous phases.

References

  • Scent.vn. (n.d.). 3,7-Dimethyl-2-methylene-6-octenal, (+/-)- CAS# 22418-66-2. Scent.
  • BenchChem. (n.d.). 3,7-Dimethyl-2-(phenylmethylene)oct-6-enal | 84041-79-2.
  • Erkkilä, A., & Pihko, P. M. (2006). Mild organocatalytic alpha-methylenation of aldehydes. The Journal of Organic Chemistry, 71(6), 2538-2541.
  • Benohoud, M., Erkkilä, A., & Pihko, P. M. (2010). Organocatalytic α-Methylenation of Aldehydes: Preparation of 3,7-Dimethyl-2-Methylene-6-Octenal. Organic Syntheses, 87, 201.

Sources

Troubleshooting

troubleshooting GC-MS peak tailing for alpha-methylene citronellal samples

Welcome to the Technical Support Center. This guide is designed for researchers and analytical scientists troubleshooting severe peak tailing during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of highly rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and analytical scientists troubleshooting severe peak tailing during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of highly reactive aldehydes, specifically alpha-methylene citronellal .

Below, you will find a diagnostic workflow, deep-dive mechanistic Q&As, quantitative performance metrics, and self-validating experimental protocols to restore chromatographic integrity.

Diagnostic Workflow

Before altering your method, use the decision tree below to isolate whether the peak tailing is a physical system error or a chemical interaction.

G Start Peak Tailing Detected (Alpha-Methylene Citronellal) CheckSolvent Does the solvent peak also exhibit tailing? Start->CheckSolvent Physical Physical / Flow Issue (Dead volume, poor cut) CheckSolvent->Physical Yes (All peaks tail) Chemical Chemical Interaction (Active silanol sites) CheckSolvent->Chemical No (Only polar peaks tail) FixPhysical Re-cut column at 90° Check installation depth Physical->FixPhysical FixChemical Replace liner (Ultra-Inert) Trim front 0.5-1m of column Chemical->FixChemical CheckAgain Does tailing persist for the aldehyde? FixPhysical->CheckAgain FixChemical->CheckAgain Derivatize Implement PFBHA Derivatization Protocol CheckAgain->Derivatize Yes (Severe matrix/activity) End Proceed with GC-MS Quantitation CheckAgain->End No (Resolved) Derivatize->End

Diagnostic workflow for resolving GC-MS peak tailing of alpha-methylene citronellal.

Deep-Dive Q&A: The Causality of Peak Tailing

Q1: Why does alpha-methylene citronellal exhibit severe tailing compared to other compounds in my sample matrix? Expertise & Experience: Alpha-methylene citronellal contains a highly polar carbonyl group and a reactive conjugated double bond. In gas chromatography, asymmetric trailing edges (tailing) occur when these polar functional groups interact via hydrogen bonding with active silanol (-Si-OH) sites exposed on degraded column stationary phases or poorly deactivated glass inlet liners 1[1]. Unlike non-polar hydrocarbons that partition smoothly, the aldehyde molecules undergo secondary electrostatic interactions, delaying the elution of a subpopulation of the molecules and skewing the Gaussian peak profile[1].

Q2: How can I definitively diagnose whether the tailing is caused by a physical system error or chemical degradation? Trustworthiness & Logic: You must evaluate the chromatogram holistically using a self-validating "Solvent Peak Test." Look at your injection solvent peak and non-polar internal standards. If all peaks in the chromatogram (including the solvent) exhibit tailing, the issue is physical—typically a poorly cut column (ragged edges creating turbulent eddies) or incorrect installation depth creating an unswept "dead volume" in the inlet 2[2]. If the solvent and non-polar peaks are sharp and symmetrical, but alpha-methylene citronellal tails, the issue is chemical degradation[1].

Q3: Direct injection continues to yield a Peak Asymmetry Factor (As) > 2.0 despite replacing the liner and trimming the column. What is the next step? Authoritative Grounding: When hardware maintenance fails to resolve tailing for highly reactive aldehydes, chemical derivatization is required. For GC-MS, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is the gold standard 3[3]. Unlike 2,4-DNPH, which is suited for LC but thermally unstable in GC, PFBHA reacts quantitatively with aliphatic and conjugated aldehydes to form highly volatile, thermally stable oxime derivatives[3]. This masks the polar carbonyl oxygen, completely eliminating silanol interactions.

Quantitative Impact of Troubleshooting Interventions

The following table summarizes the expected quantitative improvements in peak shape and resolution when applying different troubleshooting methodologies to alpha-methylene citronellal samples.

Troubleshooting InterventionMechanism of ActionTypical Peak Asymmetry ( As​ )Resolution ( Rs​ ) Impact
Untreated / Degraded System Silanol interaction & dead volume2.5 - 3.5Poor (High co-elution risk)
Column Trim (0.5 - 1.0 m) Removes active sites at the inlet head1.5 - 2.0Moderate improvement
Ultra-Inert Liner + Wool Prevents analyte contact with active glass1.2 - 1.5Good
PFBHA Derivatization Masks polar carbonyl group0.9 - 1.05Excellent (Baseline resolution)

Step-by-Step Methodologies

Protocol A: Systematic Inlet Maintenance & Column Trimming

Self-Validating Mechanism: Re-running a non-polar test mix after this protocol will immediately confirm the elimination of dead volume if the solvent peak returns to a perfect Gaussian shape.

  • System Prep: Cool the GC oven and inlet to room temperature; vent the MS vacuum to prevent oxidative damage to the stationary phase.

  • Liner Replacement: Remove the existing inlet liner. Install a fresh, heavily deactivated (Ultra-Inert) liner packed with deactivated glass wool to promote rapid vaporization without adsorption.

  • Column Trimming: Remove the column from the inlet. Using a ceramic scoring wafer, score the polyimide coating 0.5 to 1.0 meters from the front end[1].

  • Clean Break: Snap the column cleanly. Inspect the cut under a 20x magnifier to ensure a perfectly 90-degree, burr-free edge[2]. A ragged edge will recreate the tailing issue.

  • Reinstallation: Reinstall the column to the manufacturer's strictly specified depth (usually measured with a septum as a guide) to eliminate dead volume, then condition the column at 20°C below its maximum isothermal limit for 30 minutes.

Protocol B: PFBHA Derivatization of Alpha-Methylene Citronellal

Self-Validating Mechanism: The PFBHA reaction with alpha-methylene citronellal produces two distinct geometric isomers (E and Z forms) due to the oxime double bond. In the GC-MS chromatogram, observing two closely eluting peaks with identical mass spectra (but constant area ratios) is a built-in validation that the derivatization was successful and specific to the carbonyl group 4[4].

  • Reagent Preparation: Prepare a 5 mg/mL solution of PFBHA hydrochloride in high-purity water5[5].

  • Reaction: Add 100 µL of the alpha-methylene citronellal sample to a PTFE-lined autosampler vial. Add 200 µL of the PFBHA reagent[5].

  • Incubation: Seal the vial and incubate in a heating block at 60–80°C for 30–60 minutes to drive the oxime formation to completion[5].

  • Extraction: Cool the vial to room temperature. Add 500 µL of GC-grade hexane and vortex vigorously for 1 minute to extract the hydrophobic PFBHA-oxime derivatives[5].

  • Phase Separation: Allow the aqueous and organic layers to separate. Transfer the upper organic (hexane) layer to a clean GC vial containing a low-volume insert.

  • GC-MS Analysis: Inject 1 µL in splitless mode. Monitor in Selected Ion Monitoring (SIM) mode for the specific mass fragments of the derivatized aldehyde.

References

  • Troubleshooting Peak Tailing in Gas Chromatography Workflows Source: Lab Manager URL:[Link]

  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing Source: Chromatography Online URL:[Link]

  • Derivatization reaction of carbonyls with PFBHA Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Extraction for 3,7-Dimethyl-2-methylene-oct-6-enal

Welcome to the technical support guide for the solvent extraction of 3,7-dimethyl-2-methylene-oct-6-enal (CAS No. 22418-66-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the solvent extraction of 3,7-dimethyl-2-methylene-oct-6-enal (CAS No. 22418-66-2). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the extraction and purification of this valuable terpenoid aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is 3,7-dimethyl-2-methylene-oct-6-enal and what are its critical chemical properties?

3,7-dimethyl-2-methylene-oct-6-enal, also known by synonyms such as α-Methylenecitronellal or Bergamal, is an acyclic monoterpenoid aldehyde.[1][2][3] Understanding its chemical properties is the foundation for developing an effective extraction strategy. As an α,β-unsaturated aldehyde with additional double bonds, it is susceptible to oxidation, polymerization, and degradation under harsh conditions like high heat or extreme pH.

Table 1: Key Physicochemical Properties of 3,7-dimethyl-2-methylene-oct-6-enal

PropertyValueSourceSignificance for Extraction
Molecular FormulaC₁₁H₁₈O[1][2]Provides the basis for molecular weight and elemental composition.
Molecular Weight166.26 g/mol [1][4]Important for calculating molar concentrations and reaction stoichiometry.
Boiling Point~219-244 °C[1][2][4]High boiling point allows for removal of common, more volatile solvents under vacuum.
XLogP3-AA / LogP3.4 / 3.124[1][4]Indicates moderate lipophilicity, suggesting good solubility in non-polar to moderately polar organic solvents.
Flash Point~85-98 °C[1][2][3][4]A key safety parameter for handling and heating the compound and its solutions.
Chemical ClassTerpenoid, Aldehyde[5]Dictates its chemical reactivity, sensitivity to oxidation, and potential for specific purification methods (e.g., bisulfite adduction).

Q2: What are the primary methods for extracting terpenoid aldehydes like this one?

The most common methods are steam distillation, solvent extraction, and supercritical fluid extraction (SFE) with CO₂.[6]

  • Steam Distillation: Best for large quantities of plant material where the target compound is relatively stable to heat. The compound's high boiling point allows it to be separated from water.[6][7]

  • Solvent Extraction: Ideal for thermally sensitive compounds or when trying to maximize yield from low-concentration sources.[6][8] This is the focus of this guide.

  • Supercritical Fluid Extraction (SFE): A modern, green technique using supercritical CO₂. It is highly efficient and avoids organic solvents but requires specialized equipment.[6][9]

Q3: How do I select the optimal solvent for extraction?

Solvent selection is critical and depends on the polarity of the target compound.[10] For 3,7-dimethyl-2-methylene-oct-6-enal, its LogP value of ~3.1-3.4 suggests it is significantly more soluble in organic solvents than in water.[1][4] The principle of "like dissolves like" is paramount. A non-polar or moderately polar solvent is the best starting point.

  • Non-polar solvents (e.g., n-hexane): Excellent for solubilizing non-polar terpenoids and minimizing the co-extraction of highly polar impurities like chlorophylls or glycosides.[10][11]

  • Moderately polar solvents (e.g., ethyl acetate, dichloromethane): Can improve yield by extracting a broader range of compounds. A mixture, such as hexane:ethyl acetate, often provides a good balance of yield and selectivity.[12]

  • Polar solvents (e.g., ethanol, methanol): Generally avoided for the primary extraction of this compound as they will co-extract many undesirable polar compounds, complicating purification.[10]

start Start: Select Extraction Solvent polarity Is the primary goal maximum selectivity for non-polar terpenoids? start->polarity non_polar Use Non-Polar Solvent (e.g., n-Hexane) polarity->non_polar Yes polar_mix Is higher yield required, accepting some polar impurities? polarity->polar_mix No mod_polar Use Moderately Polar Solvent or a Mixture (e.g., Hexane:Ethyl Acetate 85:15) polar_mix->mod_polar Yes highly_polar Avoid highly polar solvents (e.g., Methanol, Water) for primary extraction. polar_mix->highly_polar No

Caption: Decision tree for initial solvent selection.

Q4: How can I specifically purify 3,7-dimethyl-2-methylene-oct-6-enal from a complex mixture?

Due to its aldehyde functional group, one of the most effective purification techniques is reversible bisulfite adduct formation.[13][14][15] Aldehydes react with sodium bisulfite to form a water-soluble salt (the adduct), which partitions into an aqueous phase. Non-aldehydic impurities remain in the organic phase. The aldehyde can then be regenerated from the aqueous layer by adding a base.[13][14] This method is highly specific and efficient.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of Target Compound

This is the most common issue, often stemming from multiple factors.

  • Possible Cause 1: Inappropriate Solvent Choice

    • Explanation: The solvent polarity does not match that of the target compound, leading to poor solubilization.

    • Solution: Based on the LogP value, start with a non-polar solvent like n-hexane. If the yield is still low, gradually increase the polarity by creating solvent mixtures. A common starting point for moderately polar terpenoids is a hexane:ethyl acetate (85:15 v/v) mixture.[10][12]

  • Possible Cause 2: Compound Degradation

    • Explanation: Terpenoid aldehydes are sensitive to heat, light, oxygen, and acidic conditions.[10] High temperatures during extraction or solvent evaporation can cause polymerization or oxidation.

    • Solution:

      • Temperature Control: Perform extractions at room temperature or below.[10] When removing solvent, use a rotary evaporator with a water bath temperature below 40°C.[10] For highly volatile compounds, chilling samples and solvents is beneficial.[16]

      • Inert Atmosphere: If possible, conduct extractions and solvent removal under a nitrogen or argon atmosphere to prevent oxidation.

      • Avoid Light: Use amber glass vessels or cover glassware with aluminum foil to prevent light-induced degradation.

  • Possible Cause 3: Loss During Solvent Evaporation

    • Explanation: Although the compound has a high boiling point, aggressive evaporation (high vacuum, high temperature) can lead to azeotropic removal or aerosol formation, causing loss of product.

    • Solution: Evaporate the solvent gently. A rotary evaporator at reduced pressure is standard. For final small volumes, a gentle stream of nitrogen with the sample vial on ice is effective.[10]

start Problem: Low Yield check_solvent Check Solvent Polarity start->check_solvent check_temp Check for Degradation start->check_temp check_evap Check Evaporation Method start->check_evap solvent_sol Solution: Use non-polar (Hexane) or mixed solvent (Hexane:EtOAc). check_solvent->solvent_sol temp_sol Solution: Extract at room temp. Evaporate <40°C. Use inert atmosphere. check_temp->temp_sol evap_sol Solution: Use rotary evaporator with gentle vacuum. Use N2 stream for final volume. check_evap->evap_sol

Caption: Troubleshooting logic for low extraction yield.

Problem 2: Extract is Impure / Contains Many Co-extractants

  • Possible Cause 1: Solvent is Not Selective

    • Explanation: A solvent that is too polar will dissolve a wide range of compounds from the source material, leading to a complex mixture that is difficult to purify.

    • Solution:

      • Decrease Solvent Polarity: Switch from a moderately polar solvent (like ethyl acetate) to a non-polar one (like n-hexane) to leave more polar impurities behind.

      • Sequential Extraction: Perform a multi-stage extraction. First, extract with hexane to capture non-polar compounds (including your target). Then, re-extract the same plant material with a more polar solvent to remove polar compounds separately.

  • Possible Cause 2: Presence of Structurally Similar Aldehydes or Ketones

    • Explanation: Natural sources often contain a mixture of similar compounds that co-extract.

    • Solution: This is where the sodium bisulfite purification method becomes invaluable. It is highly selective for aldehydes (and some reactive ketones), allowing for their separation from other classes of compounds like alcohols, esters, and hydrocarbons.[13][15] See the detailed protocol below.

Experimental Protocols

Protocol 1: General Solvent Extraction Workflow

This protocol provides a general framework. Optimization of solvent, time, and temperature is required for specific applications.

  • Preparation: Grind the dried source material to a fine powder to maximize surface area. If the material is fresh, freeze-drying or grinding under liquid nitrogen can prevent degradation of volatile components.[12][16]

  • Extraction:

    • Submerge the powdered material in the chosen solvent (e.g., n-hexane) at a solid-to-solvent ratio of 1:10 (w/v).

    • Agitate the mixture on a shaker or with a magnetic stirrer at room temperature for 4-6 hours. Longer extraction times may be necessary but should be evaluated.[11]

  • Filtration: Separate the solid material from the solvent extract by vacuum filtration. Wash the solid residue with a small amount of fresh solvent to recover any remaining extract.

  • Concentration: Combine the filtrate and washes. Remove the solvent using a rotary evaporator at a temperature below 40°C.

  • Analysis: Analyze the crude extract using techniques like GC-MS to identify and quantify 3,7-dimethyl-2-methylene-oct-6-enal.

cluster_extraction Extraction cluster_purification Purification & Analysis A Grind Source Material B Add Solvent (e.g., Hexane) A->B C Agitate (4-6h, RT) B->C D Vacuum Filter C->D E Concentrate Extract (Rotary Evaporator) D->E F Optional: Bisulfite Wash (See Protocol 2) E->F G Final Product F->G H Analyze (GC-MS) G->H

Caption: General workflow for extraction and purification.

Protocol 2: Selective Purification via Liquid-Liquid Extraction with Sodium Bisulfite

This protocol is adapted from established methods for aldehyde purification and is highly effective.[13][14]

  • Dissolution: Dissolve the crude extract (from Protocol 1) in a minimal amount of a water-miscible solvent like methanol (MeOH) or dimethylformamide (DMF). For example, dissolve 1g of crude extract in 5-10 mL of MeOH.[14]

  • Adduct Formation: Transfer the solution to a separatory funnel. Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 30-60 seconds to facilitate the reaction.[14]

  • Extraction: Add a water-immiscible organic solvent, such as n-hexane or 10% ethyl acetate in hexanes, to the separatory funnel (e.g., 25 mL). Add an equal volume of deionized water to ensure good phase separation. Shake vigorously again.[13][14]

  • Phase Separation: Allow the layers to separate. The top organic layer contains non-aldehydic impurities. The bottom aqueous layer contains the water-soluble aldehyde-bisulfite adduct.

  • Isolate Aqueous Layer: Drain and collect the bottom aqueous layer. Wash the remaining organic layer with a small amount of water and combine the aqueous layers to maximize recovery.

  • Regenerate Aldehyde:

    • Transfer the combined aqueous layers to a clean separatory funnel.

    • Slowly add a base, such as 10M sodium hydroxide (NaOH), while swirling until the solution is strongly basic (pH > 12). This reverses the reaction and liberates the free aldehyde.[14]

    • Extract the regenerated aldehyde from the aqueous layer with a fresh portion of n-hexane or ethyl acetate. Repeat the extraction 2-3 times.

  • Final Work-up: Combine the organic layers from the final extraction, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified 3,7-dimethyl-2-methylene-oct-6-enal.

References

  • Vertex AI Search. (2025). Citral: Isolation, Identification, and Analysis of Phytoconstituents. Pharmaacademias.
  • BenchChem. (2025).
  • Scent.vn. (n.d.). 3,7-Dimethyl-2-methylene-6-octenal, (+/-)- CAS# 22418-66-2.
  • BenchChem. (2025). Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.
  • Chemsrc. (2025). 6-Octenal,3,7-dimethyl-2-methylene | CAS#:22418-66-2.
  • Scribd. (n.d.).
  • University of Johannesburg. (n.d.).
  • ChemicalBook. (n.d.).
  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]

  • Mane Kancor Ingredients Ltd. (n.d.).
  • ACS Publications. (2012). Hydrotropic Extraction of Citral from Cymbopogon flexuosus(Steud.) Wats. Industrial & Engineering Chemistry Research.
  • Labcompare.com. (2022). LABTips: Troubleshooting Tricky Terpenes.
  • Alfa Chemistry. (n.d.). CAS 22418-66-2 6-Octenal,3,7-dimethyl-2-methylene-.
  • ResearchGate. (n.d.).
  • R Discovery. (2024). Extraction of geraniol from palmarosa oil using hydrotropic solvents.
  • (2024). Extraction of geraniol from palmarosa oil using hydrotropic solvents.
  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
  • ACS Publications. (2012). Hydrotropic Extraction of Citral from Cymbopogon flexuosus(Steud.) Wats. Industrial & Engineering Chemistry Research.
  • BenchChem. (2025).
  • Element Lab Solutions. (n.d.).
  • New Directions Aromatics. (2017).
  • Cheméo. (n.d.). Chemical Properties of 6-Octenal, 3,7-dimethyl-, (R)- (CAS 2385-77-5).
  • ResearchGate. (2016). (PDF) Extraction and Analysis of Terpenes/Terpenoids.
  • Google Patents. (n.d.). EP0711749A1 - Process for producing geranylgeraniol.
  • ResearchGate. (n.d.). Ultrasound Assisted Hydrotropic Extraction: A Greener Approach for the Isolation of Geraniol from the Leaves of Cymbopogon martinii | Request PDF.
  • The Original Resinator. (2023).
  • Chemsta. (2022). 6 Factors Affecting The Effect of Edible Oil Solvent Extraction.
  • PMC. (2017). Extraction and Analysis of Terpenes/Terpenoids.
  • THREE HOLISTIC RESEARCH CENTER. (n.d.). Solvent Extraction.
  • Pavitramenthe. (2023). Factors Affecting the Purity of Essential Oils: A Comprehensive Guide.
  • (n.d.). Optimization of (2E)-3,7-dimethyl-2,6-octadien-l-ol (geraniol) transformation process parameters using Response Surface Method.
  • Semantic Scholar. (2024).
  • MDPI. (2025). Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species.
  • BenchChem. (n.d.). 3,7-Dimethyl-2-(phenylmethylene)oct-6-enal | 84041-79-2.

Sources

Troubleshooting

Technical Support Center: Stabilizing Bergamal in Aqueous Formulations

Welcome to the Application Engineering Support Center for Bergamal (3,7-Dimethyl-2-methyleneocta-6-enal). This portal is designed for formulation scientists, analytical chemists, and drug development professionals dealin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Engineering Support Center for Bergamal (3,7-Dimethyl-2-methyleneocta-6-enal). This portal is designed for formulation scientists, analytical chemists, and drug development professionals dealing with the thermal degradation of α -methylene aldehydes in aqueous environments.

Here, we bridge the gap between theoretical physical chemistry and applied formulation science, providing you with causality-driven troubleshooting guides, validated protocols, and structural insights.

Mechanistic Causality of Bergamal Degradation

Why does Bergamal degrade in water under heat? Bergamal is highly valued for its refreshing, aldehydic, and citrus-bergamot profile[1]. However, its molecular architecture—specifically the α -methylene group conjugated with an aldehyde—makes it thermodynamically unstable under certain conditions. In aqueous media, thermal kinetic energy lowers the activation barrier for three primary degradation pathways:

  • Auto-Oxidation : The aldehydic hydrogen is highly susceptible to radical abstraction. High temperatures and dissolved oxygen accelerate oxidative degradation, leading to off-flavor formation and the generation of carboxylic acids[2]. While commercial Bergamal is often pre-stabilized with antioxidants like tocopherol[3], this protective reserve depletes rapidly under thermal stress in water.

  • Michael Addition (Hydration) : Water acts as a nucleophile, attacking the electrophilic β -carbon of the α,β -unsaturated system, leading to unwanted hydration products.

  • Aldol Condensation & Polymerization : The protons adjacent to the carbonyl are slightly acidic. Under thermal stress, especially if the pH drifts, intermolecular aldol-type condensations occur, forming insoluble oligomers[2].

Troubleshooting Guides & FAQs

Q1: We observe a rapid loss of Bergamal titer when our aqueous formulation is heated above 40°C. How can we prevent this? Causality & Solution : At elevated temperatures, the kinetic energy overcomes the activation energy for both auto-oxidation and hydration. If your system is purely aqueous, dissolved oxygen (DO) and water molecules aggressively attack the α,β -unsaturated moiety[2]. Actionable Protocol :

  • Deoxygenation : Sparge the aqueous phase with Nitrogen to reduce DO below 1 ppm before heating.

  • Antioxidant Doping : Ensure your formulation contains at least 0.05-0.1% w/w α -tocopherol. Tocopherol acts as a sacrificial radical scavenger, intercepting the auto-oxidation chain reaction[3].

  • Encapsulation : Encapsulate Bergamal in Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity physically shields the reactive α -methylene group from nucleophilic attack by water.

Q2: Our Bergamal emulsion turns cloudy and yellow over time when stored at elevated temperatures. What is causing this? Causality & Solution : Yellowing is a classic spectroscopic signature of conjugated oligomers formed via aldol condensation, while cloudiness indicates the precipitation of these water-insoluble polymers. This degradation pathway is highly pH-dependent. Actionable Protocol :

  • pH Optimization : Aldol condensation is catalyzed by both acids and bases. Buffer your aqueous solution strictly to a slightly acidic pH of 5.5 to 6.0. This minimizes the formation of reactive enolates while avoiding the acid-catalyzed cyclization common in similar unsaturated aldehydes[2].

Q3: How do we accurately quantify the remaining Bergamal without our analytical method causing further degradation? Causality & Solution : Gas Chromatography (GC) inlet temperatures (often >200°C) provide excessive thermal kinetic energy, which can thermally degrade Bergamal during the analysis itself, leading to artificially low titers. Actionable Protocol :

  • Analytical Shift : Switch to High-Performance Liquid Chromatography (HPLC). HPLC operates at room temperature and is highly recommended for separating and quantifying thermolabile compounds without inducing thermal degradation[4].

Quantitative Data Summary: Degradation & Mitigation

Degradation PathwayPrimary Catalyst / DriverKinetic Impact at >40°COptimal Mitigation StrategyExpected Titer Retention (72h @ 60°C)
Auto-Oxidation Dissolved Oxygen, RadicalsHigh (Rapid conversion to acids) α -Tocopherol doping (0.1%) + N2​ Sparging~85%
Hydration (Michael) Water NucleophilicityModerate (Forms diols/hydrates)HP- β -CD Encapsulation>90%
Aldol Polymerization pH Drift (<4.0 or >7.5)High (Insoluble oligomers)Citrate Buffering (pH 5.5 - 6.0)~88%
Combined Stress Heat + O2​ + H2​O
  • pH Drift
Severe (Complete degradation)Synergistic: Encapsulation + Buffer + Antioxidant>95%

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Preparation of Thermally Stable HP- β -CD/Bergamal Inclusion Complexes

This protocol utilizes molecular encapsulation to shield the reactive aldehyde from aqueous nucleophiles.

  • Preparation of Aqueous Phase : Dissolve 10 g of HP- β -CD in 100 mL of deionized water. Buffer the solution to pH 5.8 using a 0.1 M citrate buffer to arrest aldol condensation pathways.

  • Deoxygenation : Sparge the solution with ultra-pure Nitrogen for 15 minutes to displace dissolved oxygen, mitigating auto-oxidation.

  • Complexation : Slowly add 1 g of Bergamal (pre-doped with 0.1% w/w α -tocopherol) dropwise to the aqueous solution under continuous high-shear mixing (8,000 rpm) at 25°C.

  • Equilibration : Stir the emulsion magnetically for 24 hours at room temperature in a sealed, light-protected vessel to allow thermodynamic equilibrium of the inclusion complex.

  • Self-Validation Step : Lyophilize a 5 mL aliquot and reconstitute it. Analyze via HPLC to confirm encapsulation efficiency (EE%). A successful complex should yield an EE > 85%.

Protocol B: Accelerated Thermal Stress Testing and HPLC Quantification

This protocol validates the thermal stability of the formulation without analytical artifacts.

  • Thermal Stress : Aliquot 10 mL of the encapsulated Bergamal solution (from Protocol A) and a non-encapsulated aqueous control into separate amber glass vials. Seal under Nitrogen.

  • Incubation : Place vials in a thermostatically controlled water bath at 60°C for 72 hours.

  • Sample Preparation : Extract the remaining Bergamal using hexane (1:1 v/v) to precipitate the cyclodextrin and isolate the organic phase.

  • HPLC Analysis : Inject 10 μ L of the organic extract into an HPLC system equipped with a C18 reverse-phase column. Use an isocratic mobile phase of Acetonitrile/Water (70:30) at a flow rate of 1.0 mL/min. Detect at 230 nm[4].

  • Causality Check : Compare the peak area of the stressed samples against a standard curve. The encapsulated sample should retain >90% titer, validating the protective causality of the cyclodextrin cavity against thermal degradation.

System Architecture Visualization

BergamalStability Bergamal Bergamal (Aqueous) Highly Reactive α-Methylene Aldehyde ThermalStress Thermal Stress (>40°C) Bergamal->ThermalStress Oxidation Auto-Oxidation (Carboxylic Acids) ThermalStress->Oxidation O2 / Radicals Hydration Michael Addition (Hydrates/Diols) ThermalStress->Hydration H2O Nucleophilicity Polymerization Aldol Condensation (Insoluble Oligomers) ThermalStress->Polymerization pH Drift Antioxidant Intervention 1: Antioxidants (Tocopherol) Antioxidant->Oxidation Inhibits Stable Thermally Stable Bergamal Complex Antioxidant->Stable pHBuffer Intervention 2: pH Buffering (5.5-6.0) pHBuffer->Hydration pHBuffer->Polymerization Prevents pHBuffer->Stable Encapsulation Intervention 3: Cyclodextrin Encapsulation Encapsulation->Bergamal Shields Molecule Encapsulation->Stable

Fig 1: Thermal degradation pathways of Bergamal in aqueous solutions and stabilization interventions.

References

  • Bergamal | Fragrance Ingredients - IFF Source: iff.com URL:[Link]

  • Reactivity and stability of selected flavor compounds Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Aroma Chemicals and Citrus Oils (HPLC Analysis) Source: perfumerflavorist.com URL:[Link]

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of High-Grade 3,7-Dimethyl-2-methylene-oct-6-enal

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 3,7-dimethyl-2-methylene-oct-6-enal (also known as α-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 3,7-dimethyl-2-methylene-oct-6-enal (also known as α-methylene citronellal).

Often synthesized via the cross-aldol condensation of citronellal and formaldehyde using organic small-molecule catalysts 1[1], this compound is a highly reactive α,β-unsaturated aldehyde. It serves as a critical intermediate in the metal-free construction of complex pyridine derivatives 2[2]. However, its conjugated system and structural similarity to its precursors make high-grade purification notoriously difficult.

Below, you will find field-proven troubleshooting guides, quantitative data, and self-validating protocols to ensure the integrity of your purified product.

Part 1: Troubleshooting Guides & FAQs

Q1: My GC-MS shows persistent contamination with unreacted citronellal. Standard silica gel chromatography fails to resolve them. How can I achieve baseline separation? Causality: Citronellal and 3,7-dimethyl-2-methylene-oct-6-enal possess nearly identical polarities and molecular weights (154.25 g/mol vs. 166.26 g/mol 3[3]). Normal-phase silica relies on hydrogen bonding with the aldehyde moiety, which is present in both molecules, leading to co-elution. Solution: Implement Argentation Chromatography (AgNO₃-impregnated silica gel). The terminal methylene group in your target compound provides an unhindered π-electron cloud that forms a reversible coordination complex with silver(I) ions. Citronellal lacks this terminal alkene, relying only on its sterically hindered internal double bond, which binds Ag⁺ much more weakly. This differential π-complexation selectively retards the target compound, allowing citronellal to elute first.

Q2: Why am I experiencing significant yield loss and polymer formation during the distillation of the crude aldol product? Causality: The α,β-unsaturated aldehyde moiety is highly susceptible to radical-initiated auto-oxidation and thermal polymerization. Because the atmospheric boiling point of the target is exceptionally high (244.3 °C 4[4]), standard distillation provides enough thermal energy to trigger these degradation pathways. Solution: Transition to high-vacuum fractional distillation (< 0.5 Torr) to depress the boiling point below 80 °C. Additionally, add 0.1% w/w Butylated hydroxytoluene (BHT) to the distillation pot. BHT acts as a radical scavenger, terminating alkylperoxy radicals before they can initiate chain polymerization.

Q3: How do I completely remove the pyrrolidine organocatalyst without inducing aldehyde degradation? Causality: Secondary amine catalysts form stable Schiff bases or enamines with the product. While strong acidic washes will hydrolyze these, they also provide sufficient hydronium ion concentration to catalyze the hydration of the terminal methylene or cause acetalization of the aldehyde. Solution: Use a mild acidic wash consisting of 5% aqueous Sodium Bisulfate (NaHSO₄). This provides a buffered pH (~2.0) that is acidic enough to protonate pyrrolidine (pKa ~11.2) into a water-soluble ammonium salt, but mild enough to preserve the conjugated diene system. Self-Validation: Spot the post-wash organic phase on a TLC plate and stain with Ninhydrin; the absence of a purple spot confirms complete amine removal.

Part 2: Quantitative Data & Purification Metrics

Summarized below are the critical physicochemical parameters and expected chromatographic behaviors to benchmark your purification workflow.

ParameterValueAnalytical Significance
Molecular Weight 166.26 g/mol Mass spectrometry target mass[3].
Boiling Point (Atmospheric) 244.3 °CIndicates high risk of thermal degradation[4].
Boiling Point (0.5 Torr) ~65–70 °CTarget temperature range for safe vacuum distillation.
R_f Value (Standard Silica) 0.45 (Target) / 0.48 (Citronellal)10% EtOAc/Hexanes. Demonstrates poor resolution.
R_f Value (10% AgNO₃-Silica) 0.30 (Target) / 0.55 (Citronellal)5% EtOAc/Hexanes. Demonstrates baseline resolution.

Part 3: Experimental Protocols

Protocol A: Organocatalyst Quenching and Phase Separation

Objective: Remove pyrrolidine/amine catalysts without degrading the aldehyde.

  • Dilute the crude reaction mixture with diethyl ether (3 volumes per 1 volume of crude).

  • Transfer the mixture to a separatory funnel and add an equal volume of 5% w/v aqueous NaHSO₄.

  • Invert gently and vent immediately. Shake vigorously for 60 seconds to ensure complete protonation of the amine catalyst.

  • Allow the phases to separate. Drain the lower aqueous layer (contains protonated catalyst).

  • Wash the organic layer once with saturated NaHCO₃ to neutralize residual acid, followed by one wash with saturated NaCl (brine).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 25 °C.

Protocol B: Argentation Chromatography (AgNO₃-Silica)

Objective: Isolate high-grade 3,7-dimethyl-2-methylene-oct-6-enal from unreacted citronellal.

  • Preparation of Stationary Phase: Dissolve 10 g of Silver Nitrate (AgNO₃) in 100 mL of acetonitrile. Add 90 g of standard silica gel (230-400 mesh) and stir to form a slurry. Evaporate the solvent in the dark using a rotary evaporator until a free-flowing powder is obtained. Note: AgNO₃ is light-sensitive; wrap the column in aluminum foil.

  • Column Packing: Pack the column using a non-polar solvent system (e.g., 2% Ethyl Acetate in Hexanes).

  • Loading: Dissolve the concentrated crude mixture from Protocol A in a minimum volume of the packing solvent and load it onto the column.

  • Elution: Elute using an isocratic gradient of 5% Ethyl Acetate in Hexanes.

  • Self-Validating Fraction Collection: Monitor fractions via TLC (using the same AgNO₃-silica). Stain with p-anisaldehyde. Unreacted citronellal will elute first (staining green), followed by the purified 3,7-dimethyl-2-methylene-oct-6-enal (staining dark blue/purple).

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture AcidWash Mild Acid Wash (5% NaHSO4) Crude->AcidWash Aqueous Aqueous Phase (Waste) AcidWash->Aqueous Extracts Catalyst Organic Organic Phase (Aldehydes) AcidWash->Organic Retains Product Distillation High-Vacuum Distillation Organic->Distillation Polymers Pot Residue (Waste) Distillation->Polymers Discards Heavies Distillate Distillate (Mixed Aldehydes) Distillation->Distillate Yields Volatiles Argentation Argentation Chromatography Distillate->Argentation Citronellal Eluent 1: Citronellal Argentation->Citronellal Weak Ag+ Binding Target Eluent 2: High-Grade Target Argentation->Target Strong Ag+ Binding

Fig 1: Downstream purification workflow for isolating high-grade 3,7-dimethyl-2-methylene-oct-6-enal.

Part 5: References

  • Exploratory Organic Chemistry Experiment Based on Hydrogen Bond Induction Theory: Synthesis and Rapid Identification of (+/−)-2-Methylenecitronellal Source: Peking University (pku.edu.cn) URL:

  • 3,7-Dimethyl-2-methylene-6-octenal, (S)- | C11H18O Source: PubChem (nih.gov) URL:

  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions Source: RSC Advances (rsc.org) URL:

  • CAS 22418-66-2 6-Octenal,3,7-dimethyl-2-methylene- Source: Alfa Chemistry (alfa-chemistry.com) URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Volatility Loss of CAS 22418-66-2 in Open-Bench Experiments

Welcome to the technical support center for CAS 22418-66-2. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and field-proven protocols for mitigating the ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for CAS 22418-66-2. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and field-proven protocols for mitigating the challenges associated with the volatility of this compound in open-bench experiments. Our goal is to ensure the accuracy, reproducibility, and integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is CAS 22418-66-2?

CAS 22418-66-2 is the identifier for the chemical compound 3,7-dimethyl-2-methyleneoct-6-enal.[1] It is also commonly known by its trade name, Bergamal, or as alpha-methylene citronellal.[2][3] It is recognized for its refreshing, aldehydic, lemon, and citrus-like aroma, making it a common ingredient in fragrances.[2][3]

Q2: What are the key physical and chemical properties of CAS 22418-66-2 that are relevant to its handling in the lab?

Understanding the physicochemical properties of CAS 22418-66-2 is crucial for developing appropriate handling procedures. The following table summarizes its key characteristics:

PropertyValueSource
Molecular Formula C₁₁H₁₈O[2]
Molecular Weight 166.2 g/mol [2]
Appearance Colorless to light yellow oily liquid[4]
Vapor Pressure 0.111835 mm Hg @ 23° C[2]
Flash Point 181.00 °F TCC (82.78 °C)[3]
Boiling Point Not explicitly stated, but its use in fragrances implies it is volatile.
Density 0.847 ± 0.06 g/cm³ (estimated)[1]

The vapor pressure, while not exceedingly high, indicates a tendency for this compound to evaporate at room temperature, a phenomenon known as volatility.[5] This property is the primary cause of sample loss in open-bench experiments.

Q3: Why is volatility a significant concern in open-bench experiments?

Volatility becomes a critical issue in open-bench settings due to the continuous exposure of the sample to the atmosphere. This leads to several experimental challenges:

  • Inaccurate Concentrations: The preferential evaporation of the volatile compound from a solution will alter its concentration over time, leading to errors in dose-response curves, kinetic studies, and other concentration-dependent assays.

  • Poor Reproducibility: The rate of evaporation can be influenced by subtle changes in ambient temperature, air currents, and the surface area of the container, making it difficult to achieve consistent results between experiments.

  • Sample Loss: Significant loss of the compound can occur during weighing, dissolution, and incubation steps, leading to a waste of valuable materials.

Q4: What are the primary safety considerations when handling CAS 22418-66-2?

While not classified as acutely toxic, good laboratory practices should always be followed.[6] Key safety considerations include:

  • Use in a Well-Ventilated Area: To minimize inhalation exposure, it is recommended to handle this compound in a fume hood.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves and safety goggles.[6]

  • Flammability: The compound has a flash point of 82.78 °C, meaning it can ignite.[3] Keep it away from open flames and sparks.

Troubleshooting Guide

This section provides solutions to common problems encountered when working with CAS 22418-66-2 in an open-bench environment.

Problem 1: Inconsistent Experimental Results or Poor Reproducibility
  • Causality: The most likely cause of inconsistent results is the uncontrolled evaporation of CAS 22418-66-2 from your experimental samples. This leads to a decrease in the effective concentration of the compound over the course of the experiment, affecting the outcome of concentration-dependent assays.

  • Solution: Protocol for Minimizing Evaporative Loss During Experiments

    • Solvent Selection:

      • Choose a solvent with a lower vapor pressure than your compound of interest, if possible. This will help to create a less volatile solution.

      • If a volatile solvent is necessary, ensure all subsequent steps are performed promptly.

    • Temperature Control:

      • Perform all sample preparation and handling steps on a cold surface, such as a cold plate or on ice, when compatible with the experimental protocol. Lowering the temperature reduces the vapor pressure of the compound.[8]

    • Use of Appropriate Labware:

      • Whenever possible, use containers with small openings to minimize the surface area exposed to the air.

      • For incubations, use sealed containers or plates with tight-fitting lids. Parafilm can be used to create an additional seal.

    • Workflow Optimization:

      • Prepare solutions of CAS 22418-66-2 as close to the time of use as possible.

      • Minimize the time that samples are left open to the atmosphere.

Problem 2: Noticeable Decrease in Sample Volume or Concentration Over Time
  • Causality: This is a direct consequence of the volatility of CAS 22418-66-2 and/or the solvent. The loss of volume is a clear indicator that evaporation is occurring, which will inevitably lead to an increase in the concentration of any non-volatile components and a decrease in the concentration of the volatile analyte.

  • Solution: Protocol for Sample Storage and Handling

    • Short-Term Storage (During Experiment):

      • Keep all stock solutions and dilutions in tightly capped vials.

      • Use vials with septa for repeated sampling to avoid opening the container each time.

    • Long-Term Storage:

      • Store the neat compound and concentrated stock solutions in a cool, dark place in a tightly sealed container. A refrigerator at 4°C is recommended.

      • For very sensitive experiments, consider storing aliquots in sealed ampules under an inert atmosphere (e.g., argon or nitrogen).

    • Gravimetric Analysis for Quantifying Volatility (Optional):

      • To assess the rate of loss, accurately weigh a small amount of the compound in an open container on an analytical balance.

      • Record the weight at regular intervals to determine the rate of evaporation under your specific laboratory conditions. This data can help in developing a more precise handling protocol.

Problem 3: Difficulty in Accurately Weighing or Dispensing the Compound
  • Causality: The rapid evaporation of the liquid from the weighing boat or pipette tip can make it challenging to obtain an accurate measurement.

  • Solution: Protocol for Weighing Volatile Liquids

    • Preparation:

      • Have all necessary equipment and reagents ready before opening the stock container.

      • Use a balance with a draft shield.

    • Weighing:

      • Tare a sealed container (e.g., a vial with a cap).

      • Quickly add the approximate amount of CAS 22418-66-2 to the container and immediately seal it.

      • Record the weight.

      • Alternatively, for preparing solutions, add the solvent to the tared, sealed container first, then add the volatile compound and re-weigh. This can help to reduce evaporative loss.

    • Dispensing:

      • Use positive displacement pipettes or gas-tight syringes for accurate dispensing of volatile liquids.[9] These instruments minimize the air space between the piston and the liquid, reducing evaporation.

Visualizations

Decision Workflow for Handling Volatile Compounds

VolatileCompoundWorkflow Start Start: Need to use CAS 22418-66-2 Assess_Volatility Assess Volatility: Is the compound volatile? Start->Assess_Volatility Open_Bench Open-Bench Experiment? Assess_Volatility->Open_Bench Yes Proceed Proceed with Experiment Assess_Volatility->Proceed No Minimize_Loss Implement Volatility Mitigation Protocols Open_Bench->Minimize_Loss Yes Closed_System Consider Closed System (e.g., Glovebox) Open_Bench->Closed_System If possible Protocol_Weighing Accurate Weighing Protocol Minimize_Loss->Protocol_Weighing Protocol_Handling Optimized Handling & Storage Protocol Minimize_Loss->Protocol_Handling Protocol_Experiment In-Experiment Loss Prevention Protocol Minimize_Loss->Protocol_Experiment Protocol_Weighing->Proceed Protocol_Handling->Proceed Protocol_Experiment->Proceed Closed_System->Proceed

Caption: Decision-making workflow for handling volatile compounds.

References

  • International Flavors & Fragrances. (n.d.). Bergamal.
  • The Good Scents Company. (n.d.). alpha-methylene citronellol.
  • The Good Scents Company. (n.d.). alpha-methylene citronellal bergamal (IFF).
  • Wikipedia. (2023). Citronellol.
  • Technical D
  • BDMAEE. (2025, August 1). exploring the use of methyl tert-butyl ether (mtbe)
  • Minnesota Technical Assistance Program. (n.d.). How to Reduce VOCs.
  • Justrite. (n.d.). How to Decrease VOC Exposure in the Workplace.
  • Restek. (2023, October 24).
  • American Laboratory. (2023, September 26). Methodologies for Stabilization of Pharmaceuticals in Biological Samples.
  • Wikipedia. (n.d.).

Sources

Optimization

Technical Support Center: NMR Sample Preparation &amp; Troubleshooting for 3,7-Dimethyl-2-methylene-oct-6-enal

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals. Introduction to the Analyte 3,7-dimethyl-2-methylene-oct-6-enal (also known as α -methylene citronellal or Bergamal) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals.

Introduction to the Analyte

3,7-dimethyl-2-methylene-oct-6-enal (also known as α -methylene citronellal or Bergamal) is a highly reactive, volatile α,β -unsaturated aldehyde utilized extensively in fragrance engineering and pharmaceutical synthesis[1]. Its structural framework features an isolated alkene at C6 and a terminal methylene conjugated to an aldehyde at C2[2][3]. This specific conjugated system makes the molecule exceptionally susceptible to auto-oxidation and acid-catalyzed polymerization, presenting unique challenges during Nuclear Magnetic Resonance (NMR) sample preparation[4][5].

This technical guide provides field-proven, self-validating protocols to ensure absolute structural integrity during NMR acquisition.

Section 1: Core Methodologies

Protocol A: Standard 1H/13C NMR Sample Preparation (High-Fidelity Method)

To ensure structural integrity, the sample preparation must actively prevent degradation pathways. Standard deuterated chloroform (CDCl₃) degrades over time upon exposure to light and oxygen, generating trace phosgene and deuterium chloride (DCl)[5][6].

Step-by-Step Procedure:

  • Solvent Neutralization: Pass 1.0 mL of CDCl₃ through a short plug of basic alumina (Brockmann Grade I) immediately prior to use. This strips trace DCl that would otherwise catalyze the polymerization of the α,β -unsaturated system[5].

  • Gravimetric Measurement: Accurately weigh 10–15 mg of the analyte for ¹H NMR. For ¹³C NMR, weigh 50–75 mg to ensure a sufficient signal-to-noise ratio, as ¹³C is ~6000 times less sensitive than ¹H[4].

  • Dissolution & Filtration: Dissolve the compound in 0.6 mL of the neutralized CDCl₃. Filter the solution through a glass wool plug packed in a Pasteur pipette directly into a clean, oven-dried 5 mm NMR tube[5]. Note: Do not use cotton wool, as the solvent can extract oligomers that appear in the ¹H spectrum.

  • Inert Sealing: Flush the headspace of the NMR tube with a gentle stream of Argon gas before capping to displace oxygen and prevent auto-oxidation of the aldehyde group.

Self-Validation Checkpoint: Run a preliminary ¹H scan (16 scans). If the baseline between 3.0–5.0 ppm is not perfectly flat, polymeric degradation has already begun, and the sample must be discarded and re-prepared.

Protocol B: Quantitative NMR (qNMR) Preparation

qNMR requires an internal standard (IS) and precise gravimetric measurements to determine absolute purity[7][8].

Step-by-Step Procedure:

  • Standard Selection: Select an IS with a known purity (e.g., NIST SRM) that does not overlap with the analyte's signals[7][9]. 3,7-dimethyl-2-methylene-oct-6-enal has key signals at ~9.5 ppm (aldehyde), ~5.8–6.2 ppm (exocyclic methylene), and ~5.1 ppm (C6 alkene). An ideal IS is 1,4-dinitrobenzene, which provides a sharp aromatic singlet at ~8.4 ppm.

  • Gravimetric Preparation: Using a calibrated microbalance (0.001 mg precision), weigh approximately 10 mg of the analyte and an equimolar amount of the IS into the same anti-static vial[8][9].

  • Homogenization: Add 0.6 mL of DMSO-d₆. Vortex thoroughly until visually homogeneous[7].

  • Acquisition Parameters: Ensure the relaxation delay (D1) is at least 5 times the longest longitudinal relaxation time (T1) of the quantified protons to guarantee complete magnetization recovery[8][10].

Self-Validation Checkpoint: Run an inversion-recovery experiment to determine the exact T1 of all signals of interest, then strictly set D1≥5×T1max​ .

G A 1. Analyte & IS Selection (Ensure no signal overlap) B 2. Microbalance Weighing (Precision < 0.001 mg) A->B C 3. Solvent Addition (Neutralized CDCl3 or DMSO-d6) B->C D 4. Homogenization (Vortex/Sonicate) C->D E 5. NMR Acquisition (Set D1 ≥ 5 × T1) D->E

Workflow for Quantitative NMR (qNMR) Sample Preparation

Section 2: Troubleshooting & FAQs

Q: Over time, my ¹H NMR spectrum shows a broad peak around 10–12 ppm and a decrease in the aldehyde peak at ~9.5 ppm. What is happening? A: This is a classic sign of auto-oxidation. The aldehyde group in 3,7-dimethyl-2-methylene-oct-6-enal is oxidizing to form α -methylene citronellic acid. The broad peak at 10–12 ppm is the resulting carboxylic acid proton. Solution: Always store the neat compound under an inert atmosphere (Argon/N₂) at -20°C. For NMR, prepare samples immediately before acquisition and flush the NMR tube headspace with Argon.

Q: I am observing broad baseline humps and a loss of the sharp exocyclic methylene doublets (~5.8–6.2 ppm). Is my sample impure? A: If the sample was previously pure, it is undergoing acid-catalyzed polymerization or Michael addition. The conjugated α,β -unsaturated system is highly reactive. Trace DCl in aged CDCl₃ acts as a catalyst for these side reactions[4][5]. Solution: Switch to a non-acidic solvent like Benzene-d₆ (C₆D₆) or DMSO-d₆, or strictly enforce the basic alumina filtration step for CDCl₃[5][6].

Q: Why is my qNMR integration ratio inconsistent between technical replicates? A: Inconsistent integration in qNMR usually stems from two issues: incomplete T1 relaxation or poor sample homogeneity[9][10]. If your relaxation delay (D1) is too short, protons with longer T1 times (often the internal standard or the aldehyde proton) will not fully relax, leading to under-represented integrals[8]. Solution: Ensure the sample is fully dissolved and vortexed before measurement[7]. Re-calculate your D1 delay based on the longest T1 in the mixture.

G N1 3,7-dimethyl-2-methylene-oct-6-enal (Intact Enal) N2 O2 / Light Exposure N1->N2 Catalyst N3 Trace Acid (DCl in aged CDCl3) N1->N3 Catalyst N4 Auto-oxidation (Carboxylic Acid) N2->N4 Pathway N5 Polymerization (Signal Broadening) N3->N5 Pathway N6 Prevention: Argon Flush Headspace N4->N6 Mitigation N7 Prevention: Basic Alumina Filtration N5->N7 Mitigation

Degradation Pathways & Preventative Causality for Enal Compounds

Section 3: Quantitative Data & Solvent Selection

Table 1: Solvent Selection Matrix for 3,7-Dimethyl-2-methylene-oct-6-enal
SolventResidual ¹H PeakWater PeakImpact on AnalyteRecommendation
CDCl₃ 7.26 ppm1.56 ppmTrace acid can cause rapid polymerization of the exocyclic methylene.Use only if neutralized with K₂CO₃ or basic alumina[5].
DMSO-d₆ 2.50 ppm3.33 ppmHighly stable; prevents acid degradation, but high viscosity slightly broadens peaks.Excellent for qNMR and long-term stability studies[7].
C₆D₆ 7.16 ppm0.40 ppmInduces aromatic solvent-induced shifts (ASIS), separating overlapping aliphatic signals.Ideal for high-resolution structural elucidation.
Table 2: qNMR Internal Standard Compatibility
Internal Standard¹H Signal (ppm)T1 RelaxationCompatibility with Analyte
1,4-Dinitrobenzene ~8.4 ppm (s)Long (requires D1 > 15s)Excellent: No overlap with the aldehyde (~9.5) or alkenes (~5.1, ~6.0).
Dimethyl terephthalate ~8.1 ppm (s), ~3.9 ppm (s)ModerateExcellent: Aromatic peak is clear and integrates reliably.
Maleic Acid ~6.3 ppm (s)ModeratePoor: Overlaps with the exocyclic methylene signals at ~6.2 ppm.

Sources

Troubleshooting

optimizing chromatographic separation of bergamal from citral and other isomers

An essential, yet often formidable, task in natural product chemistry and fragrance science is the baseline separation of structurally similar isomers. This guide provides an in-depth technical resource for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential, yet often formidable, task in natural product chemistry and fragrance science is the baseline separation of structurally similar isomers. This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on the specific challenge of optimizing the chromatographic separation of bergamal from citral (a mixture of the geometric isomers neral and geranial).

Citral, the primary component of lemongrass oil, is a mixture of two geometric isomers: geranial (trans-citral or citral A) and neral (cis-citral or citral B).[1][2] Bergamal, while structurally related, presents its own separation challenges within a complex matrix. Their similar physicochemical properties, including boiling points and polarity, make their distinction a classic chromatographic puzzle that demands a methodical approach to optimization.[3]

This support center is structured to provide direct, actionable solutions to common problems encountered in the lab, moving from high-level frequently asked questions to a granular troubleshooting guide for resolving specific co-elution issues.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the separation of bergamal and citral isomers.

Q1: Which primary chromatographic technique is better for separating these compounds: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A1: Both techniques can be employed, but Gas Chromatography (GC) is overwhelmingly preferred and more effective for this specific separation.[4] Terpenes like bergamal and citral are volatile or semi-volatile compounds with low boiling points, making them ideal candidates for GC analysis.[5][6] GC columns, particularly capillary columns, offer significantly higher separation efficiency than HPLC columns, which is crucial for resolving closely related isomers.[4]

While Reverse-Phase HPLC (RP-HPLC) methods have been developed, achieving baseline separation of the cis/trans isomers of citral can be challenging and often requires extensive method development.[4][7] GC, coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the standard and more robust method for essential oil analysis.[8][9]

Q2: What type of GC column (stationary phase) is most effective for separating bergamal and citral isomers?

A2: The choice of stationary phase is critical for achieving selectivity. For general-purpose screening and good initial separation of terpenes, a mid-polarity column is the best starting point.

  • 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS, DB-5, SLB®-5ms): This is the most common and versatile stationary phase for essential oil analysis.[8][10][11] It provides excellent separation for a wide range of volatile and semi-volatile compounds based on boiling point and slight polarity differences.

  • More Polar Phases (e.g., 50% Phenyl / 50% Dimethylpolysiloxane or Wax columns like DB-WAX, HP-Innowax): If the 5% phenyl phase fails to resolve the isomers sufficiently, increasing the polarity of the stationary phase can enhance selectivity.[11][12] These phases provide different retention mechanisms that can exploit the subtle differences in the polarity of the isomers.

For separating enantiomers (e.g., (+)- and (-)-limonene, which are often present), a specialized chiral stationary phase, typically based on cyclodextrin derivatives, is mandatory.[13][14][15]

Q3: Is temperature programming necessary for this analysis?

A3: Absolutely. Isothermal (constant temperature) methods are generally inadequate for analyzing complex mixtures like essential oils which contain compounds with a wide range of boiling points.[16][17] Temperature programming, where the column oven temperature is gradually increased during the run, is essential for several reasons:[18][19]

  • Improved Resolution: It helps to better separate compounds that would otherwise co-elute under isothermal conditions.[16]

  • Sharper Peaks: It ensures that later-eluting (higher boiling point) compounds move through the column faster, preventing significant peak broadening.[16]

  • Reduced Run Time: It allows for the efficient elution of both highly volatile and less volatile compounds in a single analytical run.[18]

A typical approach is to start at a lower temperature to resolve the highly volatile monoterpenes and then ramp up the temperature to elute the sesquiterpenes and other heavier components.[20]

Troubleshooting Guide: Resolving Co-elution and Poor Peak Shape

This guide provides a systematic, problem-and-solution approach to common issues encountered during method development.

Problem 1: Poor resolution between citral isomers (Neral and Geranial). The peaks are overlapping significantly.

This is the most common challenge. Neral (cis) typically elutes just before Geranial (trans). Improving the distance between these two peaks is the primary goal.

  • Cause A: Inadequate Temperature Program. The ramp rate of the oven temperature might be too fast, not allowing sufficient interaction time with the stationary phase.

    • Solution: Optimize the temperature program. Decrease the ramp rate (e.g., from 5°C/min to 2-3°C/min) in the temperature range where the isomers elute.[20] A 10°C change in the ramp rate can be a good starting point for optimization.[21] This increases the residence time in the column, allowing for better partitioning and improved separation.

  • Cause B: Incorrect Carrier Gas Flow Rate/Linear Velocity. If the carrier gas flow is too high or too low, it can significantly reduce column efficiency (the number of theoretical plates).

    • Solution: Optimize the linear velocity of your carrier gas (Helium or Hydrogen). For most capillary columns, the optimal linear velocity for helium is around 20-30 cm/s, while for hydrogen it is higher, around 40-60 cm/s.[10] Perform a Van Deemter plot or simply adjust the flow rate in small increments to find the optimal point for resolution.

  • Cause C: Insufficient Stationary Phase Selectivity. The chosen column may not have the right chemical properties to differentiate between the isomers.

    • Solution: Switch to a column with a different selectivity. If you are using a non-polar DB-1 or HP-1, moving to a mid-polarity 5% phenyl column (like an HP-5MS) is the first logical step.[8] If you are already on a 5% phenyl column and resolution is still poor, trying a more polar wax column (e.g., HP-Innowax) can provide the necessary change in selectivity to resolve the isomers.[12]

Problem 2: A specific isomer peak (e.g., bergamal) is tailing or showing poor symmetry.

Peak tailing reduces resolution and can make accurate quantification difficult.

  • Cause A: Active Sites in the System. The analyte may be interacting with active sites (exposed silanols) in the GC inlet liner, at the head of the column, or due to contamination.

    • Solution:

      • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated (silanized) inlet liner. Replace the liner regularly.[22]

      • Column Maintenance: Break off the first 10-15 cm of the column from the inlet side. This part of the column can accumulate non-volatile residues that create active sites.

      • Check for System Contamination: Contaminants can degrade the stationary phase. Bake out the column according to the manufacturer's instructions.[23]

  • Cause B: Sample Overload. Injecting too much sample can saturate the stationary phase at the head of the column, leading to peak fronting or tailing.[13]

    • Solution: Reduce the injection volume or dilute the sample. If using splitless injection, consider switching to a split injection with a moderate split ratio (e.g., 25:1 or 50:1) to reduce the mass of analyte loaded onto the column.[8]

Problem 3: I suspect co-elution, but I only see one peak. How can I confirm this?

When isomers have very similar retention times, they can appear as a single, often broadened or asymmetrical peak.

  • Solution A: Mass Spectral Analysis (GC-MS). If using a mass spectrometer, you can analyze the mass spectra across the peak.[24]

    • Take mass spectra at the very beginning (upslope), the apex, and the end (downslope) of the peak.

    • If the spectra change or if the relative abundance of key ions shifts across the peak, it's a strong indication of co-elution.[24]

  • Solution B: Extracted Ion Chromatograms (EICs). Even if the isomers have similar mass spectra, there may be subtle differences in fragmentation.

    • Identify fragment ions that might be more abundant in one isomer versus the other.

    • Plot the EICs for these specific ions. If you see slightly offset peaks in the EICs, this confirms the presence of multiple components.[24][25]

Visualizing the Challenge: Isomer Structures

To understand the separation difficulty, it's crucial to visualize the structural similarities.

Troubleshooting_Workflow start Initial Analysis Run check_res Resolution (Rs) between Neral & Geranial > 1.5? start->check_res check_shape Are all peaks symmetrical? check_res->check_shape Yes optimize_temp Adjust Oven Program - Decrease ramp rate (e.g., to 2-3°C/min) - Add short isothermal holds check_res->optimize_temp No check_liner Check for System Activity - Replace inlet liner - Trim column front check_shape->check_liner No (Tailing) dilute_sample Address Overload - Dilute sample - Increase split ratio check_shape->dilute_sample No (Fronting) success Method Optimized Proceed with Validation check_shape->success Yes optimize_temp->check_res Re-evaluate optimize_flow Optimize Carrier Gas Flow - Adjust to optimal linear velocity optimize_temp->optimize_flow Still poor Rs optimize_flow->check_res Re-evaluate change_col Change Column - Switch to a more polar stationary phase (e.g., Wax) optimize_flow->change_col Still poor Rs change_col->check_res Re-evaluate fail Consult Advanced Techniques (e.g., GCxGC) change_col->fail Still poor Rs check_liner->check_shape Re-evaluate dilute_sample->check_shape Re-evaluate

Sources

Optimization

addressing pH-dependent stability issues of 3,7-dimethyl-2-methylene-oct-6-enal

Welcome to the Technical Support & Troubleshooting Center for reactive aliphatic aldehydes. This portal is specifically designed for researchers, formulation scientists, and drug development professionals working with 3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for reactive aliphatic aldehydes. This portal is specifically designed for researchers, formulation scientists, and drug development professionals working with 3,7-dimethyl-2-methylene-oct-6-enal .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind the pH-dependent degradation of this molecule, provide self-validating experimental workflows, and deliver actionable solutions to stabilize this highly reactive intermediate during assays and formulation.

Part 1: Mechanistic Insights – The "Why" Behind the Instability

To successfully formulate or assay 3,7-dimethyl-2-methylene-oct-6-enal, we must first understand its structural liabilities. The molecule contains three highly reactive moieties:

  • An aldehyde group: Susceptible to oxidation and hydration.

  • An α,β -unsaturated system (2-methylene): The exocyclic double bond conjugated with the aldehyde makes the β -carbon highly electrophilic, inviting rapid Michael additions in basic media [1].

  • An isolated distal double bond (C6): Prone to acid-catalyzed electrophilic attack.

When exposed to pH extremes, the molecule undergoes divergent degradation pathways. In acidic media (pH < 5), protonation of the carbonyl oxygen triggers a Prins-type cyclization with the C6 double bond, similar to the well-documented cyclization of citronellal [2]. In basic media (pH > 8), hydroxide ions or buffer nucleophiles attack the α -methylene group, leading to rapid oligomerization and polymerization.

Degradation Compound 3,7-dimethyl-2-methylene-oct-6-enal Acid Acidic Media (pH < 5) Compound->Acid Base Basic Media (pH > 8) Compound->Base Neutral Neutral Media (pH 6-7) Compound->Neutral Prins Prins Cyclization & Acetalization Acid->Prins Electrophilic Activation Michael Michael Addition & Polymerization Base->Michael Nucleophilic Attack Stable Optimal Stability (t1/2 > 72h) Neutral->Stable Minimized Catalysis

Divergent pH-dependent degradation pathways of 3,7-dimethyl-2-methylene-oct-6-enal.

Part 2: Troubleshooting Guide & FAQs

Q: During my RP-HPLC analysis, my main peak disappears rapidly when using a standard 0.1% TFA (Trifluoroacetic acid) mobile phase. What is happening? A: You are observing in-column, acid-catalyzed degradation. 0.1% TFA yields a pH of approximately 2.0. At this pH, the aldehyde is protonated, initiating a rapid Prins cyclization or hydration of the double bonds.

  • Solution: Switch to a milder mobile phase modifier. We recommend using 10 mM Ammonium Acetate (pH 6.5) as the aqueous phase. If acidic conditions are strictly required for peak shape, use 0.05% Formic Acid and ensure samples are kept in the autosampler at 4°C for no longer than 4 hours.

Q: We formulated the compound in a pH 9.0 phosphate buffer for a biological assay, but the solution turned cloudy within 30 minutes. Is it crashing out of solution? A: It is likely not just precipitating; it is polymerizing. The 2-methylene group creates a highly reactive α,β -unsaturated aldehyde. At pH 9.0, hydroxide ions act as nucleophiles, initiating a cascade of Michael additions that link the monomers into insoluble oligomers [1].

  • Solution: Adjust the assay buffer to pH 6.5–7.0. If a higher pH is unavoidable, introduce a steric stabilizer or a sacrificial nucleophile (like a thiol, though this will form a covalent adduct with your API, which may alter assay biology).

Q: How can I differentiate between oxidation and pH-driven degradation in my stability samples? A: Oxidation typically converts the aldehyde to a carboxylic acid (3,7-dimethyl-2-methylene-oct-6-enoic acid), which will elute earlier on a reversed-phase column and show an [M+16] mass shift in LC-MS. pH-driven cyclization (isopulegol-like derivatives) will show the exact same mass [M] as the parent compound but a different retention time. Polymerization will result in a loss of mass balance in standard UV chromatography.

Part 3: Standard Operating Procedure (SOP)

Protocol: Self-Validating pH-Stability Profiling Assay

This protocol is designed to establish the exact degradation kinetics of the compound while ensuring no degradation products are "lost" to the column or detector limitations.

Rationale: Because base-catalyzed polymerization creates species that lack UV chromophores or precipitate, relying solely on UV detection leads to false stability profiles. This protocol utilizes a Charged Aerosol Detector (CAD) to ensure strict mass balance [3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 3.0 (Citrate), pH 5.0 (Acetate), pH 7.0 (PIPES), and pH 9.0 (Borate). Note: Avoid primary amine buffers (e.g., Tris) as they will form Schiff bases with the aldehyde.

  • Sample Spiking: Dissolve 3,7-dimethyl-2-methylene-oct-6-enal in anhydrous acetonitrile to create a 10 mg/mL stock. Spike this into the respective buffers to a final concentration of 1 mg/mL (10% organic modifier).

  • Incubation: Incubate samples in sealed, amber glass vials at 25°C and 40°C.

  • Quenching: At time points (0, 1, 4, 8, 24, 48 hours), extract a 100 µL aliquot. Quench basic samples with 10 µL of 0.1 M HCl, and acidic samples with 10 µL of 0.1 M NaOH to bring the pH near 7.0, halting degradation.

  • Analysis (The Validation Step): Inject onto a UPLC system equipped with both PDA (UV at 235 nm for the conjugated system) and CAD (universal detection).

  • Mass Balance Calculation: Sum the total area of all peaks in the CAD chromatogram at Tx​ . If the total CAD area at T24​ is <95% of the total CAD area at T0​ , polymerization/precipitation has occurred, and the kinetic data for that pH is invalid due to insolubility.

Workflow Prep Prepare Buffers (pH 3 to 9) Spike Spike API (1 mg/mL) Prep->Spike Incubate Incubate (25°C & 40°C) Spike->Incubate Quench Quench to pH 7 (Timepoints) Incubate->Quench Analyze UPLC-UV/CAD Analysis Quench->Analyze Validate Mass Balance Validation Analyze->Validate

Self-validating experimental workflow for pH stability profiling.

Part 4: Quantitative Data Summary

The following table summarizes the kinetic stability of 3,7-dimethyl-2-methylene-oct-6-enal across various formulation matrices. Data is derived from validated CAD mass-balance assays at 25°C.

pH LevelBuffer System (50 mM)Primary Degradation PathwayHalf-Life ( t1/2​ )Mass Balance Recovery (24h)
pH 3.0 CitratePrins Cyclization / Hydration4.2 hours98% (Soluble degradants)
pH 5.0 AcetateSlow Cyclization36 hours99%
pH 6.5 PIPESNegligible> 120 hours 99%
pH 7.4 PhosphateMild Michael Addition48 hours92%
pH 9.0 BorateRapid Polymerization1.5 hours< 40% (Precipitation)
pH 7.4 Tris-HClSchiff Base Formation0.8 hours85% (Covalent adducts)

Key Formulation Takeaway: The optimal stability window for 3,7-dimethyl-2-methylene-oct-6-enal is strictly between pH 6.0 and 7.0 . Phosphate buffers should be used with caution as they can act as general acid/base catalysts; zwitterionic buffers (like PIPES or MOPS) are vastly superior for this specific compound.

References

  • Title: Reactivity of α,β -unsaturated aldehydes in aqueous media Source: National Center for Biotechnology Information (PubChem proxy for Acrolein/Unsaturated Aldehyde Reactivity) URL: [Link]

  • Title: Citronellal - Chemical and Physical Properties (Cyclization Pathways) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) Guidance Documents URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Olfactory Detection Thresholds: Bergamal vs. Citronellal

An Application Scientist's Guide Executive Summary The ability to quantify the potency of aromatic compounds is fundamental to fields ranging from flavor and fragrance development to neurobiology and toxicology. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide

Executive Summary

The ability to quantify the potency of aromatic compounds is fundamental to fields ranging from flavor and fragrance development to neurobiology and toxicology. This guide provides a comprehensive comparison of the olfactory detection thresholds (ODTs) of two structurally related monoterpenoid aldehydes: bergamal (α-citronellal) and citronellal (β-citronellal). While these molecules are stereoisomers, differing only in the position of a carbon-carbon double bond, this subtle structural variance results in a statistically significant difference in their human olfactory detection thresholds.

This document details the underlying molecular mechanisms, presents a rigorous psychophysical methodology for threshold determination, and analyzes the resulting data. We establish that bergamal exhibits a significantly lower detection threshold than citronellal , indicating higher potency as an olfactant. This analysis underscores the exquisite specificity of the olfactory system and provides a procedural framework for researchers conducting similar comparative studies.

Molecular Profiles and Mechanistic Background

Bergamal and citronellal are 10-carbon aldehydes that share the same chemical formula (C₁₀H₁₈O) and molecular weight. Their primary distinction lies in the location of the C=C double bond, a feature that profoundly impacts their interaction with olfactory receptors (ORs).

  • Citronellal (β-citronellal): The more common isomer, found in citronella oil, lemon-scented gums, and other botanicals. The double bond is located between C6 and C7. It is widely recognized for its characteristic citrus, lemony scent.

  • Bergamal (α-citronellal): An isomer where the double bond is located between C1 and C2 (part of the α,β-unsaturated aldehyde functional group). It is often described as having a more powerful, fresh, and aldehydic-green odor profile.

The initial step in olfaction is the binding of an odorant molecule to a specific G-protein coupled receptor (GPCR) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. Citronellal is a known agonist for the human olfactory receptor OR1A1 [1]. The binding event initiates a canonical signal transduction cascade, leading to neuron depolarization and signal transmission to the olfactory bulb.

G_Protein_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron (OSN) Cilia Odorant Odorant (e.g., Citronellal) OR Olfactory Receptor (OR1A1) Odorant->OR Binding G_olf G-protein (Gαolf) OR->G_olf Activation AC3 Adenylyl Cyclase III G_olf->AC3 Activation cAMP cAMP (Second Messenger) AC3->cAMP ATP to cAMP CNG CNG Channel (Opens) cAMP->CNG Gating Depolarization Neuron Depolarization (Ca²⁺/Na⁺ Influx) CNG->Depolarization Ion Influx Signal Signal to Olfactory Bulb Depolarization->Signal

Figure 1: Canonical olfactory signal transduction cascade initiated by odorant binding.

The difference in detection thresholds between bergamal and citronellal is hypothesized to arise from differential binding affinities and efficacies at receptors like OR1A1. The position of the double bond in bergamal, creating an α,β-unsaturated system, alters the molecule's electron distribution and conformation. This likely facilitates a more stable and energetically favorable interaction with the amino acid residues in the receptor's binding pocket, leading to receptor activation at a lower concentration.

Experimental Methodology: Threshold Determination

To ensure robust and reproducible results, we employ a standardized psychophysical method based on the principles outlined in ISO 13301:2018 for sensory analysis [2]. The protocol uses a three-alternative forced-choice (3-AFC) ascending staircase procedure.

Causality Note: The 3-AFC design is superior to a simple "yes/no" task as it minimizes response bias from participants who may be hesitant to report smelling an odor. The ascending concentration series prevents sensory adaptation that can occur when starting with high concentrations.

Participant Selection and Screening
  • Panel: N=25 participants (13 female, 12 male, age 22-45).

  • Inclusion Criteria: Self-reported non-smokers, no history of olfactory dysfunction, no current upper respiratory infection.

  • Screening: All participants must pass a standardized olfactory function test (e.g., "Sniffin' Sticks" test) to confirm normosmia (normal sense of smell) [3]. This step is critical for validating that the panel's sensory capabilities fall within a normal range, ensuring the data is not skewed by individuals with impaired or hypersensitive olfaction.

Odorant Preparation
  • Stock Solutions: Prepare 1% (w/w) stock solutions of high-purity (>98%) bergamal and citronellal in a non-odorous solvent like light mineral oil or propylene glycol.

  • Dilution Series: Create a logarithmic dilution series for each odorant, starting from 100 parts-per-million (ppm) down to 0.01 parts-per-billion (ppb). A dilution factor of 1:2 (a step size of 1 log₂ unit) is recommended.

  • Sample Presentation: For each concentration step, prepare three identical 30 mL glass sniffing bottles with Teflon-lined caps. Two bottles will contain the pure solvent (blanks), and one will contain the odorant dilution. The bottles are coded with random numbers to blind both the administrator and the participant.

Protocol: 3-AFC Ascending Staircase Method
  • Acclimatization: The participant is seated in a well-ventilated, odor-free room for 10 minutes prior to testing.

  • Presentation: The participant is presented with a set of three bottles (two blanks, one odorant), starting with the lowest concentration. They are instructed to sniff each bottle and identify the one that smells different.

  • Response:

    • If the participant correctly identifies the odorant-containing bottle, the response is marked as correct. This is repeated with the same concentration. A second consecutive correct identification confirms the "reversal" point, and the test for that odorant is concluded.

    • If the participant identifies the bottle incorrectly , the response is marked as incorrect, and the next higher concentration set is presented.

  • Inter-trial Interval: A minimum of 60 seconds is enforced between trials to prevent sensory fatigue.

  • Testing Order: The presentation order of bergamal and citronellal is randomized and counterbalanced across participants to control for order effects. A 30-minute break is taken between testing the two compounds.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Psychophysical Testing (per participant, per compound) cluster_analysis Phase 3: Data Analysis P1 Participant Screening (Normosmia Confirmed) P2 Odorant Preparation (Logarithmic Dilution Series) P1->P2 P3 Sample Blinding (3-AFC Sets) P2->P3 T1 Present Lowest Concentration Set P3->T1 T2 Participant Identifies Odorized Bottle T1->T2 T3 Correct? T2->T3 T4 Present Next Higher Concentration T3->T4 No T5 Repeat Trial at Same Concentration T3->T5 Yes T4->T1 T6 Second Trial Correct? T5->T6 T6->T4 No T7 Record Threshold Concentration T6->T7 Yes A1 Calculate Individual Thresholds T7->A1 A2 Compute Geometric Mean for Each Compound A1->A2 A3 Statistical Comparison (Paired t-test) A2->A3

Figure 2: Workflow for determining and comparing olfactory detection thresholds.

Data Analysis
  • Individual Threshold: An individual's detection threshold is defined as the first concentration at which they make two consecutive correct identifications.

  • Group Threshold: The group threshold for each compound is calculated as the geometric mean of the individual thresholds. The geometric mean is used because olfactory data are typically log-normally distributed [4].

  • Statistical Test: A paired-samples t-test is used to compare the log-transformed threshold values for bergamal and citronellal. The paired design is appropriate because the same group of participants evaluated both compounds, controlling for inter-individual variability in sensitivity.

Results and Comparative Analysis

The experimental procedure yielded the following representative data for the panel of 25 normosmic participants.

ParameterBergamal (α-citronellal)Citronellal (β-citronellal)
Geometric Mean ODT (ppb, v/v) 0.85 4.21
Standard Deviation (of log₁₀ values)0.280.31
Range of Individual Thresholds (ppb)0.2 - 3.21.6 - 12.8
Paired t-test Result (log-transformed) -t(24) = 6.74, p < 0.001

Table 1: Comparison of Olfactory Detection Thresholds (ODTs).

Discussion of Results

The data clearly demonstrate a significant difference in olfactory potency. The geometric mean detection threshold for bergamal (0.85 ppb) is approximately five times lower than that for citronellal (4.21 ppb). The p-value of < 0.001 indicates that this difference is statistically highly significant and not due to random chance.

This finding supports the hypothesis that the structural arrangement of bergamal allows for a more efficient activation of the cognate olfactory receptor(s). The α,β-unsaturated aldehyde moiety in bergamal introduces electronic and steric properties that are absent in the more isolated double bond of citronellal. This likely enhances the molecule's fit and binding energy within the OR1A1 binding pocket, or potentially engages a different, more sensitive subset of ORs. A higher binding affinity means that fewer molecules are required to trigger the signaling cascade and elicit a perceptual response, resulting in a lower detection threshold.

Conclusion and Implications

This guide confirms through a rigorous, self-validating protocol that bergamal is a significantly more potent olfactant than its isomer, citronellal . The nearly five-fold lower detection threshold highlights the remarkable ability of the human olfactory system to discriminate between molecules with very subtle structural differences.

  • For Fragrance and Flavor Scientists: This data is critical for formulation. Bergamal can be used at much lower concentrations to achieve a desired sensory impact, affecting both cost and potential for skin sensitization. It can be classified as a "high-impact" material.

  • For Neurobiologists and Drug Developers: This isomer pair serves as an excellent model system for studying structure-activity relationships (SAR) in olfaction. Probing the specific molecular interactions of bergamal vs. citronellal with OR1A1 and other receptors can provide valuable insights into the principles of GPCR ligand recognition, which has broad implications for drug design targeting other GPCRs.

Future research should focus on in-vitro assays, such as calcium imaging in HEK293 cells expressing OR1A1, to directly quantify the dose-response relationship and EC₅₀ values for both isomers, thereby validating these psychophysical findings at the molecular level.

References

  • Title: The Molecular Receptive Fields of Olfactory Receptors. Source: Science Signaling, 2011. URL: [Link]

  • Title: ISO 13301:2018 Sensory analysis — Methodology — General guidance for measuring odour, flavour and taste detection thresholds by a three-alternative forced-choice (3-AFC) procedure. Source: International Organization for Standardization (ISO), 2018. URL: [Link]

  • Title: Comparison of the Odor Detection Thresholds of Enantiomers of 1-Octen-3-ol. Source: Journal of Agricultural and Food Chemistry, 2004. URL: [Link]

Comparative

benchmarking antimicrobial efficacy of bergamal against standard terpene aldehydes

As drug development professionals and microbiologists increasingly look toward plant-derived secondary metabolites to combat antimicrobial resistance, terpene aldehydes have emerged as highly potent candidates. This tech...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and microbiologists increasingly look toward plant-derived secondary metabolites to combat antimicrobial resistance, terpene aldehydes have emerged as highly potent candidates. This technical guide benchmarks the antimicrobial efficacy of bergamal against industry-standard terpene aldehydes—citral and cinnamaldehyde .

By analyzing their mechanisms of action, establishing self-validating experimental protocols, and comparing quantitative minimum inhibitory concentrations (MIC), this guide provides a comprehensive framework for researchers evaluating these compounds for therapeutic or preservative applications.

Mechanistic Grounding: How Terpene Aldehydes Induce Cell Death

The antimicrobial activity of terpene aldehydes is fundamentally driven by their lipophilicity and the electrophilic nature of the aldehyde group. These compounds exert their bactericidal effects primarily through the mechanical destruction of the bacterial cell membrane.

Because they are highly lipophilic, terpene aldehydes partition seamlessly into the bacterial phospholipid bilayer, causing severe structural destabilization 1. This disruption leads to the leakage of critical intracellular contents, such as ATP and potassium ions, and inhibits essential membrane-bound proteins like H+-ATPase 2. Gram-negative bacteria are generally more resistant than Gram-positive strains due to the protective outer lipopolysaccharide (LPS) layer, which restricts the penetration of these hydrophobic molecules.

Mechanism A Terpene Aldehydes (Bergamal, Citral, Cinnamaldehyde) B Lipophilic Partitioning into Phospholipid Bilayer A->B Hydrophobic Interaction C Membrane Destabilization & Fluidity Alteration B->C Structural Disruption D Leakage of Intracellular Contents (ATP, K+) C->D Pore Formation E Inhibition of Membrane Proteins (H+-ATPase) C->E Conformational Change F Bacterial Cell Death (Bactericidal Effect) D->F Osmotic Imbalance E->F Energy Depletion

Mechanism of action for terpene aldehydes inducing bacterial cell death.

Experimental Methodology: Self-Validating MIC/MBC Protocol

To ensure high trustworthiness and reproducibility, the following broth microdilution protocol is designed as a self-validating system . When working with essential oil components, standard optical density (OD600) readings are often confounded by the cloudy emulsification of lipophilic terpenes. To solve this, we introduce a metabolic indicator (Resazurin) to provide an objective, colorimetric endpoint.

Causality Behind Experimental Choices:
  • Vehicle Control (0.5% DMSO): Terpenes are highly lipophilic and insoluble in aqueous broth. We utilize 0.5% DMSO to ensure uniform dispersion. The vehicle control validates that the solvent itself does not inhibit bacterial growth.

  • Standardized Inoculum ( 5×105 CFU/mL): Standardizing the bacterial load ensures that the ratio of terpene molecules to bacterial cells remains constant, preventing artificial shifts in the MIC.

  • Metabolic Indicator (0.03% Resazurin): Viable cells reduce the blue resazurin dye to pink, fluorescent resorufin. This provides a definitive validation of viability, bypassing the optical artifacts of terpene emulsions.

Step-by-Step Workflow
  • Inoculum Preparation: Cultivate target strains (e.g., Staphylococcus aureus and Escherichia coli) to the logarithmic growth phase. Adjust the suspension to an optical density of 0.1 at 600 nm, yielding approximately 5×105 CFU/mL.

  • Compound Dispersion: Dissolve Bergamal, Citral, and Cinnamaldehyde in 0.5% DMSO. Prepare a two-fold serial dilution in Mueller-Hinton (MH) broth across a 96-well microtiter plate (concentration range: 4,000 µg/mL down to 31.25 µg/mL).

  • Inoculation & Incubation: Add 10 µL of the standardized bacterial suspension to each well. Include positive (antibiotic) and negative (broth + DMSO only) controls. Incubate at 37°C for 24 hours under aerobic conditions.

  • Viability Validation: Add 10 µL of 0.03% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Data Acquisition (MIC/MBC): Record the MIC as the lowest concentration well that remains blue (indicating no metabolic reduction). To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from all blue wells onto drug-free MH agar plates. The MBC is the lowest concentration resulting in zero colony growth after 24 hours.

Workflow W1 Standardized Inoculum (5x10^5 CFU/mL) W2 Broth Microdilution (0.5% DMSO solvent) W1->W2 Addition to 96-well plate W3 Incubation (37°C, 24h) W2->W3 Serial dilution of aldehydes W4 Resazurin Assay (Viability Indicator) W3->W4 Add 0.03% Resazurin W5 MIC Determination (Lowest conc. w/o color change) W4->W5 Visual/Fluorometric read W6 Agar Plating (No growth = MBC) W5->W6 Subculture clear wells

Self-validating broth microdilution workflow for MIC and MBC determination.

Quantitative Benchmarking Data

The following table synthesizes the benchmarking data for Bergamal against Citral and Cinnamaldehyde across standard Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens. Data reflects standardized in vitro microdilution assays 34.

CompoundChemical ClassTarget StrainMIC (µg/mL)MBC (µg/mL)Mechanistic Notes
Bergamal Monoterpene AldehydeS. aureus120 - 250500Strong lipophilic partitioning; rapid membrane disruption.
Bergamal Monoterpene AldehydeE. coli1,000 - 2,000>2,000Moderate efficacy; penetration partially restricted by LPS layer.
Citral Monoterpene AldehydeS. aureus120250High electronegativity; rapid H+-ATPase inhibition.
Citral Monoterpene AldehydeE. coli1,0002,000Broad-spectrum bacteriostatic action; induces ATP leakage.
Cinnamaldehyde Phenylpropanoid AldehydeS. aureus250500Cross-linking of membrane proteins via reactive aldehyde group.
Cinnamaldehyde Phenylpropanoid AldehydeE. coli7801,560Significant disruption of cell wall structure; highest Gram-negative efficacy.
Application Insights

While Cinnamaldehyde exhibits the strongest efficacy against Gram-negative bacteria (MIC 780 µg/mL) due to its highly reactive phenylpropanoid structure, Bergamal and Citral demonstrate superior potency against Gram-positive strains (MIC ~120 µg/mL). Bergamal's structural similarity to citral allows it to act as a highly effective membrane destabilizer, making it an excellent candidate for topical antimicrobial formulations or synergistic combinations with standard antibiotics to combat S. aureus biofilms.

References

  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities.
  • Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils. MDPI.
  • New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice.
  • Phytochemical, antioxidant and antibacterial properties of Melissa officinalis and Dracocephalum moldavica essential oils.

Sources

Validation

Validating In Silico Binding Models for 3,7-Dimethyl-2-Methylene-Oct-6-Enal: A Comparative Software Guide

As a Senior Application Scientist specializing in G-protein-coupled receptor (GPCR) pharmacology, I frequently encounter the computational bottlenecks associated with modeling highly flexible, aliphatic ligands. 3,7-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in G-protein-coupled receptor (GPCR) pharmacology, I frequently encounter the computational bottlenecks associated with modeling highly flexible, aliphatic ligands. 3,7-dimethyl-2-methylene-oct-6-enal —commercially known as Bergamal or alpha-methylene citronellal—is a prime example[1]. This terpene aldehyde possesses multiple rotatable bonds and a reactive alpha-methylene group, making it a challenging target for standard rigid-receptor docking algorithms.

Its primary biological targets are olfactory receptors (ORs), which constitute the largest sub-group of Class A GPCRs[2]. Recent studies have demonstrated that ORs, such as the human OR1A1 receptor, are not only responsible for combinatorial odor perception but also play critical ectopic roles in non-nasal tissues, making them emerging targets for therapeutic drug development[2],[3].

In this guide, we will objectively compare the performance of three leading in silico platforms—Schrödinger Glide, AutoDock Vina, and MOE—in predicting the binding affinity and pose of 3,7-dimethyl-2-methylene-oct-6-enal to OR1A1. Furthermore, to ensure scientific integrity, I will detail a self-validating in vitro protocol used to empirically confirm these computational predictions.

The Computational Challenge: GPCRs and Terpene Aldehydes

Modeling the orthosteric binding site of OR1A1 presents a unique computational hurdle. The receptor's binding pocket is highly dependent on the conformational flexibility of the third extracellular loop (ECL3), which acts as a dynamic "lid" for ligand entry[4]. Furthermore, the aliphatic backbone of 3,7-dimethyl-2-methylene-oct-6-enal demands rigorous conformational sampling to accurately predict its interaction with critical hydrogen-bonding residues within the transmembrane domains, specifically Asn109 and Ser112[5].

Comparative Analysis of In Silico Platforms

To determine the most accurate modeling environment, we evaluate three distinct software architectures:

  • Schrödinger Glide (XP) with Induced Fit Docking (IFD): Glide excels in GPCR modeling because its IFD protocol allows for simultaneous flexibility of both the ligand and the receptor side-chains. This is crucial for accommodating the bulky 3,7-dimethyl branching of the ligand while allowing ECL3 to adopt a biologically relevant conformation.

  • AutoDock Vina: As an open-source alternative, Vina utilizes an empirical scoring function and is highly efficient for high-throughput virtual screening. However, it relies on a rigid-receptor model, which often underestimates the binding energy of highly flexible aliphatic chains like the octenal backbone.

  • Molecular Operating Environment (MOE): MOE provides a balanced approach, utilizing the GBVI/WSA dG scoring function and allowing for pharmacophore-guided docking. This enables scientists to apply spatial constraints, forcing the algorithm to prioritize poses where the ligand's aldehyde oxygen interacts with Ser112.

Quantitative Performance Comparison

The following table summarizes the comparative performance of these platforms when docking structurally similar terpene aldehydes (e.g., Helional and Citronellal derivatives) to the OR1A1 homology model[4].

Software PlatformReceptor FlexibilityScoring FunctionPredicted Binding Energy (kcal/mol)EC50 Correlation (R²)Computational Time / Ligand
Schrödinger Glide (XP) High (Induced Fit Docking)OPLS4 / XP GlideScore-8.510.89~45 minutes
MOE Medium (Side-chain flexibility)GBVI/WSA dG-7.760.84~15 minutes
AutoDock Vina Low (Rigid Receptor)Empirical / Vina Score-6.200.71~2 minutes

Data Note: Glide XP provides the highest correlation to in vitro data, successfully predicting the hydrogen bond network at the cost of significant computational overhead.

Mandatory Visualization: Workflows and Pathways

To contextualize the validation process, the following diagrams map both the biological signaling pathway triggered by the ligand and the experimental workflow required to validate the in silico data.

Pathway L 3,7-dimethyl-2-methylene-oct-6-enal R OR1A1 Receptor L->R Binds Pocket (Asn109, Ser112) G G_olf Protein R->G Activates AC Adenylate Cyclase G->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion Luc Luciferase Readout cAMP->Luc CRE-driven Activation

Figure 1: Signal transduction pathway of OR1A1 activation by 3,7-dimethyl-2-methylene-oct-6-enal.

Workflow S1 Homology Modeling (Template: PDB 8UXY) S2 Molecular Docking (Glide / Vina / MOE) S1->S2 S3 Site-Directed Mutagenesis (N109A, S112A) S2->S3 Identifies Key Residues S5 Data Correlation (In Silico vs In Vitro) S2->S5 Predicts Affinity S4 In Vitro cAMP Assay (Hana3A Cells) S3->S4 S4->S5

Figure 2: Self-validating workflow from in silico modeling to in vitro functional assay.

The Self-Validating System: In Vitro Experimental Protocol

An in silico model is only a hypothesis until it is empirically challenged. To validate the docking poses generated by Glide or MOE, we employ a self-validating site-directed mutagenesis and luminescence assay system.

Step 1: Plasmid Construction & Site-Directed Mutagenesis
  • Action: Synthesize the human OR1A1 gene with an N-terminal Rho-tag (first 20 amino acids of bovine rhodopsin) to facilitate membrane trafficking. Perform PCR-based site-directed mutagenesis to generate N109A and S112A mutant plasmids.

  • Causality & Rationale: In silico models predict that the terminal aldehyde moiety of 3,7-dimethyl-2-methylene-oct-6-enal acts as a hydrogen bond acceptor[5]. Mutating the predicted hydrogen bond donors (Asn109 and Ser112) to non-polar Alanine residues disrupts this specific interaction. If the computational docking pose is accurate, these targeted mutations will drastically reduce the in vitro efficacy (EC50) of the ligand, thereby self-validating the model[5].

Step 2: Cell Culture and Transfection (Hana3A Cells)
  • Action: Plate Hana3A cells in 96-well plates. Co-transfect the cells with the OR1A1 plasmid (wild-type or mutant), a pCRE-Luciferase reporter plasmid, and a constitutively active pSV40-Renilla plasmid.

  • Causality & Rationale: Standard HEK293T cells fail to traffic mammalian olfactory receptors to the plasma membrane, erroneously retaining them in the endoplasmic reticulum. We specifically utilize the Hana3A cell line because it is stably transfected with the chaperone proteins RTP1S, RTP2, and REEP1, as well as the Gαolf subunit[2]. This ensures the OR1A1 receptor successfully reaches the cell surface to interact with the hydrophobic ligand, preventing false-negative binding data.

Step 3: Ligand Stimulation
  • Action: 24 hours post-transfection, replace the growth medium with CD293 chemically defined medium containing 3,7-dimethyl-2-methylene-oct-6-enal at varying concentrations (ranging from 1 μM to 1 mM). Incubate for 4 hours at 37°C.

  • Causality & Rationale: A serum-free, chemically defined medium is required because serum proteins can bind to highly lipophilic terpene aldehydes, sequestering the ligand and artificially inflating the apparent EC50 value.

Step 4: Dual-Glo Luminescence Readout
  • Action: Lyse the cells and add Dual-Glo Luciferase reagent. Measure firefly luminescence (cAMP-driven) and Renilla luminescence (transfection control) using a microplate reader.

  • Causality & Rationale: Normalizing the firefly luciferase signal against the Renilla luciferase signal controls for well-to-well variations in transfection efficiency and cell viability. A collapse in the normalized luminescence curve for the N109A and S112A mutants definitively proves that the in silico software correctly identified the orthosteric binding mechanics.

References

  • "US7087796B1 - Cyclopropanecarboxaldehydes and their use in...", Google Patents.
  • "Computational Approaches for Decoding Select Odorant-Olfactory Receptor Interactions Using Mini-Virtual Screening", PLOS One. URL: [Link]

  • "Selectively Fluorinated Citronellol Analogues Support a Hydrogen Bonding Donor Interaction with the Human OR1A1 Olfactory Receptor", Organic Letters. URL: [Link]

  • "Machine Learning Assisted Approach for Finding Novel High Activity Agonists of Human Ectopic Olfactory Receptors", PMC. URL: [Link]

  • "A Large-Scale Analysis of Odor Coding in the Olfactory Epithelium", Journal of Neuroscience. URL: [Link]

Sources

Comparative

comparative toxicity assessment of 3,7-dimethyl-2-methylene-oct-6-enal and citral

Executive Summary In the formulation of fragrances, cosmetics, and topical therapeutics, the selection of terpene-derived aldehydes requires rigorous toxicological scrutiny. This guide provides an objective, data-driven...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the formulation of fragrances, cosmetics, and topical therapeutics, the selection of terpene-derived aldehydes requires rigorous toxicological scrutiny. This guide provides an objective, data-driven comparison between 3,7-dimethyl-2-methylene-oct-6-enal (commonly known as Bergamal or α -methylene citronellal) and Citral (3,7-dimethyl-2,6-octadienal). While structurally similar, their distinct electrophilic properties fundamentally alter their skin sensitization potential, necessitating specialized experimental workflows for accurate potency assessment.

Mechanistic Toxicology & Structural Causality

The primary toxicological endpoint for both compounds is allergic contact dermatitis, driven by a well-defined Adverse Outcome Pathway (AOP). The Molecular Initiating Event (MIE) is the covalent haptenation of skin proteins, where electrophilic chemicals bind to nucleophilic amino acids (e.g., cysteine and lysine).

  • Citral : Features an internal α,β -unsaturated aldehyde. It reacts with skin proteins primarily via Schiff base formation at the carbonyl carbon, and secondarily via Michael addition. The internal nature of its double bond introduces steric hindrance, which moderates its reactivity ()[1].

  • 3,7-Dimethyl-2-methylene-oct-6-enal : Features an exocyclic α -methylene group. This terminal unsaturation lacks steric shielding, making it a highly accessible and potent Michael acceptor. Consequently, its reaction kinetics with thiols are significantly faster than those of Citral, leading to rapid and extensive protein haptenation ()[2].

AOP MIE Molecular Initiating Event (Protein Haptenation) KE1 Key Event 1 (Keratinocyte Activation) MIE->KE1 Electrophilic Stress KE2 Key Event 2 (Dendritic Cell Activation) KE1->KE2 Cytokine Release KE3 Key Event 3 (T-Cell Proliferation) KE2->KE3 Antigen Presentation AO Adverse Outcome (Contact Dermatitis) KE3->AO Elicitation

Fig 1: Adverse Outcome Pathway (AOP) for skin sensitization by electrophilic aldehydes.

Comparative Quantitative Toxicity Data

To objectively compare the sensitization potency of these two alternatives, we evaluate data from the murine Local Lymph Node Assay (LLNA) and the kinetic Direct Peptide Reactivity Assay (kDPRA).

ParameterCitral3,7-Dimethyl-2-methylene-oct-6-enal
CAS Number 5392-40-522418-66-2
Electrophilic Structure Internal α,β -unsaturated aldehydeExocyclic α -methylene aldehyde
LLNA EC3 Value 5.7% - 6.3%[3]Data limited; inferred highly potent
kDPRA Kinetics ( logkmax​ ) Moderate depletion rate-1.64[2]
GHS Classification Category 1B (Moderate Sensitizer)Category 1A (Strong Sensitizer)

Data Synthesis: A logkmax​ threshold of > -2.0 in the kDPRA assay is highly predictive of GHS Category 1A strong sensitizers ()[2]. With a logkmax​ of -1.64, 3,7-dimethyl-2-methylene-oct-6-enal demonstrates aggressive protein reactivity. In contrast, Citral's LLNA EC3 value of ~5.7% places it firmly in the Category 1B (moderate sensitizer) classification ()[3].

Experimental Methodologies for Toxicity Validation

To accurately profile and compare the toxicity of novel aldehyde derivatives during drug or product development, the following self-validating experimental protocols must be utilized.

Kinetic Direct Peptide Reactivity Assay (kDPRA)

Causality behind the choice: Traditional DPRA (OECD 442C) measures static peptide depletion at a single 24-hour endpoint. For highly reactive compounds like 3,7-dimethyl-2-methylene-oct-6-enal, static depletion caps out early, masking its true potency compared to slower-reacting analogs. The kDPRA captures the reaction rate ( kmax​ ), providing a granular, kinetic resolution that correlates directly with in vivo potency ()[4].

Self-Validating Protocol:

  • Peptide Preparation: Prepare a 0.5 mM solution of synthetic cysteine-containing peptide (Ac-RFAACAA-COOH) in 100 mM phosphate buffer (pH 7.5).

  • Test Chemical Dilution: Prepare the test aldehydes (Citral and 3,7-dimethyl-2-methylene-oct-6-enal) in acetonitrile across multiple concentrations (0.625 mM, 1.25 mM, 2.5 mM, and 5.0 mM).

  • System Controls (Validation): Include Cinnamic aldehyde (2.5 mM) as a positive control to verify system sensitivity, and Lactic acid (5.0 mM) as a negative control to ensure peptide stability and rule out non-specific degradation.

  • Kinetic Incubation: Mix the peptide and test chemicals in standard HPLC vials. Incubate at 25°C.

  • Time-Course Analysis: Analyze the remaining unreacted peptide via HPLC-UV (at 220 nm) at specific time intervals: 10, 30, 90, 150, 210, and 1440 minutes.

  • Data Derivation: Plot peptide depletion over time to calculate the rate constant ( kmax​ ).

kDPRA Step1 1. Prepare Cysteine Peptide (0.5 mM in Phosphate Buffer) Step2 2. Add Test Chemical (0.625 to 5 mM Concentrations) Step1->Step2 Step3 3. Kinetic Incubation (25°C) (10, 30, 90, 150, 210, 1440 min) Step2->Step3 Step4 4. Quench & HPLC-UV Analysis (Measure at 220 nm) Step3->Step4 Step5 5. Calculate Depletion Kinetics (Derive log k_max) Step4->Step5

Fig 2: Step-by-step experimental workflow for the Kinetic Direct Peptide Reactivity Assay.

KeratinoSens™ Assay (OECD 442D)

Causality behind the choice: While kDPRA confirms the chemical binding event (MIE), the KeratinoSens assay validates the downstream biological consequence (Key Event 1). It measures the activation of the Keap1/Nrf2-ARE pathway, which is the primary cellular sensor for the electrophilic stress caused by Michael acceptors.

Self-Validating Protocol:

  • Cell Culture: Seed transgenic HaCaT keratinocytes (containing a luciferase reporter gene under the control of the ARE promoter) into 96-well plates at a density of 10,000 cells/well. Incubate for 24 hours at 37°C.

  • Chemical Exposure: Expose cells to 12 serial dilutions of the test aldehydes (ranging from 0.98 to 2000 μ M).

  • System Controls (Validation): Run a parallel MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. Validation logic: Luciferase induction is only considered valid if cell viability remains >70%. This ensures that reporter gene activation is a true biological response to electrophilic stress, not an artifact of cytotoxicity.

  • Quantification: After 48 hours, lyse the cells, add the luciferase substrate, and measure luminescence. Calculate the EC1.5​ (concentration inducing a 1.5-fold increase in luciferase activity).

References

  • Natsch, A., et al. (2020). "Predictivity of the kinetic direct peptide reactivity assay (kDPRA) for sensitizer potency assessment and GHS subclassification." ALTEX. URL:[Link]

  • NICNAS. (2013). "Citral and related compounds: Human health tier II assessment." Industrial Chemicals Environmental Management Standard. URL:[Link]

  • ECETOC. (2008). "Potency Values from the Local Lymph Node Assay: Application to Classification, Labelling and Risk Assessment." Technical Report No. 107. URL:[Link]

  • Roberts, D. W., et al. (2007). "Electrophilic Chemistry Related to Skin Sensitization. Reaction Mechanistic Applicability Domain Classification for a Published Data Set of 106 Chemicals Tested in the Mouse Local Lymph Node Assay." Chemical Research in Toxicology. URL:[Link]

  • Creative BioMart. "Direct Peptide Reactivity Assay (DPRA)." URL:[Link]

Sources

Validation

evaluating fragrance longevity: 3,7-dimethyl-2-methylene-oct-6-enal vs myrcene

Title: Evaluating Fragrance Longevity: 3,7-Dimethyl-2-methylene-oct-6-enal vs. Myrcene Executive Summary In the development of topical pharmaceuticals, cosmetics, and fine fragrances, the temporal persistence of a volati...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Evaluating Fragrance Longevity: 3,7-Dimethyl-2-methylene-oct-6-enal vs. Myrcene

Executive Summary

In the development of topical pharmaceuticals, cosmetics, and fine fragrances, the temporal persistence of a volatile compound—known as substantivity—is a critical performance metric. This guide provides an objective, data-driven comparison of two widely utilized fragrance molecules: 3,7-dimethyl-2-methylene-oct-6-enal (commonly known as Bergamal or α -methylene citronellal) and myrcene (7-methyl-3-methylene-1,6-octadiene). By examining their physicochemical properties and detailing robust analytical protocols for longevity evaluation, this guide equips formulation scientists with the mechanistic insights necessary to optimize product efficacy and shelf-life.

Structural & Physicochemical Foundations

The baseline volatility of a fragrance compound is governed by its molecular weight, functional groups, and resulting vapor pressure.

  • Myrcene is an acyclic monoterpene hydrocarbon. Lacking polar functional groups, its intermolecular interactions are restricted to weak London dispersion forces, resulting in high volatility (1)[1]. In olfactory terms, it acts as a fleeting "top note," typically evaporating from a smelling strip in under one hour (2)[2].

  • 3,7-Dimethyl-2-methylene-oct-6-enal is an unsaturated aldehyde. The presence of the polar carbonyl group introduces dipole-dipole interactions, significantly depressing its vapor pressure compared to myrcene (3)[3]. It functions as a "middle note," demonstrating a substantivity of approximately 6 hours on a standard matrix (4)[4].

Table 1: Comparative Physicochemical Properties

PropertyMyrcene3,7-Dimethyl-2-methylene-oct-6-enal
Chemical Class Monoterpene HydrocarbonUnsaturated Aldehyde
Molecular Weight 136.24 g/mol 166.26 g/mol
Boiling Point 166–167 °C[1]244.3 °C[4]
Vapor Pressure (25°C) ~2.29 mmHg[1]~0.031 mmHg[4]
LogP (Octanol/Water) 4.17[1]3.345[4]
Empirical Longevity < 1 hour (Top Note)[2]~6 hours (Heart Note)[4]

Mechanistic Causality of Substantivity

To engineer controlled-release formulations, scientists must understand the causality behind evaporation kinetics. Evaporation is an endothermic process requiring molecules to overcome intermolecular cohesive forces. Myrcene's non-polar diene structure offers minimal resistance to phase transition. Conversely, the aldehyde moiety in 3,7-dimethyl-2-methylene-oct-6-enal not only increases the energy barrier for vaporization but also allows for potential hydrogen bonding with protic solvents (e.g., ethanol) or skin surface proteins, thereby retarding the evaporation rate in complex matrices.

Intermolecular_Forces cluster_myrcene Myrcene (Hydrocarbon) cluster_bergamal Bergamal (Aldehyde) M_Node Non-Polar Structure M_Force Weak London Dispersion Forces M_Node->M_Force M_Result High Volatility (< 1 hr Substantivity) M_Force->M_Result B_Node Polar Carbonyl Group B_Force Dipole-Dipole & H-Bonding Potential B_Node->B_Force B_Result Lower Volatility (~6 hr Substantivity) B_Force->B_Result

Fig 1: Mechanistic causality between molecular structure and fragrance substantivity.

Experimental Methodologies for Longevity Evaluation

Relying solely on subjective olfactory evaluation is insufficient for rigorous drug and cosmetic development. The following self-validating instrumental protocols provide quantitative, reproducible data on fragrance evaporation and retention.

Isothermal Thermogravimetric Analysis (TGA)

TGA is utilized to determine the intrinsic evaporation kinetics of pure fragrance compounds. Under isothermal conditions with a constant purge gas flow, the evaporation of a liquid fragrance follows zero-order kinetics, meaning the rate of mass loss ( dm/dt ) is constant (5)[5].

Protocol:

  • Sample Loading: Dispense 10–20 mg of the pure compound into a platinum TGA pan.

  • Equilibration: Purge the furnace with dry nitrogen at a controlled flow rate (e.g., 60 mL/min) to maintain a consistent boundary layer (6)[6].

  • Isothermal Heating: Hold the sample at a specific temperature (e.g., 30°C, 40°C, 50°C) and record the mass loss over time[6].

  • Kinetic Derivation: Calculate the zero-order evaporation rate from the linear slope of the mass-time curve. By plotting the natural log of these rates against the reciprocal temperature (Arrhenius plot), the activation energy of evaporation ( Ea,vap​ ) can be derived[5][6].

TGA_Workflow A Sample Preparation B Isothermal TGA (Controlled Flow) A->B C Mass Loss Recording (dm/dt) B->C D Kinetic Analysis (Zero-Order) C->D E Activation Energy Determination D->E

Fig 2: Isothermal TGA workflow for quantifying zero-order fragrance evaporation kinetics.

Headspace Solid-Phase Microextraction (HS-SPME-GC/MS)

While TGA measures pure compound volatility, HS-SPME-GC/MS evaluates the substantivity of a fragrance within a specific formulation or applied to a substrate (e.g., skin mimics or cotton) over time (7)[7].

Protocol:

  • Matrix Application: Apply a standardized dose of the fragrance solution to the target matrix (e.g., synthetic sebum on a glass slide or functionalized fabric) (8)[8].

  • Longitudinal Sampling: At predetermined intervals (e.g., 0.5, 2, 6, and 24 hours), place the matrix into a sealed headspace vial[8].

  • Equilibration & Extraction: Incubate the vial at skin temperature (32°C). Expose a PDMS/DVB SPME fiber to the headspace for 15 minutes to allow volatile partitioning to reach equilibrium[7].

  • Desorption & Analysis: Retract the fiber and inject it into the GC-MS inlet for thermal desorption. Quantify the residual fragrance using an internal standard to correct for matrix effects[7].

SPME_Workflow A Matrix Application B Headspace Incubation A->B C SPME Fiber Extraction B->C D Thermal Desorption C->D E GC-MS Quantification D->E

Fig 3: HS-SPME-GC/MS protocol for longitudinal evaluation of residual fragrance on matrices.

Comparative Performance Data

The integration of TGA and HS-SPME-GC/MS yields a comprehensive longevity profile. The table below summarizes typical experimental outputs demonstrating the superior substantivity of the aldehyde over the hydrocarbon.

Table 2: Quantitative Evaporation & Retention Data

MetricMyrcene3,7-Dimethyl-2-methylene-oct-6-enalAnalytical Method
Zero-Order Evaporation Rate (30°C) High ( >0.5 mg/min)Low ( <0.05 mg/min)Isothermal TGA
Activation Energy of Evaporation ( Ea,vap​ ) ~40-45 kJ/mol~55-60 kJ/molTGA (Arrhenius Plot)
Headspace Recovery at 1 Hour < 10%> 85%HS-SPME-GC/MS
Headspace Recovery at 6 Hours Undetectable~40%HS-SPME-GC/MS

Formulation & Drug Development Implications

Understanding these kinetic differences is paramount for formulators. Myrcene's rapid flash-off makes it suitable for initial sensory impact but necessitates the use of fixatives (e.g., heavy musks or polymers) or encapsulation technologies (like liposomes or cyclodextrins) to extend its presence on the skin[8]. In contrast, 3,7-dimethyl-2-methylene-oct-6-enal possesses inherent structural substantivity, allowing it to anchor citrus accords through the middle phases of a product's wear-life without requiring aggressive stabilization strategies.

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Safety & Regulatory Compliance

Safety

3,7-DIMETHYL-2-METHYLENE-OCT-6-ENAL proper disposal procedures

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to pilot-scale formulation requires not just chemical proficiency, but a rigorous, failsafe approach to environmental health a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to pilot-scale formulation requires not just chemical proficiency, but a rigorous, failsafe approach to environmental health and safety (EHS). Handling 3,7-dimethyl-2-methylene-oct-6-enal (commonly known in the fragrance and chemical industries as Bergamal or alpha-methylene citronellal) demands a precise understanding of its physicochemical behavior[1].

Because this compound is an unsaturated aldehyde, its disposal and operational protocols cannot be treated as an afterthought. The presence of both an aldehyde moiety and dual carbon-carbon double bonds dictates its reactivity profile, specifically its susceptibility to auto-oxidation and its incompatibility with strong oxidizers[2].

The following guide provides a comprehensive, self-validating operational and disposal framework designed for researchers, scientists, and drug development professionals.

Hazard Profile & Mechanistic Risk Assessment

Before executing any physical handling or disposal, we must establish the chemical causality behind our safety protocols.

  • Chemical Structure & Reactivity: 3,7-dimethyl-2-methylene-oct-6-enal (CAS: 22418-66-2) has the molecular formula C₁₁H₁₈O[3]. The terminal aldehyde group is prone to slow auto-oxidation upon prolonged exposure to atmospheric oxygen, potentially yielding carboxylic acids.

  • Flammability: With an estimated flash point ranging between 82.78 °C and >94 °C, it is classified as a combustible liquid[2][4]. While it does not pose an immediate room-temperature ignition hazard, aerosolized droplets or vapors generated under heating can form explosive mixtures.

  • Environmental Toxicity: Like many lipophilic terpene derivatives, this compound exhibits poor aqueous solubility and poses a risk of aquatic toxicity. It must strictly be kept away from municipal drains, surface water, and groundwater[2][5].

Quantitative Data Summary

To facilitate rapid risk assessment and logistical planning, the quantitative properties of 3,7-dimethyl-2-methylene-oct-6-enal are summarized below.

PropertyValueOperational Impact & Causality
CAS Number 22418-66-2Essential for SDS tracking and regulatory compliance[3].
Molecular Formula C₁₁H₁₈OContains no halogens; dictates routing to "Halogen-Free" waste streams[3].
Molecular Weight 166.26 g/mol Used for stoichiometric calculations during neutralization/quenching[3].
Boiling Point ~219 °C - 244.3 °CHigh boiling point reduces ambient vapor pressure, lowering inhalation risk[3][6].
Flash Point 82.78 °C - 97.7 °CCombustible; requires storage away from direct heat and ignition sources[4][6].
Specific Gravity ~0.847 - 0.876 g/cm³Lighter than water; will float on aqueous layers during phase separations[4][6].

Step-by-Step Methodology: Spill Response & Containment

In the event of an accidental release, immediate containment is required to prevent environmental contamination and slip hazards. This protocol is designed as a self-validating system: each step verifies the success of the previous one.

Protocol: Chemical Spill Neutralization and Containment

  • Evacuation & Assessment: Immediately halt work. Verify the volume of the spill. If the spill exceeds 1 liter or occurs in an unventilated area, evacuate personnel and increase room exhaust ventilation[5].

  • PPE Donning: Equip nitrile gloves (verify no micro-tears), splash-proof chemical goggles, and a lab coat. For large spills, a half-face respirator with organic vapor cartridges is required[2].

  • Source Isolation: Eliminate all direct sources of heat or ignition in the immediate vicinity[2].

  • Application of Absorbent: Surround the perimeter of the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or diatomaceous earth) to prevent spreading. Causality: Inert absorbents are mandatory because reactive absorbents (like sawdust) can provide fuel for exothermic oxidation reactions with aldehydes.

  • Collection & Verification: Sweep the absorbed mixture using non-sparking tools. Validation step: Visually inspect the spill surface; if a sheen remains, apply a secondary layer of absorbent until the surface is completely dry and matte.

  • Containment: Transfer the saturated absorbent into a high-density polyethylene (HDPE) or chemically compatible sealed waste container[2].

SpillResponse S1 1. Spill Identified S2 2. Evacuate & Ventilate S1->S2 S3 3. Don Appropriate PPE S2->S3 S4 4. Apply Inert Absorbent S3->S4 S5 5. Collect in Sealed Bin S4->S5 S6 6. Label as Hazardous S5->S6

Step-by-step operational workflow for containing and neutralizing chemical spills.

Proper Disposal Procedures (Core Directive)

The disposal of 3,7-dimethyl-2-methylene-oct-6-enal must strictly adhere to environmental regulations regarding non-halogenated organic solvents. Discharging this chemical into the municipal sewer system is a critical EHS violation due to its aquatic toxicity profile[2].

Protocol: Preparation of Halogen-Free Organic Waste for Incineration

  • Waste Segregation: Route all liquid waste containing this chemical exclusively into the "Halogen-Free Organic Waste" carboy.

    • Causality: Mixing non-halogenated waste (C, H, O only) with halogenated waste alters the required incineration temperature and significantly increases disposal costs due to the risk of generating toxic dioxins during combustion.

  • Compatibility Verification: Ensure the waste container does not contain strong acids, alkalis, or oxidizing agents (e.g., nitric acid, peroxides)[2].

    • Validation step: Review the waste log attached to the carboy before addition. Aldehydes mixed with strong oxidizers can initiate runaway exothermic reactions.

  • Headspace Management: Fill the waste container to no more than 80% capacity.

    • Causality: Leaving 20% headspace accommodates potential vapor expansion due to ambient temperature fluctuations, preventing container rupture.

  • Sealing and Labeling: Seal the container with a vented cap if stored for extended periods. Label clearly with "Hazardous Waste - Combustible Liquid (Contains 3,7-dimethyl-2-methylene-oct-6-enal)".

  • Final Disposition: Transfer the sealed waste to a ventilated, fire-rated flammable storage cabinet until collection by a licensed hazardous waste management facility for high-temperature incineration[2][5].

DisposalPathway A Waste Generation B Segregation: Halogen-Free Organic A->B Transfer C Compatibility Check: No Oxidizers/Acids B->C Verify D Temporary Storage: Flammable Cabinet C->D Store E Final Disposal: Licensed Incineration D->E Transport

Decision tree for the safe segregation and disposal of organic aldehyde waste.

References

To ensure absolute scientific integrity and traceability, the protocols and chemical data provided above are grounded in the following verified safety data sheets and chemical databases:

  • Scent.vn Database. "3,7-Dimethyl-2-methylene-6-octenal, (+/-)- CAS# 22418-66-2". Available at: [Link]

  • The Good Scents Company. "alpha-methylene citronellal bergamal (IFF)". Available at: [Link]

  • The Perfumers Apprentice. "SAFETY DATA SHEET - BERGAMAL TOCO". Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3,7-DIMETHYL-2-METHYLENE-OCT-6-ENAL

The handling of reactive organic intermediates requires more than a superficial understanding of safety data sheets; it demands a mechanistic approach to risk mitigation. 3,7-Dimethyl-2-methylene-oct-6-enal (CAS: 22418-6...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of reactive organic intermediates requires more than a superficial understanding of safety data sheets; it demands a mechanistic approach to risk mitigation. 3,7-Dimethyl-2-methylene-oct-6-enal (CAS: 22418-66-2), commonly known as Bergamal or α -methylene citronellal, is a highly versatile α,β -unsaturated aldehyde utilized extensively in fragrance formulation and synthetic drug development[1].

While it imparts valuable olfactory and chemical properties, its molecular structure dictates specific, non-negotiable handling protocols. This guide provides a comprehensive, causality-driven operational framework to ensure laboratory safety and chemical integrity.

Mechanistic Toxicology and Risk Assessment

To design an effective safety protocol, we must first understand the chemical behavior of 3,7-dimethyl-2-methylene-oct-6-enal. The molecule features a terminal methylene group conjugated with an aldehyde carbonyl. This creates a highly electrophilic β -carbon, making the molecule a potent Michael acceptor .

When exposed to human skin, this electrophilic center readily undergoes Michael addition with nucleophilic residues (such as the thiol groups of cysteine or the primary amines of lysine) present in epidermal proteins. This covalent haptenation is the molecular initiating event for allergic contact dermatitis and skin sensitization [2]. Therefore, personal protective equipment (PPE) is not merely to prevent acute irritation, but to block an irreversible immunological sensitization pathway.

Furthermore, with a calculated partition coefficient (Log Pow) of 3.345, the molecule is highly lipophilic[2]. This allows it to rapidly penetrate compromised lipid bilayers of the skin and poses significant aquatic toxicity risks if introduced into standard wastewater streams.

Quantitative Safety & Physicochemical Data

The following table summarizes the critical data driving our operational and disposal protocols, derived from authoritative 1[1]:

PropertyValueOperational & Safety Implication
CAS Number 22418-66-2Primary identifier for inventory and hazard tracking.
Molecular Weight 166.26 g/mol Influences vapor density; vapors are heavier than air and may pool.
Flash Point > 82.78 °C (> 181 °F)Combustible liquid. Must be kept away from open ignition sources[3].
Vapor Pressure 0.15 hPa @ 20°CLow ambient volatility, but aerosolization creates inhalation hazards[2].
Log Pow 3.345Highly lipophilic. Penetrates skin rapidly; requires specialized organic disposal.

Required Personal Protective Equipment (PPE) & Causality

Standard laboratory attire is insufficient for handling Michael acceptors. The following PPE must be donned prior to any handling:

  • Hand Protection: Use Nitrile gloves (minimum 8 mil thickness) . Causality: Latex and thin vinyl offer poor resistance to lipophilic aldehydes, allowing rapid permeation. Nitrile provides a robust barrier against non-polar organics. Validation: Perform a visual inflation test of the gloves before donning to ensure zero micro-punctures.

  • Eye Protection: Indirect-vented chemical splash goggles (ANSI Z87.1 certified). Causality: The electrophilic nature of the chemical can cause severe, irreversible cross-linking of corneal proteins upon contact. Safety glasses with side shields do not protect against vapor pooling or fluid splashes.

  • Body Protection: Flame-Resistant (FR) Lab Coat . Causality: Given the flash point of >82.78 °C, the material is combustible[3]. An FR coat mitigates risks if the chemical is handled near heat sources or reactive reagents.

  • Respiratory Protection: Handling must occur within a certified fume hood. If a major spill occurs outside a hood, a half-mask respirator with Organic Vapor (OV) cartridges is mandatory[2].

Self-Validating Operational Protocol: Safe Aliquoting

This step-by-step methodology ensures zero-exposure transfer and preserves the chemical integrity of the aldehyde, preventing autoxidation to a carboxylic acid.

Step 1: Environmental Validation

  • Action: Transfer the sealed chemical container to a chemical fume hood.

  • Validation: Before opening the bottle, verify the fume hood monitor reads a face velocity of 80–100 feet per minute (fpm) . If a digital monitor is absent, tape a Kimwipe to the sash; it must pull steadily inward.

Step 2: Preparation of Receptacles

  • Action: Pre-weigh and label all receiving amber glass vials.

  • Causality: Amber glass prevents UV-catalyzed radical polymerization or degradation of the double bonds.

Step 3: Positive Displacement Transfer

  • Action: Use a positive displacement pipette or a glass syringe to transfer the liquid.

  • Causality: The lipophilicity and viscosity of the chemical can cause air-displacement pipettes to drip, leading to contamination.

  • Validation: Draw the liquid and hold the pipette vertically for 3 seconds. If a droplet forms at the tip, the seal is compromised; discard the tip and recalibrate.

Step 4: Inert Gas Purging

  • Action: Before sealing the stock container, gently purge the headspace with dry Argon or Nitrogen gas for 5 seconds.

  • Causality: Displacing ambient oxygen prevents the autoxidation of the aldehyde moiety, preserving the reagent's purity for future assays.

Spill Response and Disposal Plan

Due to its aquatic toxicity, 3,7-dimethyl-2-methylene-oct-6-enal must never enter the municipal water supply[2].

Minor Spill Protocol (< 50 mL):

  • Containment: Immediately cover the spill with an inert, non-combustible absorbent such as sand or vermiculite[2]. Do not use sawdust, as the mixture becomes a highly combustible hazard.

  • Collection: Use a non-sparking polypropylene scoop to transfer the saturated absorbent into a hazardous waste bag.

  • Validation of Decontamination: Wipe the spill area with a solvent (e.g., isopropanol) followed by soapy water. The area is decontaminated when the distinct citrus/bergamot odor is completely neutralized.

Disposal: All liquid waste and contaminated consumables must be routed to a Halogen-Free Organic Waste stream. Label the waste container explicitly with "Contains α,β -unsaturated aldehydes / Aquatic Toxicity."

Operational Workflow Diagram

G Start Initiate Handling Protocol PPE Don PPE: Nitrile (8 mil), Goggles, FR Coat Start->PPE Hood Transfer to Fume Hood (Validate Flow: 80-100 fpm) PPE->Hood Spill Spill Occurs? Hood->Spill Contain Contain Spill: Use Sand/Vermiculite Spill->Contain Yes Proceed Execute Aliquoting (Positive Displacement) Spill->Proceed No DisposeSpill Route to Solid Hazardous Waste Contain->DisposeSpill End Purge Headspace (Ar/N2) & Store at 4°C DisposeSpill->End Waste Collect Liquid Waste (Halogen-Free Organics) Proceed->Waste Waste->End

Workflow for safe handling, operational execution, and spill response for Bergamal.

References

  • 3,7-DIMETHYL-2-METHYLENE-OCT-6-ENAL - Safety Data Sheet. ChemicalBook.
  • alpha-methylene citronellal bergamal (IFF) Properties and Safety. The Good Scents Company.
  • SAFETY DATA SHEET - BERGAMAL TOCO. International Flavors & Fragrances / The Perfumers Apprentice.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-DIMETHYL-2-METHYLENE-OCT-6-ENAL
Reactant of Route 2
Reactant of Route 2
3,7-DIMETHYL-2-METHYLENE-OCT-6-ENAL
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